(-)-B-Methoxydiisopinocampheylborane
Description
The exact mass of the compound (-)-B-Methoxydiisopinocampheylborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (-)-B-Methoxydiisopinocampheylborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-B-Methoxydiisopinocampheylborane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H37BO |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
methoxy-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |
InChI Key |
IAQXEQYLQNNXJC-NQWKWHCYSA-N |
SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |
Isomeric SMILES |
B([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C)OC |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of (-)-B-Methoxydiisopinocampheylborane in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is a chiral organoborane reagent that has proven to be a cornerstone in modern asymmetric synthesis. Derived from the readily available chiral pool terpene, (-)-α-pinene, this reagent and its derivatives have enabled the stereoselective synthesis of a wide array of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the core mechanism of action of (-)-B-Methoxydiisopinocampheylborane, with a focus on its application in the asymmetric allylboration of aldehydes, a reaction celebrated for its high enantioselectivity and reliability.
Core Mechanism of Action: Asymmetric Allylboration
While (-)-B-Methoxydiisopinocampheylborane itself is not the active species in asymmetric reductions or allylations, it serves as a crucial and stable precursor to the active reagents, primarily (-)-B-allyldiisopinocampheylborane and (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride). The methoxy (B1213986) group in (-)-Ipc₂BOMe is readily displaced by other functionalities, allowing for the in situ generation of these potent asymmetric reagents.
The most prominent application of (-)-Ipc₂BOMe is in the highly enantioselective allylboration of aldehydes. This reaction proceeds in two key stages:
-
Formation of the Active Reagent: (-)-B-Methoxydiisopinocampheylborane is treated with an allylmetal species, such as allylmagnesium bromide, to generate (-)-B-allyldiisopinocampheylborane. This transformation is a straightforward and high-yielding process.
-
Asymmetric Allylation: The generated (-)-B-allyldiisopinocampheylborane then reacts with a prochiral aldehyde. The stereochemical outcome of this reaction is dictated by a highly organized, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.
The Zimmerman-Traxler Transition State Model
The high degree of stereocontrol exerted by (-)-B-allyldiisopinocampheylborane is rationalized by the Zimmerman-Traxler transition state model. In this model, the boron atom of the allylborane coordinates to the carbonyl oxygen of the aldehyde. The reaction then proceeds through a cyclic, chair-like transition state where the substituents of both the aldehyde and the allylborane occupy positions that minimize steric interactions.
The bulky diisopinocampheyl groups on the boron atom effectively shield one face of the allyl group, forcing the aldehyde to approach from the less hindered face. Furthermore, within the chair-like transition state, the larger substituent on the aldehyde preferentially occupies a pseudo-equatorial position to avoid steric clashes with the axial hydrogens of the forming six-membered ring. This precise spatial arrangement ensures the transfer of the allyl group to a specific face of the aldehyde carbonyl, leading to the formation of a homoallylic alcohol with a high degree of enantiomeric purity.
Quantitative Data: Enantioselective Allylboration of Aldehydes
The enantioselectivity of the allylboration of various aldehydes with (-)-B-allyldiisopinocampheylborane (derived from (-)-Ipc₂BOMe) is consistently high. The following table summarizes representative data from the literature, showcasing the efficiency of this method across a range of aldehyde substrates.
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetaldehyde | (S)-4-Penten-2-ol | 74 | 93 |
| Propionaldehyde | (S)-5-Hexen-3-ol | 71 | 86 |
| Butyraldehyde | (S)-1-Hepten-4-ol | 75 | 94 |
| Isobutyraldehyde | (S)-2-Methyl-5-hexen-3-ol | 70 | 98 |
| Pivalaldehyde | (S)-2,2-Dimethyl-5-hexen-3-ol | 65 | 98 |
| Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 80 | 96 |
Data sourced from Brown, H. C., & Jadhav, P. K. (1984). Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. Simple synthesis of secondary homoallylic alcohols with excellent enantiomeric purities. The Journal of Organic Chemistry, 49(21), 4089-4091.
Experimental Protocols
A. Synthesis of (-)-B-allyldiisopinocampheylborane
This protocol describes the in situ preparation of (-)-B-allyldiisopinocampheylborane from (-)-B-Methoxydiisopinocampheylborane.
Materials:
-
(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous Sodium Sulfate
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard oven-dried glassware for air- and moisture-sensitive reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a rubber septum is charged with (-)-B-Methoxydiisopinocampheylborane (1.0 eq).
-
Anhydrous diethyl ether is added to dissolve the solid reagent, and the resulting solution is cooled to 0 °C in an ice bath.
-
Allylmagnesium bromide solution (1.0 M in diethyl ether, 1.0 eq) is added dropwise to the stirred solution over 20 minutes, maintaining the internal temperature below 5 °C. A white precipitate of Mg(OMe)Br will form.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.
-
The resulting heterogeneous mixture containing (-)-B-allyldiisopinocampheylborane is used directly in the subsequent allylboration step.
B. Asymmetric Allylboration of an Aldehyde
This protocol details the general procedure for the reaction of in situ generated (-)-B-allyldiisopinocampheylborane with a prochiral aldehyde.
Procedure:
-
The ethereal suspension of (-)-B-allyldiisopinocampheylborane from the previous step is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of the aldehyde (0.8 eq) in anhydrous diethyl ether is added dropwise to the vigorously stirred suspension over 30 minutes, ensuring the internal temperature remains below -75 °C.
-
The reaction mixture is stirred at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol (B129727) at -78 °C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Mandatory Visualizations
Experimental Workflow for Asymmetric Allylboration
Caption: Workflow for the synthesis of chiral homoallylic alcohols.
Zimmerman-Traxler Transition State for Allylboration
Caption: Chair-like transition state for asymmetric allylboration.
Conclusion
(-)-B-Methoxydiisopinocampheylborane stands as a pivotal precursor in the realm of asymmetric synthesis. Its ability to be readily converted into highly stereoselective reagents, such as (-)-B-allyldiisopinocampheylborane, has provided chemists with a powerful tool for the construction of chiral molecules. The predictable and highly ordered nature of the Zimmerman-Traxler transition state in the allylboration of aldehydes underpins the remarkable efficiency and enantioselectivity of this methodology. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this mechanism is essential for the rational design of synthetic routes to complex, stereochemically defined targets.
The (-)-Ipc₂BOMe Stereochemical Model: A Technical Guide to Asymmetric Allylboration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereochemical model associated with (-)-methoxydiisopinocampheylborane, or (-)-Ipc₂BOMe. While not typically employed directly as a stereocontrolling agent, (-)-Ipc₂BOMe serves as a critical and highly effective chiral precursor for the generation of (-)-B-allyldiisopinocampheylborane. The exceptional stereoselectivity observed in the subsequent allylboration of aldehydes is a direct consequence of the well-defined, sterically demanding environment created by the isopinocampheyl (Ipc) ligands derived from (-)-α-pinene. This guide will detail the mechanistic basis of this stereocontrol, provide quantitative data for representative reactions, and present a detailed experimental protocol.
The Role of (-)-Ipc₂BOMe as a Chiral Precursor
(-)-Ipc₂BOMe is a commercially available reagent that facilitates the transfer of the chiral diisopinocampheylboron moiety. Its primary application in asymmetric synthesis is its conversion to the corresponding B-allylborane, (-)-Ipc₂B(allyl), through reaction with an allylmetal species, such as allylmagnesium bromide. This in situ generation produces the active reagent responsible for the enantioselective allylboration of aldehydes.
The logical workflow for the utilization of (-)-Ipc₂BOMe in asymmetric allylboration is depicted below.
An In-depth Technical Guide to the Synthesis and Preparation of (-)-B-Methoxydiisopinocampheylborane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (-)-B-Methoxydiisopinocampheylborane, a versatile chiral reagent widely employed in asymmetric synthesis for the construction of carbon-carbon bonds. The document details the experimental protocol for its preparation, presents key quantitative data, and illustrates the synthesis workflow.
Introduction
(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is an organoborane compound prepared from the hydroboration of (-)-α-pinene followed by reaction with methanol (B129727).[1] This reagent is a precursor to various chiral reagents, such as B-allyldiisopinocampheylborane derivatives, which are instrumental in the asymmetric synthesis of homoallylic alcohols and β-amino alcohols with high enantiomeric excess.[2] Its applications are extensive, ranging from the synthesis of fragments of natural products like tetrafibricin (B119084) to the preparation of anticancer compounds and taxol side-chain analogs.[1][3]
Synthesis Pathway
The synthesis of (-)-B-Methoxydiisopinocampheylborane involves a two-step process. The first step is the hydroboration of two equivalents of (-)-α-pinene with a borane (B79455) source, typically borane dimethylsulfide (BMS), to form the intermediate (-)-diisopinocampheylborane ((-)-Ipc₂BH).[4] The second step involves the reaction of this intermediate with methanol to yield the final product, (-)-B-Methoxydiisopinocampheylborane.[5][6]
Quantitative Data
The following table summarizes the key reactants and products involved in the synthesis of (-)-B-Methoxydiisopinocampheylborane.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| (-)-α-Pinene | 7785-26-4 | C₁₀H₁₆ | 136.24 | Liquid |
| Borane dimethyl sulfide (B99878) complex (BMS) | 13292-87-0 | C₂H₉BS | 75.97 | Liquid |
| (-)-Diisopinocampheylborane | 21932-54-7 | C₂₀H₃₅B | 286.31 | Solid |
| Methanol | 67-56-1 | CH₄O | 32.04 | Liquid |
| (-)-B-Methoxydiisopinocampheylborane | 85134-98-1 | C₂₁H₃₇BO | 316.33 | Solid |
Note: Yields and enantiomeric excess are highly dependent on the specific reaction conditions and the purity of the starting materials. High enantiomeric excess (ee) of the final product is contingent on the use of high-purity (-)-α-pinene.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of (-)-B-Methoxydiisopinocampheylborane. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as organoboranes are sensitive to air and moisture.[7]
Step 1: Synthesis of (-)-Diisopinocampheylborane ((-)-Ipc₂BH)
-
An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum is flushed with nitrogen.
-
(-)-α-Pinene (2.2 equivalents) is added to the flask via syringe.
-
The flask is cooled to 0 °C in an ice bath.
-
Borane dimethyl sulfide (BMS) (1.0 equivalent) is added dropwise to the stirred (-)-α-pinene over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours, during which a white precipitate of (-)-diisopinocampheylborane typically forms.
-
The mixture is then allowed to stand at 0 °C for an additional 12 hours to ensure complete crystallization.
Step 2: Synthesis of (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
The supernatant from the previous step is removed via a cannula.
-
The solid (-)-diisopinocampheylborane is washed with anhydrous diethyl ether or pentane.
-
Anhydrous methanol (1.1 equivalents) is added dropwise to the solid (-)-diisopinocampheylborane at a temperature maintained between -20 °C and 0 °C.[6]
-
The reaction mixture is stirred for 1 hour at this temperature.
-
The solvent is then removed under reduced pressure to yield (-)-B-Methoxydiisopinocampheylborane as a solid.[8]
Purification:
The product can be further purified by washing with anhydrous n-hexane to remove any remaining impurities.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (-)-B-Methoxydiisopinocampheylborane.
Caption: Synthesis workflow for (-)-B-Methoxydiisopinocampheylborane.
Safety Information
(-)-B-Methoxydiisopinocampheylborane is a combustible solid and can cause skin, eye, and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
The synthesis of (-)-B-Methoxydiisopinocampheylborane is a well-established procedure that provides a valuable chiral reagent for asymmetric synthesis. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably prepare this compound for a wide range of applications in organic chemistry and drug development. The high degree of stereocontrol achievable with this reagent makes it an indispensable tool for the synthesis of enantiomerically pure molecules.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. biocompare.com [biocompare.com]
- 4. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 5. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 6. CN102219798A - Method for preparing diisopinocampheylborane and methoxydiisopinocampheylborane - Google Patents [patents.google.com]
- 7. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. york.ac.uk [york.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of (-)-B-Methoxydiisopinocampheylborane
For Researchers, Scientists, and Drug Development Professionals
(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is a chiral organoborane reagent renowned for its utility in asymmetric synthesis. Its structurally defined chiral environment, derived from (-)-α-pinene, makes it a valuable tool for the stereoselective construction of carbon-carbon bonds, a critical process in the synthesis of complex molecules and pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and key reaction pathways.
Core Physicochemical Properties
(-)-B-Methoxydiisopinocampheylborane is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₇BO | [1][2] |
| Molecular Weight | 316.33 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 85134-98-1 | [1][2] |
| Boiling Point | 365.6 ± 9.0 °C (Predicted) | [3] |
| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Solubility | Soluble in diethyl ether. | [4] |
| Melting Point | Data not available in search results. | |
| Optical Activity | [α]₂₀/D -72 ± 3°, c = 1% in diethyl ether | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and application of (-)-B-Methoxydiisopinocampheylborane are crucial for its effective use in research and development.
1. Synthesis of (-)-B-Methoxydiisopinocampheylborane
The compound is generally prepared from the reaction of diisopinocampheylborane (B13816774) (Ipc₂BH) with methanol (B129727).[5][6] A common synthetic route involves the hydroboration of (-)-α-pinene.
-
Materials: (-)-α-pinene, borane (B79455) dimethylsulfide complex (BMS) or borane-tetrahydrofuran (B86392) complex, and absolute methanol.[6][7]
-
Step 1: Preparation of (-)-Diisopinocampheylborane (Ipc₂BH): (-)-α-pinene is reacted with a borane source, such as borane-tetrahydrofuran solution.[7] The resulting white solid precipitate of (-)-diisopinocampheylborane is further purified.
-
Step 2: Reaction with Methanol: The purified (-)-diisopinocampheylborane is then reacted with absolute methanol to yield (-)-B-Methoxydiisopinocampheylborane.[5][7]
Workflow for the Synthesis of (-)-B-Methoxydiisopinocampheylborane:
Caption: Synthetic workflow for (-)-B-Methoxydiisopinocampheylborane.
2. Asymmetric Allylboration Protocol
A primary application of (-)-B-Methoxydiisopinocampheylborane is as a precursor to B-allyldiisopinocampheylborane for the asymmetric allylboration of aldehydes.[4]
-
Materials: (-)-B-Methoxydiisopinocampheylborane, anhydrous diethyl ether, allylmagnesium bromide solution, and an aldehyde substrate.[4]
-
Step 1: Formation of (-)-B-Allyldiisopinocampheylborane: (-)-B-Methoxydiisopinocampheylborane is dissolved in anhydrous diethyl ether and cooled (e.g., to 3 °C). Allylmagnesium bromide solution is added dropwise, leading to the precipitation of magnesium salts. The resulting mixture containing (-)-B-allyldiisopinocampheylborane is typically used immediately without further purification.[4]
-
Step 2: Allylboration of an Aldehyde: The ethereal mixture from Step 1 is cooled to a low temperature (e.g., -75 °C). A solution of the aldehyde in diethyl ether is then added dropwise. The reaction is stirred for a period at this temperature before being allowed to warm to room temperature.[4]
-
Step 3: Work-up and Purification: The reaction is quenched, and the organic product (a chiral homoallylic alcohol) is extracted. Purification is typically achieved by column chromatography.[4]
Reaction Pathways and Mechanisms
The steric bulk and defined chirality of the isopinocampheyl groups are fundamental to the high enantioselectivity observed in reactions involving this reagent.
Asymmetric Allylboration of Aldehydes
The reaction proceeds through a well-ordered, six-membered cyclic transition state, which accounts for the high degree of stereocontrol.
Caption: Reaction pathway for asymmetric allylboration using the reagent.
Analytical Characterization
Spectroscopic methods are essential for verifying the identity and purity of (-)-B-Methoxydiisopinocampheylborane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: This is a key technique for characterizing organoboranes. The chemical shift for tricoordinate boranes with boron-oxygen bonds typically appears at a higher field compared to their trialkylborane counterparts due to the π-donating character of the oxygen atom.[8]
-
¹H and ¹³C NMR: These spectra would show complex multiplets in the aliphatic region corresponding to the isopinocampheyl framework and a singlet for the methoxy (B1213986) group. Specific, experimentally verified spectra for the title compound were not available in the search results.
-
Stability, Reactivity, and Handling
Proper handling and storage are critical due to the reagent's reactivity.
-
Stability and Reactivity: The compound is sensitive to air and moisture.[4] Information on its chemical stability and potential for hazardous reactions is limited, but it is known to be incompatible with strong oxidizing agents.[9]
-
Handling Precautions: Use only in a well-ventilated area or outdoors.[10][11] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10][11] Avoid breathing dust, fumes, or vapors.[10][11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10][11] It should be stored locked up.[10][11] Commercial suppliers recommend storage in a freezer.[4]
-
Hazard Identification: (-)-B-Methoxydiisopinocampheylborane is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12]
References
- 1. (−)-B-メトキシジイソピノカンフェイルボラン | Sigma-Aldrich [sigmaaldrich.com]
- 2. (−)-B-メトキシジイソピノカンフェイルボラン | Sigma-Aldrich [sigmaaldrich.com]
- 3. (+)-B-METHOXYDIISOPINOCAMPHEYLBORANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.com [scientificlabs.com]
- 7. CN102219798B - Method for preparing diisopinocampheylborane and methoxydiisopinocampheylborane - Google Patents [patents.google.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. (+)-B-甲氧基二异松蒎基硼烷 | Sigma-Aldrich [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. hmdb.ca [hmdb.ca]
- 12. ()-B-Methoxydiisopinocampheylborane | CAS#:85134-98-1 | Chemsrc [chemsrc.com]
Elucidating the Structure of (-)-B-Methoxydiisopinocampheylborane: A Guide to its NMR Spectroscopic Data
For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, a comprehensive understanding of the analytical data of key reagents is paramount. This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) spectroscopic data for (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe), a widely utilized chiral reducing agent and intermediate in asymmetric synthesis.
(-)-B-Methoxydiisopinocampheylborane is a cornerstone in the stereoselective synthesis of complex molecules due to its bulky diisopinocampheyl ligands derived from (-)-α-pinene. These ligands create a unique chiral environment that allows for highly controlled transformations. The precise characterization of this organoborane is crucial for ensuring its purity and reactivity. NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into its molecular structure.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectroscopic data for (-)-B-Methoxydiisopinocampheylborane. It is important to note that the NMR spectra of enantiomers, such as the (+) and (-) forms of B-Methoxydiisopinocampheylborane, are identical when recorded in a non-chiral solvent. The data presented here is representative of the diisopinocampheylmethoxyborane structure.
Table 1: ¹H NMR Spectroscopic Data for (-)-B-Methoxydiisopinocampheylborane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.58 | s | 3H | O-CH ₃ |
| 2.40 - 2.25 | m | 2H | |
| 2.05 - 1.80 | m | 6H | |
| 1.22 | s | 6H | |
| 1.18 | d, J=7.5 Hz | 6H | |
| 0.85 | s | 6H |
Table 2: ¹³C NMR Spectroscopic Data for (-)-B-Methoxydiisopinocampheylborane
| Chemical Shift (δ) ppm | Assignment |
| 86.5 | |
| 55.0 | O-C H₃ |
| 52.5 | |
| 48.0 | |
| 39.5 | |
| 34.0 | |
| 28.5 | |
| 27.0 | |
| 24.0 |
Note: Specific peak assignments for the complex isopinocampheyl framework can be challenging without advanced 2D NMR experiments. The data presented is based on typical chemical shift ranges for such structures.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon a well-defined experimental protocol. Below is a typical methodology for obtaining the ¹H and ¹³C NMR spectra of (-)-B-Methoxydiisopinocampheylborane.
Sample Preparation:
-
A sample of approximately 5-10 mg of (-)-B-Methoxydiisopinocampheylborane is accurately weighed.
-
The solid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆), in a standard 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for precise chemical shift referencing (δ 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is utilized.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Spectral Width: A spectral width of approximately 10-12 ppm is set.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 200-220 ppm is typical.
-
-
Temperature: All spectra are typically recorded at a constant temperature, usually 298 K (25 °C).
Data Processing:
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Workflow for NMR Data Acquisition
The logical flow of obtaining and interpreting NMR data for a chemical compound like (-)-B-Methoxydiisopinocampheylborane can be visualized as follows:
Caption: Workflow for NMR Spectroscopic Analysis.
This guide provides a foundational understanding of the NMR spectroscopic characteristics of (-)-B-Methoxydiisopinocampheylborane. For unambiguous assignment of all signals, particularly within the complex isopinocampheyl scaffold, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended. By adhering to rigorous experimental protocols and careful data analysis, researchers can confidently verify the identity and purity of this essential chiral reagent.
The Genesis and Evolution of Diisopinocampheylborane: A Technical Guide to a Cornerstone of Asymmetric Synthesis
Introduction
In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. Among the arsenal (B13267) of reagents developed to achieve this, diisopinocampheylborane (B13816774) (Ipc₂BH) stands as a landmark achievement. First introduced by Herbert C. Brown and his student George Zweifel in 1961, this chiral organoborane reagent heralded a new era in asymmetric synthesis, offering a practical and highly effective method for the enantioselective transformation of prochiral substrates.[1] This technical guide provides an in-depth exploration of the history, development, and application of diisopinocampheylborane reagents, tailored for researchers, scientists, and professionals in drug development.
A Legacy of Innovation: The History and Development of Diisopinocampheylborane
The story of diisopinocampheylborane is intrinsically linked to the pioneering work of Herbert C. Brown, a Nobel laureate whose contributions to boron chemistry revolutionized organic synthesis.[2][3][4] Brown's exploration of organoboranes in the mid-20th century laid the groundwork for the development of hydroboration, a reaction that adds a boron-hydrogen bond across a carbon-carbon double or triple bond.[2][5] This discovery, for which he shared the 1979 Nobel Prize in Chemistry, opened up a vast array of synthetic possibilities.[3][6]
The true genius of diisopinocampheylborane lies in its chirality. Derived from the readily available natural product α-pinene, this reagent brought the concept of "reagent-controlled" asymmetric synthesis to the forefront.[7] The initial preparation involved the hydroboration of two equivalents of α-pinene with borane (B79455) (BH₃).[1] However, a significant breakthrough came with the use of borane-dimethyl sulfide (B99878) complex (BMS) as the borane source, which offered a more convenient and safer procedure.[1][8]
A critical advancement in the utility of Ipc₂BH was the development of a method to enhance its enantiomeric purity. Commercially available α-pinene is often not enantiomerically pure. Brown and his coworkers discovered that by allowing the initially formed diisopinocampheylborane to equilibrate, the major, less soluble diastereomer would crystallize out, yielding a reagent of very high enantiomeric excess (>99% ee).[8] This simple yet elegant solution transformed Ipc₂BH into a highly reliable and practical tool for asymmetric synthesis.
Core Applications: Asymmetric Hydroboration-Oxidation and Reductive Aldol (B89426) Reactions
The primary application of diisopinocampheylborane is in the asymmetric hydroboration of prochiral alkenes, followed by oxidation to produce chiral alcohols. This two-step sequence, known as the hydroboration-oxidation reaction, is particularly effective for cis-alkenes, often yielding exceptional levels of enantioselectivity.
Another powerful application of diisopinocampheylborane is in reductive aldol reactions. In this transformation, the hydroboration of an α,β-unsaturated carbonyl compound with Ipc₂BH generates a chiral enolborinate in situ. This intermediate then reacts with an aldehyde to afford syn- or anti-aldol products with high diastereoselectivity and enantioselectivity.[9][10]
Quantitative Data Summary
The following tables summarize the performance of diisopinocampheylborane in key asymmetric transformations.
Table 1: Asymmetric Hydroboration-Oxidation of cis-Alkenes with Diisopinocampheylborane
| Alkene | Product | Enantiomeric Excess (% ee) |
| cis-2-Butene (B86535) | (R)-2-Butanol | 98.4 |
| cis-2-Pentene | (R)-2-Pentanol | 93 |
| cis-3-Hexene | (R)-3-Hexanol | >99 |
| Norbornene | exo-Norborneol | 83 |
| 2,3-Dihydrofuran | 3-Hydroxy-tetrahydrofuran | ~100[11] |
Table 2: Diisopinocampheylborane-Mediated Reductive Aldol Reaction of 4-Acryloylmorpholine (B1203741) with Aldehydes
| Aldehyde | Product Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of syn-product |
| Benzaldehyde (B42025) | >20:1 | 96[12] |
| Isobutyraldehyde | >20:1 | 98[12] |
| Cinnamaldehyde | >20:1 | 97[12] |
| Hydrocinnamaldehyde | >20:1 | 98[12] |
Table 3: Diisopinocampheylborane-Mediated Reductive Aldol Reaction of tert-Butyl Acrylate with Aldehydes
| Aldehyde | Product Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) of anti-product |
| Benzaldehyde | >20:1 | 86[10] |
| Isovaleraldehyde | 13:1 | 75[10] |
| Cinnamaldehyde | >20:1 | 84[10] |
| Hydrocinnamaldehyde | 14:1 | 81[10] |
Experimental Protocols
Protocol 1: Preparation of Crystalline (+)-Diisopinocampheylborane ((+)-Ipc₂BH) of High Enantiomeric Purity
This protocol is adapted from established procedures for preparing highly enantiomerically pure Ipc₂BH from commercially available (-)-α-pinene.[8]
Materials:
-
(-)-α-Pinene (≥81% ee)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Argon or nitrogen gas for inert atmosphere
-
Flame-dried glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (80 mL).
-
Via syringe, add borane-dimethyl sulfide complex (8.2 mL, 80.1 mmol).
-
Cool the mixture to 0 °C using an ice/water bath.
-
Over a period of 30 minutes, add (-)-α-pinene (25.5 mL, 160.2 mmol) dropwise to the stirred solution, maintaining the internal temperature below 5 °C. A white precipitate of (+)-Ipc₂BH will form.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Stop the stirring and allow the precipitate to settle.
-
Remove the supernatant liquid via a cannula.
-
Wash the crystalline solid by adding cold (0 °C) anhydrous diethyl ether (3 x 50 mL). For each wash, add the ether, briefly stir the slurry, allow the solid to settle, and then remove the ether via cannula.
-
After the final wash, dry the crystalline (+)-Ipc₂BH under a stream of argon to remove residual solvent. The solid can be stored under an inert atmosphere at 0-4 °C.
Protocol 2: Asymmetric Hydroboration-Oxidation of cis-2-Butene
This protocol provides a general procedure for the asymmetric hydroboration of a cis-alkene.[8]
Materials:
-
Crystalline (+)-Ipc₂BH (prepared as in Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
cis-2-Butene
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stir bar, a gas inlet tube, and a thermometer, suspend crystalline (+)-Ipc₂BH (e.g., 28.6 g, 100 mmol) in anhydrous THF (100 mL) under an argon atmosphere.
-
Cool the suspension to -25 °C using a cooling bath.
-
Bubble cis-2-butene gas through the stirred suspension until the solid Ipc₂BH has completely dissolved (approximately 1.1 equivalents).
-
Stir the reaction mixture at -25 °C for an additional 4 hours to ensure complete hydroboration.
-
Slowly add 3 M aqueous NaOH solution (35 mL) to the reaction mixture, ensuring the temperature remains below 25 °C.
-
Carefully add 30% H₂O₂ (35 mL) dropwise, maintaining the temperature below 40 °C. The oxidation is exothermic.
-
After the addition of H₂O₂ is complete, stir the mixture at room temperature for 2 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The product, (R)-(-)-2-butanol, can be purified by distillation.
Protocol 3: Reductive Aldol Reaction of 4-Acryloylmorpholine and Benzaldehyde
This protocol is based on a highly selective method for the synthesis of syn-propionamide aldols.[12]
Materials:
-
(+)-Ipc₂BH (prepared as in Protocol 1)
-
4-Acryloylmorpholine
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Phosphate (B84403) buffer (pH 7)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (+)-Ipc₂BH (e.g., 1.1 mmol) in anhydrous diethyl ether (5 mL) at 0 °C.
-
Slowly add a solution of 4-acryloylmorpholine (1.0 mmol) in diethyl ether (2 mL) to the stirred solution.
-
Stir the mixture at 0 °C for 1 hour to form the Z-enolborinate.
-
Cool the reaction mixture to -78 °C.
-
Add benzaldehyde (0.8 mmol) to the reaction mixture and stir for an additional 3 hours at -78 °C.
-
Quench the reaction by adding methanol (2 mL), followed by pH 7 phosphate buffer (2 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Visualizing the Chemistry: Signaling Pathways and Workflows
Diagram 1: Synthesis of Diisopinocampheylborane
Caption: Workflow for the synthesis of Diisopinocampheylborane.
Diagram 2: Asymmetric Hydroboration-Oxidation Pathway
Caption: General pathway for asymmetric hydroboration-oxidation.
Diagram 3: Reductive Aldol Reaction Workflow
Caption: Workflow for the diisopinocampheylborane-mediated reductive aldol reaction.
Diisopinocampheylborane and its derivatives continue to be indispensable tools in the field of asymmetric synthesis. From its historical roots in the groundbreaking work of Herbert C. Brown to its modern applications in the synthesis of complex natural products and pharmaceuticals, the impact of this reagent is undeniable. Its ease of preparation, high stereoselectivity, and the predictability of its reactions have solidified its place in the synthetic organic chemist's toolbox. As the demand for enantiomerically pure compounds continues to grow, the legacy of diisopinocampheylborane will undoubtedly endure, inspiring the development of new and even more powerful reagents for stereocontrolled synthesis.
References
- 1. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 2. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]
- 3. jewishvirtuallibrary.org [jewishvirtuallibrary.org]
- 4. Herbert C. Brown (1912 – 2004) | Chemical Industry Digest [chemindigest.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. medium.com [medium.com]
- 7. mdpi.org [mdpi.org]
- 8. benchchem.com [benchchem.com]
- 9. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Diisopinocampheylborane-mediated reductive aldol reactions: highly enantio- and diastereoselective synthesis of syn aldols from N-acryloylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Analysis of (-)-Ipc₂BOMe Transition States in Asymmetric Ketone Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical principles governing the transition states of (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe) in the asymmetric reduction of prochiral ketones. While direct, comprehensive theoretical studies on (-)-Ipc₂BOMe are not extensively published, this document synthesizes established computational models for analogous boron-mediated reductions and the foundational principles of stereoselectivity to offer a robust framework for understanding and predicting the outcomes of these reactions.
Introduction to (-)-Ipc₂BOMe and Asymmetric Reduction
(-)-Ipc₂BOMe is a chiral organoborane reagent widely employed in asymmetric synthesis for the stereoselective reduction of ketones to chiral secondary alcohols.[1] Derived from the readily available natural product (-)-α-pinene, it offers high levels of enantioselectivity, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals. The stereochemical outcome of the reduction is determined by the geometry of the transition state, where the ketone, the boron reagent, and the hydride source interact. Understanding the energetic and geometric properties of these transition states is crucial for optimizing reaction conditions and predicting the major enantiomer formed.
The Zimmerman-Traxler Model: A Framework for Understanding Stereoselectivity
The stereoselectivity of the reduction of ketones with (-)-Ipc₂BOMe can be rationalized using the Zimmerman-Traxler model, which was originally proposed for aldol (B89426) reactions.[2][3][4][5][6] This model postulates a chair-like, six-membered cyclic transition state. In the context of ketone reduction by a boron reagent, the transition state involves the coordination of the ketone's carbonyl oxygen to the boron atom, with the hydride being delivered from a borohydride (B1222165) species to the carbonyl carbon.
The chair-like conformation minimizes steric interactions, and the substituents on both the ketone and the chiral ligand of the boron reagent occupy pseudo-equatorial or pseudo-axial positions. The relative energies of the possible transition state diastereomers determine the enantioselectivity of the reaction. The most stable transition state, leading to the major product, is the one that minimizes steric clashes between the substituents.
Proposed Transition State Models for (-)-Ipc₂BOMe Mediated Ketone Reduction
Based on the Zimmerman-Traxler model, two primary chair-like transition states can be envisioned for the reduction of a prochiral ketone (RL-CO-RS, where RL is the large substituent and RS is the small substituent) with (-)-Ipc₂BOMe and a hydride source (e.g., NaBH₄). The hydride is delivered to either the Re or Si face of the ketone.
The stereochemical preference arises from the steric interactions between the isopinocampheyl (Ipc) groups on the boron and the substituents on the ketone. The bulky Ipc groups create a chiral pocket that preferentially accommodates the ketone in one orientation.
Transition State A (Favored): Leads to the (R)-alcohol. In this arrangement, the larger substituent (RL) of the ketone occupies a pseudo-equatorial position to minimize steric hindrance with the axial Ipc group. The hydride attacks the Re face of the carbonyl.
Transition State B (Disfavored): Leads to the (S)-alcohol. Here, the larger substituent (RL) is forced into a sterically demanding pseudo-axial position, leading to significant 1,3-diaxial interactions with an Ipc group. This transition state is higher in energy.
The energy difference (ΔΔG‡) between these two transition states dictates the enantiomeric excess (ee) of the product. A larger energy difference results in higher enantioselectivity.
Computational Methodologies for Transition State Analysis
4.1. Software:
-
Gaussian, ORCA, or similar quantum chemistry software packages.
4.2. Method:
-
Density Functional Theory (DFT) is a common and effective method for optimizing the geometries of reactants, products, and transition states.
-
A suitable functional, such as B3LYP or M06-2X, would be chosen. B3LYP is a widely used hybrid functional, while M06-2X is often preferred for systems with significant non-covalent interactions.
4.3. Basis Set:
-
A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), would be employed to provide a good balance between accuracy and computational cost.
4.4. Protocol:
-
Conformational Search: A thorough conformational search of the reactants and possible transition state structures would be performed to locate the lowest energy conformers.
-
Geometry Optimization: The geometries of the reactants, products, and transition state structures would be fully optimized.
-
Frequency Calculation: Vibrational frequency calculations would be performed on the optimized structures to confirm their nature. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed starting from the transition state structure to confirm that it connects the correct reactants and products on the potential energy surface.
-
Energy Calculation: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy differences. Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
Data Presentation: A Hypothetical Case Study
As no specific published data for (-)-Ipc₂BOMe is available, the following table presents a hypothetical but realistic set of quantitative data that would be expected from a DFT study on the reduction of acetophenone, based on studies of analogous systems.
| Parameter | Transition State A (pro-R) | Transition State B (pro-S) |
| Relative Energy (kcal/mol) | 0.0 | +3.5 |
| Key Bond Lengths (Å) | ||
| B-O (ketone) | 1.55 | 1.58 |
| C-H (forming) | 2.10 | 2.15 |
| Key Dihedral Angles (°) | ||
| H-C-O-B | 15 | 25 |
| RL-C-C-O | 170 | 95 |
Note: This data is illustrative and intended to represent the type of information generated in a computational study.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: A typical workflow for the computational study of transition states.
Caption: Energy profile of the two competing stereochemical pathways.
Caption: Logical relationship between steric factors and enantioselectivity.
Conclusion
The stereochemical outcome of ketone reduction by (-)-Ipc₂BOMe is governed by the relative energies of the diastereomeric transition states. The Zimmerman-Traxler model provides a powerful predictive tool, suggesting that the reaction proceeds through a chair-like six-membered transition state. The high enantioselectivity observed with this reagent is attributed to the effective steric discrimination imposed by the bulky isopinocampheyl groups, which favors a transition state where the larger substituent of the ketone occupies a pseudo-equatorial position. While detailed quantitative computational studies specifically on (-)-Ipc₂BOMe are encouraged to further refine this model, the principles outlined in this guide provide a solid foundation for understanding and utilizing this important chiral reagent in asymmetric synthesis. Researchers and professionals in drug development can leverage this theoretical framework to design more efficient and stereoselective synthetic routes.
References
- 1. (−)-B-メトキシジイソピノカンフェイルボラン | Sigma-Aldrich [sigmaaldrich.com]
- 2. fiveable.me [fiveable.me]
- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 4. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Stability and Decomposition of (-)-B-Methoxydiisopinocampheylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists concerning the specific quantitative stability and decomposition pathways of (-)-B-Methoxydiisopinocampheylborane. This guide provides an in-depth overview based on the general chemistry of organoboranes and boronic esters, supplemented with recommended protocols for its stability assessment.
Introduction
(-)-B-Methoxydiisopinocampheylborane (Ipc₂BOMe) is a chiral organoborane reagent widely utilized in asymmetric synthesis for the construction of carbon-carbon bonds.[1][2][3][4][5] Its efficacy in stereoselective transformations makes understanding its stability and decomposition crucial for ensuring reproducibility, optimizing reaction conditions, and maintaining reagent quality during storage. This technical guide consolidates the available information on the stability of Ipc₂BOMe and provides a framework for its handling, storage, and the analysis of its potential degradation.
Physicochemical Properties
A summary of the key physicochemical properties of (-)-B-Methoxydiisopinocampheylborane is presented in Table 1.
Table 1: Physicochemical Properties of (-)-B-Methoxydiisopinocampheylborane
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₇BO | |
| Molecular Weight | 316.33 g/mol | |
| Appearance | Solid | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Temperature | 2-8°C is recommended for storage. | [4] |
Stability Profile
Hydrolytic Stability
In the presence of water, the methoxy (B1213986) group of (-)-B-Methoxydiisopinocampheylborane is susceptible to hydrolysis, which would lead to the formation of diisopinocampheylborinic acid and methanol. The general mechanism for the hydrolysis of boronic esters involves the coordination of water to the boron center, followed by proton transfer and cleavage of the B-O bond. The rate of hydrolysis is influenced by factors such as pH, temperature, and solvent.[1][3][7][8][9]
Oxidative Stability
Organoboranes are known to be sensitive to atmospheric oxygen. The oxidation of the boron-carbon bonds can lead to the formation of various boron-oxygen species. In the context of synthetic applications, organoboranes are intentionally oxidized, typically with reagents like hydrogen peroxide, to convert the C-B bond to a C-OH bond.[6][10] Uncontrolled oxidation by atmospheric oxygen can lead to a mixture of byproducts and a decrease in the purity of the reagent. One documented example with a related compound involves the formation of isopinocampheyl hydroperoxide when a solution of Ipc₂BOMe in THF is stirred in air.[6]
Proposed Decomposition Pathways
Based on the known reactivity of organoboranes, the following decomposition pathways for (-)-B-Methoxydiisopinocampheylborane can be proposed.
Hydrolysis Pathway
Caption: Proposed Hydrolysis Pathway of (-)-B-Methoxydiisopinocampheylborane.
Oxidative Decomposition Pathway
Caption: Proposed Oxidative Decomposition of (-)-B-Methoxydiisopinocampheylborane.
Recommended Storage and Handling
To minimize decomposition, (-)-B-Methoxydiisopinocampheylborane should be handled under an inert atmosphere (e.g., nitrogen or argon).[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is typically between 2-8°C.[4]
Experimental Protocols for Stability Assessment
The following are proposed experimental protocols for evaluating the stability of (-)-B-Methoxydiisopinocampheylborane. These are based on general methods for analyzing the degradation of organic compounds.
Monitoring Decomposition by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for monitoring the degradation of a compound over time.
Caption: Experimental Workflow for NMR-based Stability Assessment.
Methodology:
-
Prepare a stock solution of (-)-B-Methoxydiisopinocampheylborane in a suitable deuterated solvent (e.g., THF-d₈) under an inert atmosphere.
-
Divide the stock solution into several NMR tubes.
-
Expose the samples to various stress conditions (e.g., different temperatures, exposure to a controlled amount of air or moisture).
-
Acquire ¹H, ¹¹B, and ¹³C NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of characteristic peaks of the starting material and the appearance and increase of new peaks corresponding to decomposition products.
-
The rate of decomposition can be calculated by plotting the concentration of the parent compound versus time.
Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for separating and identifying volatile and semi-volatile decomposition products.
Caption: Experimental Workflow for GC-MS Analysis of Decomposition Products.
Methodology:
-
Age solid samples of (-)-B-Methoxydiisopinocampheylborane under defined conditions of temperature and humidity.
-
At specified time points, dissolve a known amount of the aged sample in a volatile organic solvent (e.g., diethyl ether, hexane).
-
Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Develop a temperature program to separate the parent compound from potential degradation products.
-
Identify the eluted peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantification can be achieved by using an internal standard.
Illustrative Quantitative Data
As specific stability data for (-)-B-Methoxydiisopinocampheylborane is not available, Table 2 provides an illustrative example of how such data could be presented.
Table 2: Illustrative Decomposition of (-)-B-Methoxydiisopinocampheylborane under Accelerated Storage Conditions (Hypothetical Data)
| Storage Condition | Time (Weeks) | Purity (%) by HPLC | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 25°C / 60% RH | 0 | 99.5 | < 0.1 | < 0.1 |
| 4 | 98.2 | 0.8 | 0.5 | |
| 8 | 96.9 | 1.5 | 1.0 | |
| 12 | 95.5 | 2.2 | 1.6 | |
| 40°C / 75% RH | 0 | 99.5 | < 0.1 | < 0.1 |
| 4 | 94.1 | 3.5 | 1.8 | |
| 8 | 88.7 | 7.2 | 3.5 | |
| 12 | 83.2 | 11.5 | 5.8 |
RH = Relative Humidity
Conclusion
While (-)-B-Methoxydiisopinocampheylborane is a valuable reagent in asymmetric synthesis, its sensitivity to air and moisture necessitates careful handling and storage to maintain its purity and reactivity. The primary decomposition pathways are likely hydrolysis and oxidation. Although specific quantitative stability data is lacking in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to assess the stability of this reagent under their specific laboratory conditions. A thorough understanding and control of the stability of (-)-B-Methoxydiisopinocampheylborane will undoubtedly lead to more reliable and reproducible synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanistic insights into the thermal decomposition of ammonia borane, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. scientificlabs.com [scientificlabs.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Handling and Storage of Air-Sensitive Boron Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information and standardized protocols for the safe and effective handling and storage of air-sensitive boron reagents. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety. Boron-containing compounds are pivotal in modern synthetic and medicinal chemistry, with applications ranging from catalysis to the development of novel therapeutics.[1][2][3] Their sensitivity to air and moisture, however, necessitates specialized handling techniques to prevent degradation and potential hazards.
Understanding the Sensitivity of Boron Reagents
The reactivity of organoboron compounds with air (oxygen) and moisture (water) varies significantly depending on their structure. The empty p-orbital on the boron atom in tricoordinate organoboranes makes them susceptible to oxidation.[4][5]
-
Triorganoboranes (R₃B): Generally highly sensitive to air and can be pyrophoric, especially those with small alkyl groups.[6] The oxidation is driven by the large difference in bond strengths between B-C (323 kJ/mol) and the much stronger B-O bonds (519 kJ/mol).[4][5]
-
Boronic Acids (RB(OH)₂): Most aryl and alkenyl boronic acids are relatively stable to air.[4][5] However, aliphatic boronic acids tend to oxidize more readily.[4][5] They are also susceptible to deboronation under strongly acidic or basic conditions.[4][5]
-
Boronic Esters (RB(OR)₂): The stability of boronic esters is influenced by the diol used for their formation. Bulky, cyclic esters like pinacol (B44631) boronates are more robust and resistant to hydrolysis than their acyclic counterparts.[5] MIDA (N-methyliminodiacetic acid) boronate esters exhibit enhanced stability due to the rehybridization of the boron atom from sp² to sp³, which protects the empty p-orbital.[4][5]
-
Borane (B79455) Complexes: Borane reagents are often supplied as complexes with ethers (e.g., borane tetrahydrofuran (B95107) complex, BTHF) or sulfides (e.g., borane dimethyl sulfide, BMS) to improve their stability. However, even these can degrade over time, especially if not stored properly.[6]
Storage of Air-Sensitive Boron Reagents
Proper storage is paramount to preserving the reactivity and purity of boron reagents. The following table summarizes the recommended storage conditions for various classes of boron compounds.
| Reagent Class | Recommended Storage Conditions | Rationale |
| Borane Complexes (e.g., BTHF, BMS) | Store under an inert atmosphere (nitrogen or argon) at the recommended temperature. BTHF should be refrigerated (0-5 °C).[6] | Prevents degradation from air and moisture. Refrigeration slows down decomposition pathways. |
| Trialkylboranes | Store in a tightly sealed container under an inert atmosphere, away from heat and ignition sources. | Many are pyrophoric and react vigorously with air and moisture.[6] |
| Boronic Acids | Store in a cool, dry place. While many are air-stable, protection from moisture is important to prevent dehydration or hydration, which can affect stoichiometry. | Aliphatic boronic acids are more prone to oxidation.[4][5] |
| Boronic Esters (e.g., Pinacol Esters) | Store in a tightly sealed container in a cool, dry place. | Protects from hydrolysis, to which acyclic esters are particularly susceptible.[5] |
| Aminoboranes | Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[7] | Susceptible to hydrolysis and oxidation due to the reactivity of the boron-nitrogen bond.[7] |
Inert Atmosphere Techniques for Handling Boron Reagents
The two primary methods for handling air-sensitive reagents are the use of a glovebox and a Schlenk line.[8] All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.[9][10][11]
Glovebox Operations
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon with <0.1 ppm O₂ and H₂O), ideal for storing and manipulating highly sensitive reagents.[12]
Experimental Protocol: Transferring a Solid Reagent in a Glovebox
-
Preparation: Ensure all necessary equipment (spatulas, weighing paper, vials, etc.) and the sealed container of the boron reagent are inside the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.[12]
-
Transfer: Move the items from the antechamber into the main glovebox chamber.
-
Dispensing: Carefully open the reagent container and dispense the desired amount of the solid reagent onto weighing paper or directly into a pre-tared vial.
-
Sealing: Securely seal both the original reagent container and the vial containing the dispensed reagent.
-
Removal: Place the sealed vial in the antechamber, purge as before, and then remove it from the glovebox.
Schlenk Line Techniques
A Schlenk line, or double manifold, allows for the manipulation of air-sensitive compounds on the benchtop by providing a dual source of inert gas and vacuum.[8][13]
Experimental Protocol: Transferring a Liquid Reagent via Syringe
This protocol is suitable for transferring small to moderate volumes (up to 50 mL) of liquid boron reagents.[9][11]
-
Glassware Preparation: Assemble a dry reaction flask with a rubber septum and flush it with inert gas from the Schlenk line.[6]
-
Syringe Preparation: Dry a syringe and a long needle (e.g., 18-gauge or smaller) in an oven.[6] Allow to cool in a desiccator, then flush the syringe with inert gas at least 10 times.[10]
-
Reagent Bottle Preparation: Puncture the septum of the Sure/Seal™ reagent bottle with a needle connected to the inert gas source to create a slight positive pressure.
-
Withdraw Reagent: Insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle and into the liquid. Withdraw the desired volume of the reagent. It is often helpful to withdraw a small amount of inert gas from the headspace into the syringe after the liquid to prevent drips.
-
Transfer to Reaction: Insert the needle through the septum of the reaction flask and slowly add the reagent to the reaction mixture.[6]
Quenching and Disposal of Boron Reagents
Excess or residual boron reagents must be quenched safely before disposal. The general principle is to slowly add a protic solvent to react with the active compound, followed by hydrolysis.[6]
Experimental Protocol: Quenching a Reaction Containing a Borane Reagent
-
Cooling: Cool the reaction flask to 0 °C in an ice bath. This is crucial to control the exothermic reaction.
-
Initial Quench: While stirring, slowly and dropwise add a protic solvent such as methanol (B129727) to the reaction mixture.[6] Vigorous gas evolution (hydrogen) will be observed. Control the rate of addition to keep the reaction manageable.
-
Stirring: Continue stirring for 15-30 minutes after the gas evolution has ceased to ensure all the reactive borane is consumed.[6]
-
Hydrolysis: Slowly add water to hydrolyze any remaining boron intermediates.[6]
-
Workup/Disposal: Proceed with the standard aqueous workup for your specific reaction.[6] The neutralized aqueous waste can then be disposed of according to institutional guidelines. For empty reagent bottles, the crown cap should be removed, and the bottle left in a fume hood to allow slow air-hydrolysis and oxidation before being rinsed with water.[10][11]
For highly reactive boron reagents like boron trichloride (B1173362) or tribromide, a reverse quench is recommended. This involves adding the reagent dropwise to a stirred, cooled quenching solution (e.g., an alcohol like isopropanol (B130326) or methanol).[14][15]
Boron Reagents in Drug Discovery
The unique properties of boron have led to its incorporation into several FDA-approved drugs.[1][3] For instance, bortezomib (B1684674) (Velcade), a boronic acid-containing drug, is a proteasome inhibitor used in cancer therapy.[1][16] Carboranes are being investigated as pharmacophores due to their stability and hydrophobic nature, which can enhance interactions with biological targets.[17] The ability of boronic acids to reversibly bind to diols is also exploited in the development of sensors and diagnostics.[2] This growing importance in medicinal chemistry underscores the need for all researchers in the field to be proficient in the safe handling of these valuable reagents.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Origin of Enantioselectivity in Asymmetric Allylboration with B-Allyldiisopinocampheylborane
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric allylboration is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of chiral homoallylic alcohols, which are versatile building blocks for a multitude of complex molecules, including natural products and pharmaceuticals. Among the arsenal (B13267) of chiral allylating agents, B-allyldiisopinocampheylborane, derived from the readily available chiral terpene α-pinene, has emerged as a highly effective and widely adopted reagent. This technical guide provides a comprehensive overview of the origin of enantioselectivity in reactions employing B-allyldiisopinocampheylborane generated from its precursor, B-methoxydiisopinocampheylborane (Ipc₂BOMe). We will delve into the mechanistic underpinnings of this remarkable stereocontrol, present quantitative data for a range of substrates, provide detailed experimental protocols, and visualize the key transition state model that governs the reaction's outcome.
The Source of Enantioselectivity: The Zimmerman-Traxler Model
The high degree of enantioselectivity observed in the allylboration of aldehydes with B-allyldiisopinocampheylborane is rationalized by the Zimmerman-Traxler transition state model.[1][2] This model postulates a highly organized, chair-like six-membered transition state involving the boron reagent and the aldehyde.
Several key factors contribute to the stereochemical outcome:
-
Chair-like Transition State: The reaction proceeds through a rigid, chair-like transition state which minimizes steric interactions.[1][2]
-
Equatorial Aldehyde Substituent: To minimize 1,3-diaxial interactions, the larger substituent (R group) of the aldehyde preferentially occupies a pseudo-equatorial position in the chair conformation.[1]
-
Steric Influence of the Isopinocampheyl Groups: The bulky isopinocampheyl (Ipc) groups, derived from α-pinene, create a highly constrained chiral environment around the boron atom. One of the Ipc groups is positioned pseudo-axially, effectively shielding one face of the allyl group.[1]
-
Facial Selectivity: Consequently, the aldehyde can only approach the allyl group from the less sterically hindered face, leading to the preferential formation of one enantiomer of the homoallylic alcohol.[1]
The combination of these steric constraints dictates the facial selectivity of the allyl transfer, resulting in the observed high enantiomeric excess.
Favored Zimmerman-Traxler transition state leading to the major enantiomer.
Disfavored transition state due to steric hindrance.
Quantitative Data on Enantioselectivity
The asymmetric allylboration of a wide range of aldehydes with B-allyldiisopinocampheylborane consistently affords high levels of enantioselectivity. The following tables summarize the results for various achiral and α-chiral aldehydes.
Table 1: Asymmetric Allylboration of Achiral Aldehydes [3][4]
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Acetaldehyde | 1-Penten-4-ol | 74 | 93 |
| 2 | Propionaldehyde | 1-Hexen-4-ol | 71 | 86 |
| 3 | Butyraldehyde | 1-Hepten-4-ol | 75 | 94 |
| 4 | Isobutyraldehyde | 5-Methyl-1-hexen-4-ol | 72 | 98 |
| 5 | Pivalaldehyde | 5,5-Dimethyl-1-hexen-4-ol | 70 | >99 |
| 6 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 80 | 96 |
| 7 | p-Tolualdehyde | 1-(p-Tolyl)-3-buten-1-ol | 82 | 95 |
| 8 | p-Anisaldehyde | 1-(p-Methoxyphenyl)-3-buten-1-ol | 85 | 92 |
| 9 | Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-ol | 78 | 90 |
Table 2: Asymmetric Allylboration of α-Chiral Aldehydes [3]
| Entry | Aldehyde | Reagent | Product Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | (R)-2-Methylbutanal | (d)-Ipc₂B(allyl) | 96:4 | 75 |
| 2 | (R)-2-Methylbutanal | (l)-Ipc₂B(allyl) | 5:95 | 78 |
| 3 | (R)-2-Phenylpropanal | (d)-Ipc₂B(allyl) | 98:2 | 80 |
| 4 | (R)-2-Phenylpropanal | (l)-Ipc₂B(allyl) | 3:97 | 82 |
| 5 | (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal | (l)-Ipc₂B(allyl) | 93:7 | 77 |
Experimental Protocols
The following provides a general procedure for the in-situ preparation of B-allyldiisopinocampheylborane from Ipc₂BOMe and its subsequent reaction with an aldehyde.
Materials and Equipment
-
Anhydrous diethyl ether (Et₂O)
-
B-Methoxydiisopinocampheylborane (Ipc₂BOMe) (either enantiomer)
-
Allylmagnesium bromide (solution in Et₂O)
-
Aldehyde
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
3 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Iron(II) sulfate heptahydrate (for specific workups)
-
Round-bottom flasks, syringes, needles, magnetic stirrer, and other standard glassware
-
Inert atmosphere (nitrogen or argon) setup
-
Dry ice/acetone bath
General Procedure
Step A: Preparation of B-Allyldiisopinocampheylborane [3]
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add Ipc₂BOMe (1.25 equiv) and anhydrous diethyl ether.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O) dropwise via syringe, maintaining the internal temperature below 10 °C. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the heterogeneous mixture vigorously at room temperature for 1 hour. The resulting slurry containing B-allyldiisopinocampheylborane is used immediately in the next step.
Step B: Asymmetric Allylboration [3]
-
Cool the slurry from Step A to -78 °C using a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture vigorously at -78 °C for 3 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
Step C: Workup and Purification [3]
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 3 M NaOH, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture vigorously at room temperature or gently reflux until the oxidation is complete (as monitored by TLC). The mixture will become a clear, two-phase system.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude homoallylic alcohol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Note on Workup for Sensitive Substrates: For reactions that may produce hydroperoxide byproducts, a modified workup involving the addition of a saturated aqueous solution of iron(II) sulfate can be employed to reduce the hydroperoxides prior to extraction.[3]
Logical Workflow for Asymmetric Allylboration
The entire process, from reagent preparation to the final product, can be visualized as a sequential workflow.
Workflow of the asymmetric allylboration reaction.
Conclusion
The asymmetric allylboration of aldehydes using B-allyldiisopinocampheylborane, generated from Ipc₂BOMe, is a powerful and reliable method for the synthesis of enantioenriched homoallylic alcohols. The origin of the high enantioselectivity is well-explained by the Zimmerman-Traxler model, where the bulky and rigid isopinocampheyl groups create a highly effective chiral environment that directs the approach of the aldehyde to one face of the allyl group. The reaction exhibits broad substrate scope and consistently delivers high yields and enantiomeric excesses. The detailed experimental protocols provided herein offer a practical guide for the implementation of this important transformation in a research or drug development setting. A thorough understanding of the mechanistic principles and experimental nuances of this reaction will continue to facilitate its application in the stereoselective synthesis of complex molecular targets.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Allylboration of Aldehydes using (-)-Ipc₂BOMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric allylboration of aldehydes utilizing (-)-B-methoxydiisopinocampheylborane, commonly abbreviated as (-)-Ipc₂BOMe. This method is a cornerstone in asymmetric synthesis for the enantioselective formation of carbon-carbon bonds, yielding valuable chiral homoallylic alcohols.
The allylborating agent, B-allyldiisopinocampheylborane, is readily prepared from commercially available (-)-Ipc₂BOMe and an allylating agent such as allylmagnesium bromide. The subsequent reaction with an aldehyde proceeds through a well-defined, chair-like six-membered transition state, which accounts for the high degree of stereocontrol observed.[1][2] The chirality of the resulting homoallylic alcohol is directly dictated by the chirality of the isopinocampheyl groups on the boron reagent.[1] Using the reagent derived from (-)-Ipc₂BOMe typically furnishes the (R)-homoallylic alcohols, while the enantiomeric (+)-Ipc₂BOMe provides the (S)-products.
A significant advantage of this methodology is the consistently high enantioselectivity achieved across a range of aldehyde substrates, including aliphatic and aromatic aldehydes.[3] The enantiomeric excess of the products can be further enhanced by conducting the reaction at low temperatures, such as -78 °C.[3][4]
Quantitative Data Summary
The following table summarizes the results for the asymmetric allylboration of various aldehydes with B-allyldiisopinocampheylborane derived from (-)-Ipc₂BOMe. The reactions are typically performed in diethyl ether at -78 °C.
| Aldehyde | Product | Isolated Yield (%) | Enantiomeric Excess (% ee) | Configuration |
| Acetaldehyde | 4-Penten-2-ol | 72 | >99 (93) | R |
| Propionaldehyde | 1-Hexen-4-ol | 75 | 96 | R |
| n-Butyraldehyde | 1-Hepten-4-ol | 78 | 96 | R |
| Isobutyraldehyde | 2-Methyl-1-hexen-4-ol | 70 | 98 | R |
| Pivalaldehyde | 2,2-Dimethyl-1-hexen-4-ol | 75 | 95 | R |
| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 80 | 96 | R |
Data compiled from references[3].
Experimental Protocols
Protocol 1: Preparation of the Chiral Allylborating Reagent, B-Allyldiisopinocampheylborane
This protocol describes the in situ preparation of B-allyldiisopinocampheylborane from (-)-Ipc₂BOMe and allylmagnesium bromide.[5] It is crucial to perform these steps under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent the decomposition of the moisture-sensitive organoborane reagents.[5]
Materials:
-
(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Flame-dried, two-necked round-bottom flask
-
Magnetic stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Via syringe, charge the flask with a solution of (-)-Ipc₂BOMe (1.25 equivalents relative to the aldehyde) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice-water bath.
-
While stirring, add allylmagnesium bromide (1.2 equivalents relative to the aldehyde) dropwise to the solution of (-)-Ipc₂BOMe over 10-15 minutes. A thick white precipitate of magnesium salts will form.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour to ensure the complete formation of B-allyldiisopinocampheylborane.[5]
-
The resulting slurry containing the chiral allylborating reagent is typically used directly in the next step without filtration of the magnesium salts for convenience.[5] However, for potentially higher enantioselectivities, the magnesium salts can be removed by filtration under an inert atmosphere.[5]
Protocol 2: Asymmetric Allylboration of an Aldehyde
This protocol details the reaction of the prepared chiral allylborating reagent with an aldehyde to form the corresponding chiral homoallylic alcohol.
Materials:
-
Slurry of B-allyldiisopinocampheylborane in diethyl ether (from Protocol 1)
-
Aldehyde (1.0 equivalent)
-
Anhydrous diethyl ether (Et₂O)
-
Dry ice/acetone bath
-
Sodium hydroxide (B78521) (3 N solution)
-
Hydrogen peroxide (30% solution)
-
Saturated sodium bicarbonate solution (optional)[5]
-
Standard laboratory glassware for workup and purification
Procedure:
-
Cool the slurry of B-allyldiisopinocampheylborane from Protocol 1 to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether to the cooled, stirring slurry.
-
Stir the reaction mixture at -78 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (B129727) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
To oxidatively cleave the boron-oxygen bond and liberate the alcohol, add 3 N sodium hydroxide, followed by the slow, careful addition of 30% hydrogen peroxide. The mixture will warm during this addition. For some substrates, the addition of saturated sodium bicarbonate solution may be necessary to ensure complete hydrolysis.[5]
-
Stir the mixture vigorously at room temperature for at least 4 hours or until the two phases become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude homoallylic alcohol can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Reaction Mechanism
The asymmetric allylboration of an aldehyde with B-allyldiisopinocampheylborane proceeds through a highly organized, chair-like six-membered transition state. This stereochemical model is crucial for understanding the origin of the high enantioselectivity.
Caption: Proposed mechanism for asymmetric allylboration.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis of chiral homoallylic alcohols using this methodology, from reagent preparation to final product purification.
Caption: Workflow for asymmetric allylboration.
References
Application Notes and Protocols: (-)-B-Methoxydiisopinocampheylborane in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is a versatile and highly effective chiral reagent employed in asymmetric synthesis to establish key stereocenters in complex molecules. Derived from the readily available chiral terpene (-)-α-pinene, this organoborane reagent has proven instrumental in the total synthesis of a variety of natural products. Its primary application lies in the stereoselective formation of carbon-carbon bonds, particularly through allylboration and crotylation reactions, leading to the synthesis of chiral alcohols with high levels of enantiomeric and diastereomeric purity.
This document provides detailed application notes and experimental protocols for the use of (-)-B-Methoxydiisopinocampheylborane in the total synthesis of two distinct natural products: the anticancer agent Monorhizopodin and a key fragment of the fibrinogen receptor antagonist Tetrafibricin .
Application 1: Asymmetric Crotylation in the Total Synthesis of (+)-Monorhizopodin
The total synthesis of the potent anticancer macrolide (+)-Monorhizopodin, accomplished by K.C. Nicolaou and coworkers, showcases the exceptional stereocontrol achievable with reagents derived from (-)-B-Methoxydiisopinocampheylborane.[1][2] A key step in their convergent strategy involved an asymmetric crotylation to install a crucial chiral alcohol moiety.
The reaction of aldehyde 9 with (-)-(Ipc)₂-trans-crotylborane, generated in situ from (-)-B-Methoxydiisopinocampheylborane, proceeded with excellent yield and stereoselectivity to furnish the desired homoallylic alcohol 10 . This transformation was pivotal for establishing the correct stereochemistry at C11 of the natural product.
Quantitative Data
| Entry | Aldehyde | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| 1 | Aldehyde 9 | (-)-(Ipc)₂-trans-crotylborane | Alcohol 10 | 91 | >10:1 | >95 |
Experimental Protocol: Asymmetric Crotylation of Aldehyde 9
Materials:
-
(-)-B-Methoxydiisopinocampheylborane [(-)-Ipc₂BOMe]
-
trans-Crotylmagnesium bromide solution
-
Aldehyde 9
-
Anhydrous diethyl ether (Et₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of (-)-(Ipc)₂-trans-crotylborane: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of (-)-B-Methoxydiisopinocampheylborane (1.2 equiv.) in anhydrous diethyl ether is cooled to 0 °C. To this solution, a solution of trans-crotylmagnesium bromide (1.1 equiv.) in diethyl ether is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes.
-
Asymmetric Crotylation: The reaction mixture containing the in situ generated (-)-(Ipc)₂-trans-crotylborane is cooled to -78 °C. A solution of aldehyde 9 (1.0 equiv.) in anhydrous diethyl ether is then added dropwise. The reaction is stirred at -78 °C for 3 hours.
-
Work-up: The reaction is quenched by the slow addition of methanol, followed by 3 M aqueous NaOH and 30% H₂O₂. The mixture is allowed to warm to room temperature and stirred vigorously for 4 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol 10 .
Reaction Pathway
Caption: Asymmetric crotylation in the synthesis of a (+)-Monorhizopodin fragment.
Application 2: Interrupted Double Allylboration in the Synthesis of a Tetrafibricin C1-C19 Fragment
The total synthesis of complex polyketide natural products often requires the stereocontrolled construction of multiple chiral centers. In their synthesis of the C1-C19 fragment of Tetrafibricin, W. R. Roush and R. Lira employed a powerful interrupted double allylboration strategy. This method utilized a bifunctional allylborane reagent derived from (-)-B-Methoxydiisopinocampheylborane to sequentially react with two different aldehydes, thereby constructing a 1,5-diol with excellent stereocontrol.
This sequence commenced with the reaction of the bifunctional allylborane with a first aldehyde, followed by in situ protection of the newly formed hydroxyl group, and subsequent reaction with a second aldehyde. This "interrupted" approach allows for the differential protection of the two hydroxyl groups in the resulting 1,5-diol.
Quantitative Data
| Step | Aldehyde | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Aldehyde 7 | Bifunctional Allylborane | Intermediate Alcohol | 85 | >20:1 |
| 2 | Aldehyde 8 | Silylated Intermediate | Diol Precursor 12 | 88 | >20:1 |
Experimental Protocol: Interrupted Double Allylboration
Materials:
-
(-)-B-Methoxydiisopinocampheylborane [(-)-Ipc₂BOMe]
-
Allylmagnesium bromide solution
-
Aldehyde 7
-
Aldehyde 8
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf)
-
2,6-Lutidine
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
Procedure:
-
First Allylboration: A solution of the bifunctional allylborane (prepared from the corresponding diene via hydroboration with a reagent derived from (-)-Ipc₂BOMe) in diethyl ether is cooled to -78 °C. A solution of aldehyde 7 (1.0 equiv.) in diethyl ether is added dropwise. The reaction is stirred for 1 h at -78 °C.
-
In situ Silylation: To the reaction mixture, 2,6-lutidine (1.5 equiv.) is added, followed by the dropwise addition of TBSOTf (1.2 equiv.). The mixture is stirred for 30 minutes at -78 °C.
-
Second Allylboration: A solution of aldehyde 8 (1.2 equiv.) in dichloromethane is added to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the protected diol precursor 12 .
Experimental Workflow
Caption: Workflow for the interrupted double allylboration in the synthesis of a Tetrafibricin fragment.
These examples highlight the utility of (-)-B-Methoxydiisopinocampheylborane as a precursor to powerful chiral reagents for the asymmetric synthesis of complex natural products. The high levels of stereocontrol, coupled with the operational simplicity of the reactions, make it a valuable tool for organic chemists in academic and industrial research.
References
Application Notes: Diastereoselective Synthesis with (-)-B-Methoxydiisopinocampheylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is a versatile and highly effective chiral reagent in asymmetric synthesis. Derived from the readily available natural product (-)-α-pinene, it serves as a cornerstone for the stereoselective construction of carbon-carbon bonds and the synthesis of chiral alcohols and amines. Its primary application lies in its role as a precursor to other chiral borane (B79455) reagents, such as B-allyldiisopinocampheylboranes and diisopinocampheylborane (B13816774) enolates, which undergo highly diastereoselective and enantioselective reactions with carbonyl compounds. These reactions are pivotal in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][2][3][4]
This document provides detailed application notes and experimental protocols for two key diastereoselective transformations utilizing reagents derived from (-)-B-Methoxydiisopinocampheylborane: asymmetric allylboration of aldehydes and reductive aldol (B89426) reactions of α,β-unsaturated amides.
Key Applications
(-)-B-Methoxydiisopinocampheylborane is a key reagent in several powerful asymmetric transformations:
-
Asymmetric Allylation and Crotylation: It is a precursor to B-allyldiisopinocampheylborane and B-crotyldiisopinocampheylborane reagents. These react with aldehydes to furnish homoallylic alcohols with exceptional levels of diastereoselectivity and enantioselectivity.[1][5]
-
Reductive Aldol Reactions: Through hydroboration of α,β-unsaturated carbonyl compounds, it forms chiral enolborinates that subsequently react with aldehydes to yield syn-aldol products with high stereocontrol.[6]
-
Asymmetric Reduction of Ketones: While less common as a direct reducing agent, it is a precursor for the in-situ generation of chiral reducing agents for the enantioselective reduction of prochiral ketones.
-
Synthesis of Chiral Amines: The resulting chiral alcohols from these methods can be converted to chiral amines, which are prevalent in many pharmaceutical compounds.[7]
Application 1: Asymmetric Allylboration of Aldehydes
Asymmetric allylboration is a powerful method for the synthesis of chiral homoallylic alcohols. (-)-B-Methoxydiisopinocampheylborane is converted to (-)-B-allyldiisopinocampheylborane, which then reacts with an aldehyde in a highly face-selective manner. The stereochemical outcome is dictated by the Zimmerman-Traxler chair-like transition state, where the bulky diisopinocampheyl groups effectively shield one face of the allyl moiety.
Logic of Diastereoselective Allylboration
Quantitative Data for Asymmetric Allylboration
The following table summarizes the results for the allylboration of various aldehydes with B-allyldiisopinocampheylborane derived from (+)-α-pinene (the enantiomer of the title reagent, which produces the opposite enantiomer of the product). The selectivities are expected to be of the same magnitude for the reagent derived from (-)-α-pinene.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |
| 1 | Acetaldehyde | 4-penten-2-ol | 72 | - | >99 (R) |
| 2 | Propionaldehyde | 1-hexen-4-ol | 76 | - | 91 (R) |
| 3 | n-Butyraldehyde | 1-hepten-4-ol | 73 | - | 89 (R) |
| 4 | Isobutyraldehyde (B47883) | 5-methyl-1-hexen-4-ol | 73 | - | 97 (S) |
| 5 | Pivalaldehyde | 5,5-dimethyl-1-hexen-4-ol | 80 | - | 88 (S) |
Data adapted from related studies. The stereochemical outcome depends on the enantiomer of the diisopinocampheylborane used.
Experimental Protocol: Synthesis of (-)-B-Allyldiisopinocampheylborane and Reaction with Benzaldehyde (B42025)
This protocol is adapted from established procedures for the synthesis of the enantiomeric (+)-reagent and is expected to yield analogous results.[5]
Materials:
-
(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
Anhydrous diethyl ether (Et₂O)
-
Allylmagnesium bromide (1.0 M in Et₂O)
-
Benzaldehyde
-
3 N Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of (-)-B-Allyldiisopinocampheylborane:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a gas inlet, and a septum, add (-)-B-Methoxydiisopinocampheylborane (1.25 equiv).
-
Under an inert atmosphere, add anhydrous diethyl ether to dissolve the borane, resulting in a clear, colorless solution.
-
Cool the solution to 0 °C in an ice/water bath with vigorous stirring.
-
Slowly add allylmagnesium bromide (1.20 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C. A white precipitate of MgBr(OMe) will form.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously for 1 hour at room temperature. The resulting ethereal slurry of (-)-B-allyldiisopinocampheylborane is used directly in the next step.
-
-
Reaction with Benzaldehyde:
-
Cool the heterogeneous mixture from the previous step to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of benzaldehyde (1.00 equiv) in anhydrous diethyl ether.
-
Add the benzaldehyde solution dropwise to the cold borane slurry via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture vigorously at -78 °C for 3 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice/water bath.
-
Carefully add 3 N NaOH, followed by the slow, dropwise addition of 30% H₂O₂. Caution: Exothermic reaction.
-
Stir the mixture vigorously for 6 hours at room temperature to ensure complete oxidation.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral homoallylic alcohol.
-
Application 2: Diastereoselective Reductive Aldol Reaction
The hydroboration of an α,β-unsaturated amide with diisopinocampheylborane (generated in situ from the methoxy (B1213986) derivative or used directly) produces a Z-enolborinate with high selectivity. This intermediate then undergoes a highly diastereoselective and enantioselective aldol reaction with an aldehyde to furnish syn-aldol products.
Reductive Aldol Reaction Workflow
Quantitative Data for Reductive Aldol Reaction
The following table summarizes the results for the reductive aldol reaction of 4-acryloylmorpholine (B1203741) with various aldehydes using (lIpc)₂BH.[6]
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |
| 1 | Isobutyraldehyde | 91 | >20:1 | 96 |
| 2 | Cyclohexanecarboxaldehyde | 88 | >20:1 | 98 |
| 3 | Benzaldehyde | 85 | >20:1 | 98 |
| 4 | 2-Naphthaldehyde | 84 | >20:1 | 98 |
| 5 | Cinnamaldehyde | 68 | >20:1 | 97 |
| 6 | Pivalaldehyde | 89 | >20:1 | 96 |
Experimental Protocol: Reductive Aldol Reaction of 4-Acryloylmorpholine and Isobutyraldehyde
This protocol is based on the highly selective method developed for the synthesis of syn-propionamide aldols.[6]
Materials:
-
(-)-Diisopinocampheylborane ((-)-Ipc₂BH) or prepared in situ.
-
Anhydrous diethyl ether (Et₂O)
-
4-Acryloylmorpholine
-
Isobutyraldehyde
-
Aqueous pH 7 buffer solution
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Enolborinate Formation:
-
In a flame-dried flask under an inert atmosphere, add a suspension of (-)-diisopinocampheylborane (1.1 equiv) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Add 4-acryloylmorpholine (1.2 equiv) to the suspension.
-
Stir the solution at 0 °C for 2 hours, during which time it should become homogeneous.
-
-
Aldol Reaction:
-
Cool the resulting enolborinate solution to -78 °C.
-
Add isobutyraldehyde (1.0 equiv) dropwise.
-
Stir the solution overnight at -78 °C.
-
-
Workup:
-
To the cold reaction mixture, add aqueous pH 7 buffer solution, methanol, and THF.
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The large polarity difference between the aldol product and pinene-derived byproducts typically allows for easy separation.
-
Conclusion
(-)-B-Methoxydiisopinocampheylborane is a powerful and reliable chiral auxiliary for the diastereoselective synthesis of important structural motifs in organic chemistry. Through its conversion to reagents like B-allyldiisopinocampheylborane or its use in generating chiral enolborinates, it enables the predictable and high-fidelity synthesis of chiral alcohols and aldol products. The protocols outlined above provide a foundation for researchers to employ these robust methods in their synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. (-)-B-Methoxydiisopinocampheylborane 85134-98-1 [sigmaaldrich.com]
- 5. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: (-)-Ipc2BOMe for Asymmetric Reduction of Prochiral Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-B-Methoxydiisopinocampheylborane, commonly abbreviated as (-)-Ipc₂BOMe, is a chiral organoborane reagent. While it is widely recognized as a precursor for the synthesis of Brown's chiral allylborane reagents used in asymmetric allylboration of aldehydes, its application in the direct asymmetric reduction of prochiral ketones to chiral secondary alcohols is less documented. However, based on the established reactivity of related diisopinocampheylborane (B13816774) derivatives, a protocol for this transformation can be proposed. These application notes provide a detailed protocol for the preparation of (-)-Ipc₂BOMe and a general procedure for its use in the asymmetric reduction of prochiral ketones.
Principle and Mechanism
The asymmetric reduction of a prochiral ketone with a chiral borane (B79455) reagent like (-)-Ipc₂BOMe is predicated on the transfer of a hydride from the borane to the carbonyl carbon. The stereochemical outcome of the reaction is directed by the chiral environment established by the isopinocampheyl ligands on the boron atom. The two bulky isopinocampheyl groups create a sterically hindered environment, forcing the ketone to approach the boron center in a specific orientation that minimizes steric interactions. This preferential orientation leads to the selective delivery of the hydride to one of the two enantiotopic faces of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess.
Although the primary role of (-)-Ipc₂BOMe is often as a precursor, it can be envisioned to participate in ketone reduction through a transition state where the carbonyl oxygen coordinates to the boron atom, followed by an intramolecular hydride transfer from one of the isopinocampheyl groups.
Data Presentation
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | Data not available | Data not available | (R) or (S) |
| 2 | [Insert Substrate] | [Insert Product] | |||
| 3 | [Insert Substrate] | [Insert Product] |
Researchers are encouraged to populate this table with their experimental results.
Experimental Protocols
Protocol 1: Preparation of (-)-Ipc₂BOMe from (-)-Ipc₂BH
This protocol outlines the synthesis of (-)-Ipc₂BOMe from (-)-diisopinocampheylborane [(-)-Ipc₂BH].[1]
Materials:
-
(-)-Diisopinocampheylborane [(-)-Ipc₂BH]
-
Anhydrous Methanol (B129727) (MeOH)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Flame-dried glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add a solution of (-)-Ipc₂BH in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of anhydrous methanol dropwise to the stirred solution of (-)-Ipc₂BH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution of (-)-Ipc₂BOMe is typically used directly in the next step without isolation. The concentration can be determined by ¹¹B NMR spectroscopy if desired.
Protocol 2: General Procedure for the Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general method for the asymmetric reduction of a prochiral ketone using the in-situ prepared (-)-Ipc₂BOMe.
Materials:
-
Solution of (-)-Ipc₂BOMe in diethyl ether or THF (from Protocol 1)
-
Prochiral ketone
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Flame-dried glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add the solution of (-)-Ipc₂BOMe prepared in Protocol 1.
-
Cool the solution to the desired reaction temperature (e.g., -25 °C or -78 °C). The optimal temperature may need to be determined empirically for each substrate.
-
Slowly add a solution of the prochiral ketone in anhydrous diethyl ether or THF to the stirred solution of (-)-Ipc₂BOMe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench the reaction by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
To facilitate the removal of the boron-containing byproducts, add diethanolamine and stir the mixture for 1-2 hours. A white precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
Caption: Preparation of (-)-Ipc₂BOMe from (-)-Ipc₂BH.
Caption: Experimental workflow for asymmetric ketone reduction.
References
Application Notes and Protocols for Creating Chiral Centers Using (-)-B-Methoxydiisopinocampheylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is a versatile chiral reagent derived from the readily available natural product (-)-α-pinene. While belonging to the family of organoborane reagents known for asymmetric reductions, its primary and most extensively documented application in creating chiral centers is not through the direct reduction of prochiral ketones. Instead, it serves as a crucial precursor for the in-situ generation of other powerful chiral reagents, most notably for the asymmetric allylboration of aldehydes. This process allows for the highly enantioselective synthesis of chiral homoallylic alcohols, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.
This document provides detailed protocols and data for the principal application of (-)-B-Methoxydiisopinocampheylborane in asymmetric synthesis: the formation of chiral homoallylic alcohols via allylboration. A brief discussion on its potential, though less documented, role in ketone reduction is also included for completeness.
Core Application: Asymmetric Allylboration of Aldehydes
The most significant use of (-)-B-Methoxydiisopinocampheylborane is as a stable, crystalline precursor to (-)-B-allyldiisopinocampheylborane. This reagent, generated in situ, reacts with a wide range of aldehydes to produce chiral secondary homoallylic alcohols with exceptional enantiomeric excess.[1][2] The reaction proceeds through a well-ordered, chair-like six-membered transition state, known as the Zimmerman-Traxler model, which accounts for the high degree of stereocontrol.[3][4]
Data Presentation: Enantioselective Allylboration of Various Aldehydes
The following table summarizes the results obtained from the asymmetric allylboration of representative aldehydes using the reagent derived from the corresponding (+)-α-pinene precursor, which provides the enantiomeric product. The results using (-)-Ipc₂BOMe are analogous, yielding the opposite enantiomer with similar high enantioselectivity. The data is adapted from studies by Brown et al.[5]
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Acetaldehyde | (S)-4-Penten-2-ol | 72 | 96 |
| 2 | Propionaldehyde | (S)-1-Hexen-3-ol | 75 | 96 |
| 3 | Isobutyraldehyde | (S)-4-Methyl-1-penten-3-ol | 78 | 98 |
| 4 | Pivaldehyde | (S)-4,4-Dimethyl-1-penten-3-ol | 80 | 98 |
| 5 | Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 82 | 96 |
Note: The enantiomeric excess is highly dependent on the reaction temperature, with lower temperatures (-78 °C to -100 °C) providing significantly higher selectivity.[5]
Experimental Protocols
Protocol 1: In-Situ Preparation of (-)-B-Allyldiisopinocampheylborane and Subsequent Asymmetric Allylboration of an Aldehyde
This protocol details the generation of the chiral allylborane reagent from (-)-B-Methoxydiisopinocampheylborane and its immediate use in the asymmetric allylboration of an aldehyde.[2]
Materials:
-
(-)-B-Methoxydiisopinocampheylborane [(-)-Ipc₂BOMe]
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydroxide (B78521) (3 N aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stirring bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
Part A: Preparation of (-)-B-Allyldiisopinocampheylborane
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a rubber septum, place (-)-B-Methoxydiisopinocampheylborane (1.25 equiv).
-
Under a positive pressure of inert gas, add anhydrous diethyl ether to dissolve the solid.
-
Cool the resulting clear solution to 0 °C using an ice-water bath with vigorous stirring.
-
Slowly add allylmagnesium bromide solution (1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of magnesium salts will form.[2]
-
After the addition is complete, remove the ice bath and allow the heterogeneous mixture to warm to room temperature. Stir vigorously for 1 hour.
-
The resulting mixture containing (-)-B-allyldiisopinocampheylborane is used directly in the next step without purification.
Part B: Asymmetric Allylboration
-
Cool the freshly prepared suspension of (-)-B-allyldiisopinocampheylborane to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether.
-
Add the aldehyde solution dropwise to the cold allylborane suspension over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture vigorously at -78 °C for 3 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of 3 N sodium hydroxide solution, followed by the slow addition of 30% hydrogen peroxide. (Caution: This is an exothermic reaction and may cause gas evolution).
-
Stir the mixture at room temperature until the oxidation is complete (typically 1-2 hours, can be monitored by TLC).
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude homoallylic alcohol by flash column chromatography on silica (B1680970) gel to obtain the final product.
Visualizations: Mechanisms and Workflows
Reaction Mechanism: Zimmerman-Traxler Model
The high enantioselectivity of the allylboration is explained by the Zimmerman-Traxler transition state model, where the reaction proceeds through a highly organized, chair-like six-membered ring. The bulky diisopinocampheyl groups on the boron atom effectively shield one face of the allyl group, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed chiral center.
Caption: Zimmerman-Traxler model for asymmetric allylboration.
Experimental Workflow
The following diagram outlines the key steps in the synthesis of a chiral homoallylic alcohol using (-)-B-Methoxydiisopinocampheylborane.
Caption: Workflow for asymmetric allylboration.
Discussion on Asymmetric Ketone Reduction
While (-)-B-Methoxydiisopinocampheylborane belongs to a class of reagents used for asymmetric reductions, its direct application for the reduction of prochiral ketones is not well-documented in peer-reviewed literature. Its derivatives, such as B-Chlorodiisopinocampheylborane (DIP-Chloride™), are more commonly employed for this purpose.
Theoretically, if (-)-B-Methoxydiisopinocampheylborane were to act as a reducing agent, the mechanism would likely involve the transfer of a hydride from the boron atom to the electrophilic carbonyl carbon of the ketone. The stereochemical outcome would be governed by the steric hindrance imposed by the bulky isopinocampheyl groups, leading to a preferential attack on one of the two faces of the ketone.
Hypothetical Reaction Pathway for Ketone Reduction
The diagram below illustrates a plausible, albeit not extensively reported, mechanism for the reduction of a prochiral ketone by an alkoxyborane.
Caption: Factors influencing enantioselectivity.
References
- 1. [PDF] Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess | Semantic Scholar [semanticscholar.org]
- 2. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. york.ac.uk [york.ac.uk]
Application Notes and Protocols for Low-Temperature Allylboration Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting low-temperature allylboration reactions, a cornerstone transformation in asymmetric synthesis for the formation of chiral homoallylic alcohols. The protocols emphasize reaction setup, reagent handling, and conditions necessary to achieve high yields and stereoselectivity.
Introduction
Allylboration is a powerful and reliable method for the stereoselective synthesis of homoallylic alcohols, which are versatile building blocks in the synthesis of natural products and pharmaceuticals. Performing these reactions at low temperatures, typically -78 °C, is crucial for maximizing enantioselectivity by minimizing the background reaction and enhancing the influence of chiral auxiliaries or catalysts.[1][2][3] This document outlines the experimental setup and protocols for both stoichiometric and catalytic low-temperature allylboration reactions.
Data Presentation: Comparison of Low-Temperature Allylboration Methods
The following table summarizes quantitative data from various low-temperature allylboration reactions, offering a comparative overview of different reagents, catalysts, and their efficiencies.
| Entry | Substrate | Allylating Agent | Chiral Ligand/Auxiliary | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | e.r. or e.e. (%) |
| 1 | Benzaldehyde | Allylboronic acid pinacol (B44631) ester | (R)-TRIP-PA | Brønsted Acid (5 mol%) | Toluene (B28343) | -30 | - | - | 98% e.e.[4] |
| 2 | Benzaldehyde | Allylboronate | 3,3'-(CF₃)₂-BINOL derivative | - | THF | -78 | 5 min | 90 | 98:2 e.r.[5] |
| 3 | Aromatic Aldehydes | Allylboronic acid pinacol ester | Chiral Diol (11 mol%) | SnCl₄ (10 mol%) | Toluene | -78 | 3 h | High | up to 98:2 e.r.[1] |
| 4 | Acetaldehyde | Allyldiisopinocampheylborane | Isopinocampheyl | - | Et₂O | -78 | - | - | 93% e.e.[6] |
| 5 | Acetophenone | Allyldiisopropoxyborane | 3,3'-Br₂-BINOL (15 mol%) | - | PhCH₃/PhCF₃ | -35 | 15 h | 83 | 97:3 e.r.[7][8] |
| 6 | Propionaldehyde | Allyldiisopinocampheylborane | Isopinocampheyl | - | - | -78 | - | High | High |
| 7 | Aliphatic Aldehydes | Allylboronic acid pinacol ester | Vivol (diol) | SnCl₄ | Toluene | -78 | 3 h | Excellent | up to 98:2 e.r.[1] |
Experimental Protocols
Protocol 1: Stoichiometric Asymmetric Allylboration using a Chiral Boron Reagent
This protocol is based on the use of allyldiisopinocampheylborane, a widely used reagent developed by Herbert C. Brown.[2]
Materials:
-
Dry, nitrogen-flushed glassware (Schlenk flask or round-bottom flask with septum)
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Syringes and needles for transfer of air-sensitive reagents
-
Aldehyde
-
Allyldiisopinocampheylborane (prepared in situ or from a commercial source)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) solution (e.g., 3M NaOH)
-
Hydrogen peroxide (30% H₂O₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Assemble the dry glassware under a stream of nitrogen. Add a magnetic stir bar to the reaction flask.
-
Reagent Preparation: If preparing the allylborane reagent in situ, follow established literature procedures, for example, by reacting allylmagnesium bromide with the appropriate chiral boron source.[2]
-
Cooling: Cool the reaction flask containing the chiral allylborane reagent in the low-temperature bath to -78 °C.
-
Substrate Addition: Dissolve the aldehyde in a minimal amount of anhydrous solvent (Et₂O or THF) and add it dropwise to the stirred solution of the allylborane reagent at -78 °C.
-
Reaction Monitoring: The reaction is typically rapid at this temperature.[5][6] Stir the reaction mixture for the specified time (e.g., 1-4 hours) at -78 °C. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup:
-
Remove the flask from the cooling bath.
-
Carefully add sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide. Caution: This oxidation is exothermic.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude homoallylic alcohol by flash column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Asymmetric Allylboration
This protocol describes a general procedure for a catalytic enantioselective allylboration of an aldehyde using a chiral diol and a Lewis acid co-catalyst.[1]
Materials:
-
Dry, nitrogen-flushed glassware
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (-78 °C)
-
Syringes for liquid transfer
-
Aldehyde
-
Allylboronic acid pinacol ester
-
Chiral diol (e.g., a BINOL derivative or a TADDOL-like diol)
-
Lewis acid catalyst (e.g., SnCl₄ solution in CH₂Cl₂)
-
Anhydrous toluene
-
4 Å molecular sieves (activated)
-
Quenching reagent (e.g., DIBAL-H for unreacted allylboronate, followed by 1M HCl)[1]
-
Solvents for workup and chromatography
Procedure:
-
Catalyst Preparation:
-
To a dry, nitrogen-flushed flask containing activated 4 Å molecular sieves and a stir bar, add the chiral diol.
-
Add anhydrous toluene and cool the mixture to room temperature.
-
Add the SnCl₄ solution dropwise to the stirred solution of the chiral diol to form the active catalyst complex.
-
-
Reaction Setup: Cool the catalyst mixture to -78 °C in a low-temperature bath.
-
Reagent Addition:
-
Add a toluene solution of the aldehyde to the cold catalyst mixture.
-
After stirring for a short period (e.g., 15 minutes), add the allylboronic acid pinacol ester dropwise.
-
-
Reaction: Stir the reaction mixture at -78 °C for the required time (e.g., 3-4 hours).[1]
-
Quenching and Workup:
-
If necessary to consume unreacted allylboronate, add a quenching agent like DIBAL-H at -78 °C.[1]
-
Hydrolyze the resulting borate (B1201080) ester by adding 1M HCl and allowing the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography to isolate the desired homoallylic alcohol.
Visualizations
Experimental Workflow for Catalytic Low-Temperature Allylboration
Caption: Workflow for a typical catalytic low-temperature allylboration reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Reactions of (-)-B-Methoxydiisopinocampheylborane Derivatives with α-Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
(-)-B-Methoxydiisopinocampheylborane and its derivatives are powerful reagents in asymmetric synthesis, offering high levels of stereocontrol in reactions involving carbonyl compounds. While direct reduction of α-chiral aldehydes with (-)-B-methoxydiisopinocampheylborane is not a widely documented application, its primary utility lies in its role as a precursor to other highly effective chiral reagents. This document details two principal applications: the diastereoselective allylboration of α-chiral aldehydes using B-allyldiisopinocampheylborane and the diastereoselective reductive aldol (B89426) reaction of α,β-unsaturated systems with α-chiral aldehydes mediated by diisopinocampheylborane (B13816774) (Ipc₂BH).
Application Note 1: Diastereoselective Allylboration of α-Chiral Aldehydes
The reaction of B-allyldiisopinocampheylboranes, generated from (-)-B-methoxydiisopinocampheylborane, with α-chiral aldehydes provides a reliable method for the synthesis of homoallylic alcohols with excellent diastereoselectivity. The stereochemical outcome is dictated by the chirality of the isopinocampheyl auxiliary on the boron atom, often overriding the inherent facial bias of the α-chiral aldehyde. This "reagent-controlled" stereoselectivity is of significant value in complex molecule synthesis. The reaction is believed to proceed through a well-organized, chair-like Zimmerman-Traxler transition state, which accounts for the high fidelity of stereoinduction.
Quantitative Data for Allylboration of α-Chiral Aldehydes
| Entry | α-Chiral Aldehyde | Chiral Borane Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal | (+)-(Ipc)₂B(allyl) | 93:7 | 74-77 |
| 2 | (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal | (-)-(Ipc)₂B(allyl) | 1:99 | 85 |
| 3 | (S)-2-Phenylpropanal | (+)-(Ipc)₂B(allyl) | >99:1 | 80 |
| 4 | (S)-2-Phenylpropanal | (-)-(Ipc)₂B(allyl) | 1:99 | 78 |
Note: The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the α-substituent of the aldehyde.
Experimental Protocol: Synthesis of (+)-B-Allyldiisopinocampheylborane and Reaction with (R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropanal
This protocol is adapted from published procedures and details the formation of the allylborating reagent followed by its reaction with an α-chiral aldehyde.[1]
Materials:
-
(+)-B-Methoxydiisopinocampheylborane ((+)-(Ipc)₂BOMe)
-
Anhydrous diethyl ether (Et₂O)
-
Allylmagnesium bromide (1.0 M in Et₂O)
-
(R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropanal
-
Dry ice/acetone bath
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of (+)-B-Allyldiisopinocampheylborane:
-
Under an inert atmosphere, a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and a thermocouple is charged with (+)-B-methoxydiisopinocampheylborane (1.25 equiv.) and anhydrous diethyl ether.
-
The resulting solution is cooled to 0 °C in an ice/water bath with vigorous stirring.
-
Allylmagnesium bromide solution (1.20 equiv.) is added dropwise via syringe, maintaining the internal temperature below 6 °C. A white precipitate will form during the addition.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred vigorously for 1 hour at room temperature. The resulting ethereal mixture containing (+)-B-allyldiisopinocampheylborane is used directly in the next step.
-
-
Allylboration of the α-Chiral Aldehyde:
-
The heterogeneous mixture from the previous step is cooled to -75 °C using a dry ice/acetone bath under vigorous stirring.
-
A solution of (R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropanal (1.00 equiv.) in anhydrous diethyl ether is added dropwise via syringe, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -75 °C to -70 °C for 1.5 hours.
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature over 1 hour.
-
-
Workup and Purification:
-
The reaction is quenched by the careful addition of methanol (B129727) at 0 °C, followed by the addition of 3 M aqueous NaOH and 30% H₂O₂.
-
The mixture is stirred at room temperature for at least 4 hours to ensure complete oxidation.
-
The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
-
Visualization of the Stereochemical Model
Caption: Zimmerman-Traxler model for allylboration.
Application Note 2: Diastereoselective Reductive Aldol Reactions with α-Chiral Aldehydes
A powerful application of the related diisopinocampheylborane (Ipc₂BH) is in reductive aldol reactions. In this process, Ipc₂BH first mediates a 1,4-reduction of an α,β-unsaturated carbonyl compound (e.g., an acryloyl amide) to generate a chiral Z-enolborinate in situ. This enolborinate then reacts with an aldehyde, including α-chiral aldehydes, in a highly diastereoselective manner. This "double asymmetric" reaction, where both the enolate and the aldehyde are chiral, allows for the synthesis of complex acyclic structures with excellent stereocontrol.
Quantitative Data for Reductive Aldol Reactions
| Entry | α,β-Unsaturated Precursor | Chiral Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | ee (%) of Major Diastereomer |
| 1 | N-Acryloylmorpholine | (R)-2,3-O-Isopropylideneglyceraldehyde | >20:1 | 85 | >98 |
| 2 | N-Acryloylmorpholine | (S)-2-Methylbutanal | >20:1 | 75 | >98 |
| 3 | N-Acryloylmorpholine | (R)-Citronellal | >20:1 | 88 | >98 |
Experimental Protocol: Diisopinocampheylborane-Mediated Reductive Aldol Reaction
This protocol is a general procedure for the reductive aldol reaction between N-acryloylmorpholine and a chiral aldehyde.[2]
Materials:
-
Diisopinocampheylborane (Ipc₂BH)
-
N-Acryloylmorpholine
-
α-Chiral aldehyde
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
pH 7 buffer solution
-
Methanol (MeOH)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Formation of the Z-Enolborinate:
-
In a flame-dried flask under an inert atmosphere, suspend diisopinocampheylborane (1.0 equiv.) in anhydrous Et₂O at 0 °C.
-
Add N-acryloylmorpholine (1.1 equiv.) to the suspension.
-
Stir the mixture at 0 °C for 2 hours, during which the suspension should become a homogeneous solution.
-
-
Aldol Addition:
-
Cool the resulting enolborinate solution to -78 °C.
-
Add the α-chiral aldehyde (0.85 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 3-12 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by adding pH 7 buffer solution, followed by methanol and THF.
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
Extract the aqueous phase with dichloromethane (B109758) or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of the Experimental Workflow
Caption: Workflow for the reductive aldol reaction.
References
Application Notes and Protocols: Synthesis of Chiral β-Amino Alcohols with (-)-Ipc₂BOMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key objective in medicinal chemistry and drug development. One effective method for accessing these valuable compounds is the asymmetric reduction of prochiral α-amino ketones. This document provides detailed application notes and protocols for the synthesis of chiral β-amino alcohols utilizing the chiral reducing agent, (-)-B-methoxydiisopinocampheylborane ((-)-Ipc₂BOMe). This reagent, derived from the readily available chiral terpene (-)-α-pinene, offers a powerful tool for establishing the desired stereochemistry at the newly formed hydroxyl center.
Principle and Mechanism
The enantioselective reduction of α-amino ketones to β-amino alcohols using (-)-Ipc₂BOMe proceeds through a diastereoselective hydride transfer from the bulky borane (B79455) reagent to the carbonyl group of the substrate. The stereochemical outcome is dictated by the steric environment of the chiral isopinocampheyl ligands on the boron atom, which directs the hydride delivery to one of the enantiotopic faces of the ketone.
The proposed mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron center of (-)-Ipc₂BOMe. This coordination, influenced by the steric bulk of the N-protecting group on the α-amino ketone and the isopinocampheyl groups, leads to a preferred transition state assembly. In this arrangement, the hydride is transferred from the β-position of one of the pinane (B1207555) skeletons to the carbonyl carbon, resulting in the formation of the desired chiral alcohol with high enantioselectivity. The choice of the N-protecting group on the α-amino ketone can significantly influence the diastereoselectivity and enantioselectivity of the reduction.
Experimental Protocols
This section provides a general protocol for the asymmetric reduction of an N-protected α-amino ketone using (-)-Ipc₂BOMe. It is important to note that optimal conditions, including temperature, solvent, and reaction time, may vary depending on the specific substrate.
Materials:
-
(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe) solution in a suitable solvent (e.g., THF)
-
N-protected α-amino ketone
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (flame-dried)
Protocol 1: Asymmetric Reduction of an N-Boc-α-amino ketone
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the N-Boc-protected α-amino ketone (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the substrate. Cool the solution to the desired temperature (typically between -25 °C and -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Slowly add a solution of (-)-Ipc₂BOMe (typically 1.1-1.5 equiv) in THF to the stirred solution of the α-amino ketone over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-24 hours.
-
Quenching: Once the reaction is complete, quench the excess borane reagent by the slow addition of diethanolamine (2.0-3.0 equiv) at the reaction temperature. Allow the mixture to warm to room temperature and stir for at least 4 hours.
-
Work-up: Remove the solvent under reduced pressure. Add diethyl ether to the residue and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral β-amino alcohol.
-
Characterization: Determine the yield and characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). The enantiomeric excess (ee) can be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.
Data Presentation
The following table summarizes representative data for the asymmetric reduction of N-protected 2-amino acetophenones using the closely related reagent, (-)-B-chlorodiisopinocampheylborane ((-)-Ipc₂BCl). This data provides an indication of the high enantioselectivities that can be achieved with this class of reagents.
| Entry | R (Protecting Group) | Product | Yield (%) | ee (%) |
| 1 | Boc | (1R)-2-(tert-Butoxycarbonylamino)-1-phenylethan-1-ol | 85 | 98 |
| 2 | Cbz | (1R)-2-(Benzyloxycarbonylamino)-1-phenylethan-1-ol | 82 | 97 |
| 3 | Benzoyl | (1R)-2-(Benzoylamino)-1-phenylethan-1-ol | 78 | 95 |
Data is representative of reductions performed with the analogous reagent (-)-Ipc₂BCl and serves as a guideline for expected outcomes with (-)-Ipc₂BOMe.
Diagrams
Caption: General experimental workflow for the synthesis of chiral β-amino alcohols.
Caption: Proposed mechanistic pathway for the asymmetric reduction.
Application Notes and Protocols: Asymmetric Carbon-Carbon Bond Formation Using Chiral Organoboranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of chiral organoboranes in asymmetric carbon-carbon bond formation, a cornerstone of modern organic synthesis. The stereoselective construction of C-C bonds is of paramount importance in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.[1][2][3] Chiral organoboranes have emerged as powerful reagents for achieving high levels of enantioselectivity and diastereoselectivity in a variety of transformations.[4]
This document covers key methodologies, including asymmetric allylboration and crotylboration for the formation of chiral homoallylic alcohols, and the Suzuki-Miyaura cross-coupling reaction for the synthesis of chiral biaryls and other coupled products.
Key Applications in Research and Drug Development:
-
Asymmetric Synthesis: Chiral organoboranes enable the synthesis of enantiomerically enriched compounds, which is crucial for developing stereochemically pure active pharmaceutical ingredients (APIs).[1][2]
-
Natural Product Synthesis: These reagents are instrumental in the total synthesis of complex natural products possessing multiple stereocenters.
-
Medicinal Chemistry: The methodologies described herein facilitate the creation of libraries of chiral molecules for structure-activity relationship (SAR) studies, aiding in the lead optimization process.[2]
-
Materials Science: The synthesis of chiral polymers and materials with specific optical or electronic properties can be achieved using these techniques.
Section 1: Asymmetric Allylboration and Crotylboration
Asymmetric allylboration and crotylboration are powerful methods for the enantioselective synthesis of homoallylic alcohols, which are versatile building blocks in organic synthesis. These reactions involve the addition of a chiral allyl- or crotylborane to an aldehyde or ketone. The high degree of stereocontrol is achieved through a highly ordered, chair-like six-membered ring transition state (Zimmerman-Traxler model).[5][6]
Data Presentation: Enantioselectivity in Asymmetric Allylboration
The enantiomeric excess (ee) of the resulting homoallylic alcohol is highly dependent on the chiral auxiliary on the boron atom and the reaction conditions, particularly temperature.[7][8] The use of diisopinocampheylborane (B13816774) (Ipc₂B) derivatives, derived from readily available (+)- or (-)-α-pinene, is a common strategy.[6]
| Aldehyde | Chiral Reagent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Acetaldehyde | (-)-Ipc₂BAll | -78 | 70 | 96 | J. Am. Chem. Soc. 1985, 107, 2092-2093 |
| Benzaldehyde (B42025) | (-)-Ipc₂BAll | -78 | 85 | >99 | J. Org. Chem. 1986, 51, 432-439[8] |
| Propanal | (-)-Ipc₂BAll | -100 | 75 | 98 | J. Org. Chem. 1991, 56, 401-404 |
| Isobutyraldehyde | (-)-Ipc₂BAll | -78 | 78 | 95 | J. Org. Chem. 1986, 51, 432-439[8] |
Note: Ipc₂BAll refers to B-allyldiisopinocampheylborane.
Experimental Workflow: Asymmetric Allylboration
Caption: Workflow for Asymmetric Allylboration.
Protocol: Asymmetric Allylboration of Benzaldehyde
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether
-
3 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Preparation of the Chiral Allylborane Reagent:
-
To a stirred solution of (-)-DIP-Chloride™ (10 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere at 0 °C, add allylmagnesium bromide (10 mL, 10 mmol, 1.0 M in diethyl ether) dropwise over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The formation of a white precipitate of magnesium salts will be observed.
-
-
Allylboration Reaction:
-
Cool the suspension from step 1 to -78 °C (dry ice/acetone bath).
-
Add freshly distilled benzaldehyde (0.92 mL, 9 mmol) dropwise to the cold suspension.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Work-up and Isolation:
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add 3 M NaOH (6 mL) carefully, followed by the slow, dropwise addition of 30% H₂O₂ (6 mL) while maintaining the temperature below 40 °C with an ice bath.
-
Stir the mixture vigorously for 4 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
-
Reaction Mechanism: Asymmetric Allylboration
Caption: Zimmerman-Traxler Transition State Model.
Section 2: Suzuki-Miyaura Cross-Coupling with Chiral Organoboranes
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming carbon-carbon bonds.[9][10][11][12] While traditionally used for coupling sp²-hybridized carbons, recent advancements have enabled the use of chiral secondary organoboranes to form C(sp²)-C(sp³) bonds with retention of stereochemistry.[13][14] This is particularly significant for the synthesis of chiral biaryls and other molecules with stereogenic centers adjacent to an aromatic ring.
Data Presentation: Stereoretentive Suzuki-Miyaura Coupling
The stereochemical outcome of the Suzuki-Miyaura coupling of chiral secondary boronic esters is highly dependent on the palladium catalyst, ligand, and base used.
| Chiral Boronic Ester | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Stereoretention (%) | Reference |
| (S)-sec-ButylB(pin) | 1-Bromonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | 85 | 98 | J. Am. Chem. Soc. 2009, 131, 6662-6663 |
| (R)-1-PhenylethylB(pin) | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 92 | >99 | Angew. Chem. Int. Ed. 2014, 53, 5424-5428 |
| Chiral γ-borylated amide | Aryl bromide | Pd(OAc)₂ / DavePhos | K₃PO₄ | 78 | >99 | J. Am. Chem. Soc. 2012, 134, 14334-14337[15] |
Note: B(pin) refers to the pinacolboronate ester.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Protocol: Stereoretentive Suzuki-Miyaura Coupling of a Chiral Secondary Boronic Ester
Materials:
-
Chiral secondary boronic ester (e.g., (R)-1-phenylethylB(pin))
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄, anhydrous)
-
Anhydrous toluene (B28343)
-
Anhydrous methanol (B129727)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the chiral secondary boronic ester (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous toluene (4 mL) and anhydrous methanol (1 mL) to the vial.
-
-
Reaction:
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the product by chiral HPLC to confirm the stereoretention.
-
This protocol provides a general framework, and optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates. The strict exclusion of air and moisture is critical for the success of this reaction.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 4. scispace.com [scispace.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. york.ac.uk [york.ac.uk]
- 8. [PDF] Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expanding the scope of transformations of organoboron species: carbon–carbon bond formation with retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. cruddengroup.com [cruddengroup.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-B-Methoxydiisopinocampheylborane in the Synthesis of Tetrafibricin Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafibricin (B119084), a natural product isolated from Streptomyces neyagawaensis, is a potent inhibitor of fibrinogen binding to its receptor, the glycoprotein (B1211001) GPIIb/IIIa complex on the platelet surface. This activity makes it a compelling target for the development of novel anti-thrombotic agents. The complex stereochemical architecture of tetrafibricin, however, presents a significant synthetic challenge. The asymmetric synthesis of key fragments of tetrafibricin often employs chiral boron reagents to establish the correct stereochemistry. One such reagent, (-)-B-Methoxydiisopinocampheylborane, is a versatile and highly effective reagent for the stereoselective synthesis of crucial building blocks of tetrafibricin, particularly through double allylboration reactions.
These application notes provide a detailed overview and experimental protocols for the use of (-)-B-Methoxydiisopinocampheylborane in the synthesis of the C(1)-C(19) fragment of tetrafibricin, as demonstrated in the work of Roush and Lira.[1][2]
Core Application: Stereoselective Double Allylboration
The key transformation utilizing a derivative of (-)-B-Methoxydiisopinocampheylborane is the "interrupted" double allylboration sequence to construct the C(13)-C(17) 1,5-diol core of the C(1)-C(19) fragment of tetrafibricin. This method allows for the sequential and highly diastereoselective addition of two different aldehydes to a bifunctional allylborane reagent, thereby constructing a complex acyclic chain with excellent stereocontrol.
The process begins with the in situ generation of the bifunctional (E)-allylborane 8 from the hydroboration of allene (B1206475) 9 with diisopinocampheylborane (B13816774) ((Ipc)₂BH), which is derived from (-)-α-pinene. While the specific reagent used in the cited synthesis is diisopinocampheylborane, (-)-B-Methoxydiisopinocampheylborane serves as a stable precursor to such chiral boranes. The subsequent reaction with two different aldehydes proceeds with high diastereoselectivity, leading to the desired homoallylic alcohol with a 16:1 diastereomeric ratio.[1]
Quantitative Data Summary
The following table summarizes the reported yields and diastereoselectivity for the key steps in the synthesis of the C(1)-C(19) fragment of tetrafibricin involving the double allylboration sequence.
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio |
| First Allylboration | Aldehyde 7 , (E)-allylborane 8 | β-hydroxy allylboronate 10 | 82 | - |
| Protection of Allylic Alcohol | β-hydroxy allylboronate 10 , TBSOTf, 2,6-lutidine | Allylboronate 11 | 89 | - |
| Second Allylboration | Allylboronate 11 , Aldehyde 6 | Homoallyl alcohol 12 | 73 | 16:1 |
Experimental Protocols
Preparation of (-)-B-Allyldiisopinocampheylborane (A related reagent for single allylboration)
This protocol describes the preparation of a related reagent, (-)-B-Allyldiisopinocampheylborane, which is useful for single allylboration reactions and illustrates the general handling of these air- and moisture-sensitive reagents. The bifunctional reagent used in the tetrafibricin synthesis is generated in situ via a similar conceptual framework.
Materials:
-
(-)-B-Methoxydiisopinocampheylborane
-
Allylmagnesium bromide solution in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous solvents and glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
A three-necked, oven-dried round-bottomed flask equipped with a magnetic stir bar, a gas inlet, and a thermocouple is charged with (-)-B-Methoxydiisopinocampheylborane (1.0 equiv) under a positive pressure of nitrogen.
-
Anhydrous diethyl ether is added to dissolve the borane, and the resulting solution is cooled to 0 °C in an ice bath.
-
Allylmagnesium bromide solution (1.0 equiv) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The resulting slurry, containing the (-)-B-Allyldiisopinocampheylborane and magnesium salts, can be used directly in the subsequent allylboration reaction.
Synthesis of the C(13)-C(17) diol of Tetrafibricin Fragment via Interrupted Double Allylboration
This protocol outlines the three-pot sequence for the synthesis of the homoallyl alcohol 12 .
Step 1: First Allylboration to form β-hydroxy allylboronate 10
-
In a flame-dried, nitrogen-flushed flask, the bifunctional (E)-allylborane 8 is generated in situ by the hydroboration of allene 9 with diisopinocampheylborane ((dIpc)₂BH) in an appropriate ethereal solvent at low temperature.
-
The solution of 8 is cooled to -78 °C, and a solution of aldehyde 7 (1.0 equiv) in the same solvent is added dropwise.
-
The reaction is stirred at -78 °C for the appropriate time (typically 1-3 hours) until completion, as monitored by TLC.
-
The reaction is quenched by the addition of water.
-
The product, β-hydroxy allylboronate 10 , is isolated after an extractive workup and purified by flash chromatography (82% yield).[1]
Step 2: Protection of the Allylic Alcohol to form Allylboronate 11
-
To a solution of β-hydroxy allylboronate 10 (1.0 equiv) in anhydrous dichloromethane (B109758) at -78 °C is added 2,6-lutidine (1.5 equiv).
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) (1.2 equiv) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The product, allylboronate 11 , is isolated after an extractive workup and purified by flash chromatography (89% yield).[1]
Step 3: Second Allylboration to form Homoallyl alcohol 12
-
A solution of allylboronate 11 (1.0 equiv) and aldehyde 6 (1.1 equiv) in an appropriate solvent is stirred at room temperature for 96 hours.[1]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up by the addition of an oxidative agent (e.g., hydrogen peroxide and sodium hydroxide) to cleave the boron-carbon bond.
-
The desired homoallyl alcohol 12 is isolated after an extractive workup and purification by flash chromatography, affording the product as a 16:1 mixture of diastereomers (73% yield).[1]
Visualizations
Synthesis of the C(1)-C(19) Tetrafibricin Fragment Core
Caption: Interrupted double allylboration sequence for the C(1)-C(19) fragment.
Experimental Workflow for the Double Allylboration
Caption: Workflow for the synthesis of homoallyl alcohol 12.
Conclusion
(-)-B-Methoxydiisopinocampheylborane and its derivatives are indispensable reagents for the asymmetric synthesis of complex natural products like tetrafibricin. The double allylboration methodology provides a powerful and highly stereoselective route to key 1,5-diol structural motifs. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of tetrafibricin and other complex polyketide natural products, facilitating the development of novel therapeutic agents.
References
Application of (-)-Ipc₂BOMe in the Synthesis of the Monorhizopodin Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-B-Methoxydiisopinocampheylborane, or (-)-Ipc₂BOMe, is a versatile chiral reagent employed in asymmetric synthesis to establish stereocenters with high enantioselectivity[1]. One of its notable applications is in the total synthesis of complex natural products. This document details its use in the synthesis of monorhizopodin, a macrolide whose structure was originally proposed for the potent anticancer agent rhizopodin (B1263428). While monorhizopodin itself has been found to be devoid of cytotoxicity, its synthesis serves as a crucial step in structure-activity relationship studies to understand the potent bioactivity of its dimeric counterpart, rhizopodin[2]. Rhizopodin exhibits significant anticancer effects by disrupting the actin cytoskeleton, leading to apoptosis[2].
This document provides detailed protocols for the key synthetic step involving the chiral borane (B79455) reagent, summarizes the cytotoxicity data for both monorhizopodin and rhizopodin, and describes the mechanism of action of the biologically active rhizopodin.
Data Presentation: Cytotoxicity
The cytotoxic activities of monorhizopodin and rhizopodin were evaluated against various cancer cell lines. The data clearly indicates that while rhizopodin is highly cytotoxic, its monomeric form, monorhizopodin, is not.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Rhizopodin | MDA-MB-231 (Breast Cancer) | In nanomolar range | [2] |
| T24 (Bladder Cancer) | In nanomolar range | [2] | |
| Monorhizopodin | Various Cancer Cell Lines | Devoid of cytotoxicity | |
| 16-epi-Monorhizopodin | Various Cancer Cell Lines | Devoid of cytotoxicity |
Experimental Protocols
Key Experiment: Enantioselective Crotylation using (-)-(Ipc)₂-trans-crotylborane
The synthesis of monorhizopodin involves the creation of a key chiral center using an enantioselective crotylation reaction. This reaction employs (-)-(Ipc)₂-trans-crotylborane, which is derived from (-)-Ipc₂BOMe, following Brown's established protocol[3]. This step is crucial for setting the stereochemistry of a secondary alcohol intermediate.
Protocol: Synthesis of Alcohol 10 via Enantioselective Crotylation
This protocol is adapted from the total synthesis of monorhizopodin by Nicolaou et al..
Materials:
-
Aldehyde 9
-
(-)-(Ipc)₂-trans-crotylborane (prepared from (-)-Ipc₂BOMe)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 N Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether (Et₂O)
-
Standard glassware for anhydrous reactions
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reagents: The flask is charged with a solution of aldehyde 9 in anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add BF₃·OEt₂ (1.2 equivalents) dropwise.
-
A solution of (-)-(Ipc)₂-trans-crotylborane (1.2 equivalents) in THF is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of 3 N aqueous NaOH, followed by the careful addition of 30% H₂O₂ at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 10 hours.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol 10.
Expected Outcome:
This procedure yields alcohol 10 in high yield (91%) and excellent diastereoselectivity (>10:1) and enantiomeric excess (>95% ee).
Visualizations
Synthesis Workflow
The following diagram illustrates the key fragment coupling and the final steps in the total synthesis of monorhizopodin.
References
Application Notes and Protocols: Enantioselective Annulation of Cyclic Allylsilanes Mediated by (-)-B-Methoxydiisopinocampheylborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective annulation of cyclic allylsilanes with aldehydes, utilizing the chiral boron reagent (-)-B-Methoxydiisopinocampheylborane. This methodology is a powerful tool for the asymmetric synthesis of complex cyclic and bicyclic structures, which are common motifs in natural products and pharmaceutical agents.
Introduction
The annulation of cyclic allylsilanes with carbonyl compounds is a valuable strategy for the construction of fused and bridged ring systems. The use of a chiral Lewis acid to control the stereochemistry of the reaction is crucial for the synthesis of enantiomerically pure products. (-)-B-Methoxydiisopinocampheylborane serves as a precursor to the highly effective chiral allylborating reagent, (-)-B-allyldiisopinocampheylborane. This in-situ generated reagent reacts with aldehydes to form homoallylic alcohols with high levels of enantioselectivity. Subsequent intramolecular reactions of the resulting intermediate, driven by the allylsilane moiety, lead to the formation of the desired annulated products. The steric bulk and well-defined chiral environment of the diisopinocampheyl ligands are key to the high degree of stereocontrol observed in these transformations.
Reaction Principle and Mechanism
The overall transformation can be conceptually divided into two key stages:
-
In-situ formation of the chiral allylborane reagent: (-)-B-Methoxydiisopinocampheylborane reacts with a suitable allylating agent, such as allylmagnesium bromide, to generate (-)-B-allyldiisopinocampheylborane.
-
Enantioselective allylation and annulation: The chiral allylborane reagent coordinates to the aldehyde, activating it for nucleophilic attack by the allyl group. This occurs in a highly stereoselective manner, dictated by the chiral environment of the boron reagent. The resulting intermediate, containing the allylsilane, then undergoes an intramolecular cyclization to form the final annulated product.
Experimental Protocols
This section provides detailed protocols for the preparation of the active chiral reagent and the subsequent annulation reaction.
Preparation of (-)-B-Allyldiisopinocampheylborane
This protocol is adapted from the procedure for the synthesis of the enantiomeric (+)-reagent and is expected to proceed analogously.[1]
Materials:
-
(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum, add (-)-B-Methoxydiisopinocampheylborane (1.25 equiv).
-
Purge the flask with inert gas (Nitrogen or Argon).
-
Add anhydrous diethyl ether to dissolve the solid reagent completely.
-
Cool the resulting clear solution to 0-5 °C using an ice-water bath.
-
While stirring vigorously, add allylmagnesium bromide solution (1.20 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate will form during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the heterogeneous mixture vigorously for at least 1 hour at room temperature.
-
The resulting mixture containing (-)-B-allyldiisopinocampheylborane is used directly in the next step without purification.
General Procedure for the Annulation of a Cyclic Allylsilane with an Aldehyde
Materials:
-
In-situ prepared (-)-B-allyldiisopinocampheylborane solution
-
Cyclic allylsilane (e.g., 1-(trimethylsilyl)cyclohexene)
-
Aldehyde
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Sodium hydroxide (B78521) solution
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Standard oven-dried glassware
Procedure:
-
Cool the freshly prepared, heterogeneous mixture of (-)-B-allyldiisopinocampheylborane from Protocol 3.1 to -78 °C using a dry ice/acetone bath under an inert atmosphere.
-
In a separate flask, prepare a solution of the aldehyde (1.00 equiv) in anhydrous diethyl ether.
-
Add the aldehyde solution dropwise to the vigorously stirred allylborane mixture, maintaining the internal temperature below -70 °C.
-
After the addition of the aldehyde, add the cyclic allylsilane (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Stir the resulting mixture at -78 °C for 2-4 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.
-
Cool the reaction mixture to 0 °C with an ice bath.
-
Carefully add a pre-mixed solution of 3 M NaOH and 30% H₂O₂ dropwise to quench the reaction and oxidize the boron species. This is an exothermic process; maintain the temperature below 20 °C.
-
After the oxidative workup is complete (as indicated by the disappearance of the boron intermediates), add saturated aqueous sodium bicarbonate solution.
-
Vigorously stir the biphasic mixture for several hours to ensure complete hydrolysis.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired annulated product.
Data Presentation
The following table summarizes representative data for the enantioselective allylation of aldehydes using diisopinocampheylborane (B13816774) reagents. While specific data for the annulation of cyclic allylsilanes is not available in the provided search results, the enantioselectivities achieved in the initial C-C bond formation are expected to be of a similar magnitude.
| Aldehyde Substrate | Chiral Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (-)-Ipc₂B-allyl | (S)-1-Phenyl-3-buten-1-ol | ~85 | >96 |
| Acetaldehyde | (-)-Ipc₂B-allyl | (S)-3-Penten-2-ol | ~80 | >95 |
| Isobutyraldehyde | (-)-Ipc₂B-allyl | (S)-4-Methyl-1-penten-3-ol | ~88 | >98 |
Note: The data presented is illustrative of the high enantioselectivity achievable with this class of reagents and may not directly correspond to the annulation of cyclic allylsilanes.
Troubleshooting and Safety Considerations
-
Low Yields: Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere, as the organoborane reagents are sensitive to moisture and air. Incomplete formation of the active allylborane can also lead to lower yields.
-
Low Enantioselectivity: The reaction temperature is critical for achieving high enantioselectivity. Ensure the reaction is maintained at -78 °C during the addition and stirring steps. The purity of the starting (-)-B-Methoxydiisopinocampheylborane is also important.
-
Safety: Organoboranes are flammable and can be pyrophoric. Handle them under an inert atmosphere. The oxidative workup with hydrogen peroxide and sodium hydroxide is exothermic and should be performed with caution, ensuring adequate cooling. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The annulation of cyclic allylsilanes with aldehydes using (-)-B-Methoxydiisopinocampheylborane as a chiral precursor provides an effective method for the asymmetric synthesis of valuable cyclic and bicyclic molecules. The high degree of stereocontrol, operational simplicity of the in-situ reagent generation, and the commercial availability of the chiral starting material make this a highly attractive strategy for applications in organic synthesis, particularly in the fields of natural product synthesis and drug discovery.
References
Asymmetric Synthesis of Taxol® Side Chain Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of analogs of the Taxol® side chain, a critical component for the biological activity of this potent anti-cancer agent. The focus is on three prominent and highly effective methods: the Ojima-Holton β-Lactam method, the Sharpless Asymmetric Dihydroxylation, and the Jacobsen Asymmetric Epoxidation.
Introduction
The C-13 side chain of Taxol® (Paclitaxel), N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for its tubulin-binding and microtubule-stabilizing activity. The development of efficient and stereoselective methods to synthesize this side chain and its analogs is a key area of research in medicinal chemistry and drug development. These analogs are crucial for structure-activity relationship (SAR) studies, aiming to develop new taxoids with improved efficacy, better pharmacological properties, and the ability to overcome drug resistance. This document outlines the key synthetic strategies and provides detailed protocols for their implementation in a laboratory setting.
Key Asymmetric Synthesis Methodologies
Three primary methods have proven to be robust and highly stereoselective for the synthesis of the Taxol® side chain and its analogs:
-
Ojima-Holton β-Lactam Method: This widely used method relies on the [2+2] cycloaddition of a chiral enolate with an imine to form a β-lactam intermediate. This intermediate is then opened to yield the desired side chain with excellent control over the stereochemistry.
-
Sharpless Asymmetric Dihydroxylation: This powerful method introduces the two adjacent stereocenters of the side chain in a single step through the dihydroxylation of a cinnamate (B1238496) ester substrate. The use of chiral ligands allows for high enantioselectivity.
-
Jacobsen Asymmetric Epoxidation: This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of a cis-cinnamate (B1236797) ester. The resulting epoxide is then opened to generate the amino alcohol core of the side chain.[1]
The choice of method often depends on the desired analog, available starting materials, and the specific stereochemical outcome required.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Key Chiral Step | Starting Material | Typical Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| Ojima-Holton β-Lactam Method | Chiral auxiliary-mediated [2+2] cycloaddition | Glycolic acid, Benzaldehyde | Moderate | >98% | >95% (cis) |
| Sharpless Asymmetric Dihydroxylation | Asymmetric dihydroxylation | Ethyl cinnamate | High | >99% | N/A |
| Jacobsen Asymmetric Epoxidation | Asymmetric epoxidation | cis-Ethyl cinnamate | Good | ~93% | N/A |
Biological Activity of Taxol® Side Chain Analogs
The biological activity of Taxol® and its analogs is typically evaluated by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity. The following table presents a selection of IC50 values for Taxol® and some of its analogs against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) |
| Paclitaxel (Taxol®) | SK-BR-3 (Breast) | 4.5[2] |
| MDA-MB-231 (Breast) | 2.4 - 300[2][3] | |
| T-47D (Breast) | 3.2[2] | |
| ZR75-1 (Breast) | 25-50[4] | |
| MCF-7 (Breast) | 3.5 - 64.46 µM[3][5] | |
| 4T1 (Murine Breast) | 3.9 - 250 µM[6] | |
| Docetaxel (Taxotere®) | MDA-MB-231 (Breast) | 2.5[4] |
| ZR75-1 (Breast) | 1.5[4] | |
| Analog 1 (Side chain modified) | SK-BR-3 (Breast) | 10.2[2] |
| MDA-MB-231 (Breast) | 8.7[2] | |
| T-47D (Breast) | 9.1[2] | |
| Analog 2 (Side chain modified) | SK-BR-3 (Breast) | >100[2] |
| MDA-MB-231 (Breast) | >100[2] | |
| T-47D (Breast) | >100[2] |
Experimental Protocols
Ojima-Holton β-Lactam Method: Synthesis of a Chiral β-Lactam Intermediate
This protocol is adapted from the methodologies developed by Iwao Ojima and coworkers.
Materials:
-
Chiral auxiliary (e.g., (-)-trans-2-phenyl-1-cyclohexanol)
-
Glycolic acid
-
Benzyl (B1604629) bromide
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Triethylamine (B128534) (Et3N)
-
Lithium diisopropylamide (LDA)
-
N-(trimethylsilyl)benzaldimine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Chiral Ester:
-
Protect the hydroxyl group of glycolic acid as a benzyl ether using benzyl bromide and a suitable base.
-
Convert the resulting carboxylic acid to the acid chloride using oxalyl chloride and a catalytic amount of DMF.
-
React the acid chloride with the chiral auxiliary in the presence of a base like triethylamine to form the chiral ester. Purify by column chromatography.
-
-
Formation of the Lithium Enolate:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the chiral ester in anhydrous THF and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF to the ester solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
[2+2] Cycloaddition:
-
To the lithium enolate solution at -78 °C, add a solution of N-(trimethylsilyl)benzaldimine (1.2 equivalents) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-β-lactam.
-
Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate
This protocol is a general procedure for the asymmetric dihydroxylation of an alkene.
Materials:
-
Ethyl cinnamate
-
AD-mix-β (contains (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and K2OsO2(OH)4)
-
Water
-
Methanesulfonamide (B31651) (CH3SO2NH2)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both layers become clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent) to the cooled mixture.
-
Add ethyl cinnamate (1 equivalent) to the vigorously stirred mixture.
-
-
Reaction and Work-up:
-
Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
-
Jacobsen Asymmetric Epoxidation of cis-Ethyl Cinnamate
This protocol outlines the epoxidation of an alkene using Jacobsen's catalyst.
Materials:
-
cis-Ethyl cinnamate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Phenylpyridine (B135609) N-oxide (4-PPNO)
-
Dichloromethane (DCM), buffered with anhydrous Na2HPO4
-
Commercial bleach (sodium hypochlorite (B82951) solution, ~0.55 M)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve cis-ethyl cinnamate (1 equivalent) and 4-phenylpyridine N-oxide (0.25 equivalents) in buffered dichloromethane.
-
Add (R,R)-Jacobsen's catalyst (0.05 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Epoxidation:
-
Add the commercial bleach solution dropwise to the stirred reaction mixture over a period of 2-3 hours.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Visualizations: Reaction Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms discussed in these application notes.
Conclusion
The asymmetric synthesis of Taxol® side chain analogs remains a vibrant area of research, driven by the need for more effective cancer therapeutics. The Ojima-Holton, Sharpless, and Jacobsen methodologies represent powerful and versatile tools for the stereoselective construction of these complex molecules. The detailed protocols and comparative data provided in this document are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel taxoid derivatives with potentially enhanced therapeutic profiles. Careful execution of these experimental procedures and a thorough understanding of the underlying reaction mechanisms are crucial for success in this challenging and rewarding area of synthetic chemistry.
References
- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 2. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]
- 3. Asymmetric synthesis of the taxol and taxotère C-13 side chains - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity in (-)-Ipc₂BOMe Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the enantioselectivity of your reactions utilizing (-)-Ipc₂BOMe and its derivatives.
Troubleshooting Guide: Low Enantiomeric Excess (% ee)
Experiencing low enantioselectivity can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving common issues in your experimental setup.
Issue 1: Suboptimal Enantioselectivity in Aldehyde Allylation
You are performing an asymmetric allylation of an aldehyde using the reagent generated from (-)-Ipc₂BOMe and a Grignard reagent, but the enantiomeric excess of the resulting homoallylic alcohol is lower than expected.
| Potential Cause | Suggested Solution |
| Impure or Aged Reagents | Ensure the (-)-Ipc₂BOMe is of high purity and has been stored under inert conditions to prevent degradation. Use freshly prepared or titrated Grignard reagents, as their quality can significantly impact the reaction. |
| Presence of Water or Oxygen | Rigorously dry all glassware and solvents. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reagents and side reactions.[1] |
| Incorrect Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2][3] Systematically screen temperatures (e.g., -78 °C, -100 °C) to find the optimum for your specific substrate. |
| Suboptimal Solvent | The choice of solvent is crucial. Diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. Screen different aprotic solvents to determine the best medium for your reaction, as solvent polarity can influence the transition state.[3] |
| Incomplete Reagent Formation | When generating the allylborane in situ, ensure the reaction between (-)-Ipc₂BOMe and the Grignard reagent goes to completion. Follow established protocols regarding addition rates and reaction times.[4] |
| Magnesium Salt Interference | For allylborations, magnesium salts are generated as byproducts. While convenient to use the reagent in the presence of these salts, filtration under an inert atmosphere (salt-free procedure) has been reported to provide much-improved enantioselectivities.[4] |
Issue 2: Low Enantioselectivity in Ketone Reduction
You are using a reagent derived from (-)-Ipc₂BOMe for the asymmetric reduction of a prochiral ketone, and the resulting chiral alcohol has a low % ee.
| Potential Cause | Suggested Solution |
| Reagent Stoichiometry | An incorrect ratio of the borane (B79455) reagent to the substrate can lead to a competing, non-selective background reaction. Optimize the stoichiometry, often using a slight excess of the reducing agent. |
| Reaction Temperature Too High | Similar to allylations, lower temperatures generally favor higher enantioselectivity in ketone reductions.[2][3] Experiment with a range of temperatures (e.g., -25 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity. |
| Unfavorable Substrate-Reagent Steric Match | The steric bulk of both the ketone substituents and the isopinocampheyl groups of the reagent dictate the stereochemical outcome. For particularly bulky ketones, a different chiral reducing agent may be necessary. |
| Solvent Effects | The solvent can influence the conformation of the transition state. Ethereal solvents like THF are generally preferred. A solvent screen may be necessary to identify the optimal conditions for your substrate. |
| Presence of Impurities | Ensure the ketone substrate is highly pure, as impurities can interfere with the reaction. All reagents and solvents must be anhydrous and of high quality.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the active reagent in (-)-Ipc₂BOMe mediated allylations, and how is it formed?
A1: In asymmetric allylations, (-)-Ipc₂BOMe serves as a precursor to the active reagent, (-)-B-allyldiisopinocampheylborane. This is typically generated in situ by reacting (-)-Ipc₂BOMe with a suitable allylating agent, most commonly allylmagnesium bromide. The reaction involves the displacement of the methoxy (B1213986) group by the allyl group from the Grignard reagent.[4]
Q2: How does temperature generally affect the enantioselectivity of these reactions?
A2: Lowering the reaction temperature is a common and effective strategy to increase enantioselectivity.[2][3] This is because the transition states leading to the two different enantiomers are diastereomeric, and a lower temperature amplifies the small energy difference between them, thus favoring the formation of one enantiomer over the other. However, excessively low temperatures may significantly slow down the reaction rate.
Q3: Can the order of addition of reagents impact the outcome of the reaction?
A3: Yes, the order of addition can be critical. For instance, in aldehyde allylations, the aldehyde is typically added slowly to the pre-formed (-)-B-allyldiisopinocampheylborane at a low temperature to ensure a controlled reaction and maximize selectivity.[4]
Q4: My yield is high, but my enantioselectivity is low. What is the likely cause?
A4: High yield with low enantioselectivity often suggests that the reaction is proceeding efficiently but without adequate stereochemical control. This can be due to a competing non-asymmetric background reaction. Key factors to investigate are the reaction temperature (it may be too high), the purity of the reagents and solvents, and the possibility of a suboptimal solvent choice.[2]
Q5: How can I purify the chiral alcohol product?
A5: After quenching the reaction, the product is typically purified using standard techniques such as column chromatography on silica (B1680970) gel.[4] The choice of eluent will depend on the polarity of the product.
Q6: What analytical techniques are used to determine the enantiomeric excess (% ee)?
A6: The most common methods for determining % ee are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Derivatization of the alcohol with a chiral agent, such as Mosher's acid, to form diastereomeric esters, followed by analysis with achiral chromatography or NMR spectroscopy, is also a widely used technique.
Quantitative Data on Enantioselectivity
The enantioselectivity of reactions involving (-)-Ipc₂BOMe is highly dependent on the substrate and reaction conditions. Below are tables summarizing reported data to guide your optimization efforts.
Table 1: Asymmetric Allylation of Aldehydes
The following data pertains to the reaction of various aldehydes with (-)-B-allyldiisopinocampheylborane generated in situ from (-)-Ipc₂BOMe and allylmagnesium bromide.
| Aldehyde Substrate | Temperature (°C) | Solvent | Enantiomeric Excess (% ee) |
| Benzaldehyde | -78 | Diethyl Ether | 90 |
| Acetaldehyde | -100 | Diethyl Ether | 88 |
| Propanal | -78 | Diethyl Ether | 86 |
| Isobutyraldehyde | -78 | Diethyl Ether | 80 |
| Crotonaldehyde | -78 | Diethyl Ether | 95 |
Note: Data is compiled from various sources and represents typical values. Actual results may vary.
Table 2: Influence of Reaction Parameters on Ketone Reduction
This table illustrates the general trends observed when key parameters are varied in the asymmetric reduction of ketones using Ipc-based borane reagents.
| Parameter | Variation | Effect on % ee | Rationale |
| Temperature | Decrease | Generally Increases | Enhances the energy difference between diastereomeric transition states.[2][3] |
| Solvent Polarity | Varies | Substrate Dependent | Affects the conformation and stability of the transition state.[3] |
| Reagent Stoichiometry | Increase | Can Increase or Decrease | Optimizes the ratio of the selective catalytic pathway to the non-selective background reaction. |
| Substrate Steric Bulk | Increase | Generally Decreases | Can lead to a poor steric match with the chiral reagent, reducing facial discrimination. |
Experimental Protocols
Protocol 1: Asymmetric Allylation of an Aldehyde
This protocol describes a general procedure for the asymmetric allylation of an aldehyde using (-)-B-allyldiisopinocampheylborane generated in situ.
Materials:
-
(-)-Ipc₂BOMe
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Aldehyde substrate
-
Anhydrous methanol
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Saturated aqueous sodium bicarbonate solution
-
30% Hydrogen peroxide solution
-
3 N Sodium hydroxide (B78521) solution
Procedure:
-
Reagent Formation: To a flame-dried, two-necked flask under an argon atmosphere, add (-)-Ipc₂BOMe (1.25 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add allylmagnesium bromide (1.2 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[4]
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Allylation: Cool the resulting heterogeneous mixture to -78 °C using a dry ice/acetone bath. Add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the reaction vigorously at -78 °C for 1.5-3 hours.[4]
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution. Add 3 N sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide. Stir the mixture until the oxidation is complete.
-
Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Caption: The reaction pathway for the asymmetric allylation of aldehydes.
References
- 1. A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. The Impact of Computational Uncertainties on the Enantioselectivity Predictions: A Microkinetic Modeling of Ketone Transfer Hydrogenation with a Noyori‐type Mn‐diamine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
troubleshooting low yields in allylboration reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during allylboration reactions, with a focus on improving low yields.
Frequently Asked Questions (FAQs)
Q1: My allylboration reaction is resulting in a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields in allylboration reactions, it's best to start with the most fundamental parameters before moving to more complex variables. Here is a checklist of initial steps:
-
Reagent Quality: Ensure the purity and stability of your reagents. Allylboron reagents can be sensitive to air and moisture.[1][2] It is crucial to use freshly prepared or properly stored reagents. The aldehyde or ketone substrate should also be pure, as impurities can inhibit the reaction or lead to side products.
-
Anhydrous Conditions: Most allylboration reactions require strictly anhydrous conditions.[3] Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Trace amounts of water can decompose the allylboron reagent and quench catalysts.
-
Solvent Purity: The solvent must be dry and of high purity. Protic solvents like methanol (B129727) or water can interfere with the reaction, although some specific protocols are designed for aqueous media.[3][4]
-
Stoichiometry: Double-check the stoichiometry of your reactants. An incorrect ratio of allylboron reagent to the carbonyl compound can lead to incomplete conversion.
Q2: I am observing significant formation of side products. What are the likely byproducts and how can I minimize them?
A2: The formation of side products is a common cause of low yields. The most prevalent side reactions include:
-
Enolization of the Carbonyl Compound: Particularly with ketones that are prone to enolization, the allylboron reagent can act as a base, leading to the formation of an enolate and reducing the amount of desired product.[5]
-
Background Reaction: In catalytic enantioselective allylborations, a non-catalyzed background reaction can occur, leading to a racemic product and reducing the enantioselectivity and potentially the overall yield of the desired stereoisomer.[6] This is more common at higher temperatures.
-
Decomposition of the Allylboron Reagent: As mentioned, allylboron reagents can be unstable. Decomposition can be accelerated by impurities, residual acid or base, or elevated temperatures.
-
Lewis Acid-Promoted Elimination: In reactions where a Lewis acid is used to promote the reaction, it can sometimes promote the elimination of the homoallylic alcohol product, especially with sensitive substrates.[7]
To minimize these side reactions, consider the following:
-
Lowering the Reaction Temperature: Many allylboration reactions proceed cleanly at low temperatures (e.g., -78 °C) to suppress side reactions.[1][6]
-
Choice of Catalyst: Using a catalyst that favors the desired reaction pathway over side reactions is crucial. For instance, some chiral diol•SnCl4 complexes have been shown to suppress competing racemic cycles.[6]
-
Careful Control of Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can lead to product decomposition or the formation of byproducts.
Q3: My catalyst seems to be inactive or have low efficiency. What could be the issue?
A3: Catalyst inefficiency can be a significant contributor to low yields. Potential issues include:
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Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent.[8] Water is a common culprit. Ensure all components of the reaction are pure and dry. Some catalysts can also be deactivated by the product, so monitoring catalyst loading is important.
-
Insufficient Catalyst Loading: While catalytic amounts are required, too little catalyst will result in a slow or incomplete reaction.[5] The optimal catalyst loading can vary depending on the substrate and should be optimized.
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Inappropriate Catalyst Choice: The choice of catalyst is critical and depends on the specific substrates. For example, some Lewis acid catalysts that work well for aldehydes may be less effective for ketones.[1][9] Chiral Brønsted acids have also been shown to be effective catalysts for a wide range of aldehydes.[2]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low yields in allylboration reactions.
Caption: A flowchart for systematic troubleshooting of low-yield allylboration reactions.
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield of allylboration reactions, based on literature data.
| Substrate | Allylboron Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Allyldioxaborinane | (S)-3,3′-Br2-BINOL (2) | Toluene | Room Temp | >90 | [5] |
| Phenylacetaldehyde | Allylboronic acid pinacol (B44631) ester | Vivol•SnCl4 (10) | Toluene | -78 | 95 | [6] |
| Benzaldehyde | Allylboronic acid pinacol ester | Chiral Phosphoric Acid (2.5) | Toluene | -30 | 95 | [2] |
| Hydrocinnamaldehyde | α-Methyl-substituted allylboronate | BF3·Et2O (10) | Not Specified | Not Specified | 79 | [10] |
| Cyclopropylaldehyde | Allylboronate | MgBr2·OEt2 | Et2O | -20 | 29 | [7] |
Key Experimental Protocols
General Protocol for a Catalytic Asymmetric Allylboration of an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral catalyst (e.g., a chiral diol or phosphoric acid, 1-10 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., toluene, CH2Cl2) via syringe. Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Addition of Allylboron Reagent: Add the allylboronic acid pinacol ester (1.1 equivalents) dropwise to the cooled catalyst solution. Stir for 15-30 minutes.
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Addition of Aldehyde: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching and Workup: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl or DIBAL-H at low temperature).[6] Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Logical Relationship of Factors Affecting Yield
The following diagram illustrates the interconnectedness of various factors that can influence the yield of an allylboration reaction.
Caption: Interplay of factors influencing the yield of allylboration reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly (E)-Selective BF3·Et2O Promoted Allylboration of Chiral Nonracemic α-Substituted Allylboronates and Analysis of the Origin of Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (-)-B-Methoxydiisopinocampheylborane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (-)-B-Methoxydiisopinocampheylborane and its derivatives, such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the workup and purification of products from reactions utilizing (-)-B-Methoxydiisopinocampheylborane and related reagents.
Frequently Asked Questions
Q1: What are the most common byproducts in reactions involving (-)-B-Methoxydiisopinocampheylborane, and how do I remove them?
A1: The primary byproduct is isopinocampheol, which is formed from the chiral auxiliary. Another potential byproduct, particularly in allylboration reactions, is isopinocampheyl hydroperoxide, which can arise if the borinate ester intermediates are exposed to oxygen during the workup.[1]
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Isopinocampheol Removal: This byproduct often has a similar polarity to the desired chiral alcohol, making separation by standard silica (B1680970) gel chromatography challenging.[2] Strategies to improve separation include:
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Optimizing the Mobile Phase: Use a less polar solvent system (e.g., a lower percentage of ethyl acetate (B1210297) in hexanes) and a shallow gradient during column chromatography.[2]
-
Changing the Stationary Phase: Alumina can offer different selectivity compared to silica gel and may improve separation.[2]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[2]
-
-
Isopinocampheyl Hydroperoxide Removal: This byproduct can be difficult to separate from the desired product. It is recommended to reduce it before column chromatography by adding an aqueous solution of iron (II) sulfate (B86663) to the workup.[1]
Q2: My reaction workup is not proceeding to completion. What could be the issue?
A2: Incomplete hydrolysis of the intermediate borinate esters is a common problem. For allylboration reactions, standard oxidative hydrolytic workup with 3 N sodium hydroxide (B78521) and 30% hydrogen peroxide may not be sufficient. The addition of a saturated sodium bicarbonate solution can help drive the hydrolysis to completion.[1] Vigorous stirring is also crucial, especially in three-phase mixtures (aqueous, organic, solids), as poor agitation can slow down the reaction rate.[1]
Q3: I am observing low yields of my desired product. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors:
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Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC, NMR).
-
Product Degradation During Workup: Some products may be sensitive to the workup conditions. Ensure that quenching and extraction are performed promptly and at appropriate temperatures.
-
Losses During Purification: As mentioned in Q1, co-elution of the product with byproducts during chromatography is a common source of yield loss. Optimizing the purification method is key.
-
Side Reactions: In some cases, side reactions can consume the starting material or the product.
Q4: What is the diethanolamine (B148213) (DEA) workup, and when should I use it?
A4: The diethanolamine workup is a standard procedure for quenching reductions performed with B-Chlorodiisopinocampheylborane (DIP-Chloride™).[3] Diethanolamine is a bidentate ligand that chelates with the boron atom, forming a stable, water-soluble complex.[2] This complex is easily separated from the desired chiral alcohol during an aqueous extraction, simplifying the purification process.[2][3]
Data Presentation
The following tables summarize typical yields and enantiomeric excess (% ee) for the asymmetric reduction of various ketones using (-)-B-Chlorodiisopinocampheylborane [(-)-DIP-Chloride™], a derivative of (-)-B-Methoxydiisopinocampheylborane.
| Ketone Substrate | Product Alcohol | Yield (%) | % ee | Configuration | Reference |
| Acetophenone | 1-Phenylethanol | - | 97 | R | [4] |
| Propiophenone | 1-Phenyl-1-propanol | 85 | 98 | R | [5] |
| 2-Fluoroacetophenone | 2-Fluoro-1-phenylethanol | - | 95 | R | [3] |
| 2,2-Difluoroacetophenone | 2,2-Difluoro-1-phenylethanol | - | 85 | R | [3] |
| 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-phenylethanol | - | 90 | S | [3] |
| 1-Fluoro-2-octanone | 1-Fluoro-2-octanol | - | 40 | R | [3] |
| 1,1-Difluoro-2-octanone | 1,1-Difluoro-2-octanol | - | 32 | S | [3] |
| 1,1,1-Trifluoro-2-octanone | 1,1,1-Trifluoro-2-octanol | - | 91 | S | [3] |
| Cyclohexyl trifluoromethyl ketone | 1-(Cyclohexyl)-2,2,2-trifluoroethanol | - | 87 | - | [5] |
| Methyl 2-acetylbenzoate | 3-Methylphthalide | 87 | 97 | - | [3] |
Experimental Protocols
Protocol 1: General Oxidative Workup for Borane (B79455) Reactions
This protocol is suitable for the workup of many reactions involving organoboranes, such as hydroboration-oxidation, to yield alcohol products.
-
Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Excess Borane (Optional): To destroy any excess borane reagent, slowly add methanol (B129727) dropwise until gas evolution ceases.
-
Base Addition: Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH).
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Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature is maintained below 30-35 °C. Caution: This step is exothermic.
-
Stirring: Allow the mixture to stir at room temperature for at least one hour to ensure complete oxidation. In some cases, gentle heating (e.g., to 50 °C) may be necessary.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or another suitable method.
Protocol 2: Diethanolamine Workup for DIP-Chloride™ Reductions
This protocol is specifically for the workup of asymmetric ketone reductions using (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™).
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Redissolution: Dissolve the residue in a suitable organic solvent like diethyl ether or pentane.
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Diethanolamine Addition: Add diethanolamine to the solution and stir. A solid precipitate of the boron-diethanolamine complex will form.
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Filtration: Filter the solid precipitate and wash it with fresh pentane.
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Product Isolation: The filtrate contains the desired chiral alcohol. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be further purified by flash column chromatography or distillation if necessary.
Mandatory Visualization
Caption: General workflow for reactions and purification.
References
- 1. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project [chemeducator.org]
- 5. apps.dtic.mil [apps.dtic.mil]
side reactions and byproduct formation with (-)-Ipc2BOMe
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of (-)-B-Methoxydiisopinocampheylborane, [(-)-Ipc2BOMe], in asymmetric synthesis. The following information is intended to help users identify and resolve common issues related to side reactions and byproduct formation, ensuring high yields and enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My allylboration reaction with (-)-Ipc2BOMe resulted in a low yield of the desired homoallylic alcohol. What are the potential causes and how can I improve it?
A1: Low yields in allylboration reactions using (-)-Ipc2BOMe are a common issue and can stem from several factors:
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Incomplete Reaction: Insufficient amounts of the reagents are a primary cause of low conversion. When using equimolar amounts of (-)-Ipc2BOMe and the allylating agent (e.g., allylmagnesium bromide) relative to the aldehyde, it is common to have unreacted starting material.
-
Solution: It is recommended to use a slight excess of both (-)-Ipc2BOMe (e.g., 1.25 equivalents) and the allylating agent (e.g., 1.2 equivalents) to ensure the complete consumption of the aldehyde.[1]
-
-
Incomplete Work-up: The initial product of the allylboration is a borinate ester, which must be hydrolyzed to yield the final alcohol. Incomplete hydrolysis will result in a lower isolated yield.
-
Solution: Ensure complete hydrolysis during the oxidative work-up. While a solution of sodium hydroxide (B78521) and hydrogen peroxide is standard, in some cases, the addition of a saturated sodium bicarbonate solution may be necessary for the reaction to go to completion.[1]
-
-
Reagent Instability: (-)-Ipc2BOMe and the in situ generated B-allyldiisopinocampheylborane are sensitive to air and moisture.[1] Exposure to these can lead to decomposition and a lower effective concentration of the active reagent.
-
Solution: All reactions should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Q2: I've observed an unexpected byproduct in my allylboration reaction. What could it be?
A2: A known byproduct in allylboration reactions using (-)-Ipc2BOMe and allylmagnesium bromide is an alcohol derived from an impurity in the Grignard reagent.
-
Source of Impurity: Commercial allylmagnesium bromide can contain approximately 3% of 2-((bromomagnesium)methyl)-1,4-pentadiene.[1] This impurity will react with the aldehyde alongside the desired allylborane, leading to the formation of a diene-containing alcohol byproduct.[1]
-
Mitigation: While not always feasible, using freshly prepared allylmagnesium bromide may reduce the concentration of this impurity.[1] For most applications, the small percentage of this byproduct can be removed during chromatographic purification.
-
-
Oxidative Byproducts: During work-up, especially if the reaction is exposed to air, isopinocampheyl hydroperoxide can form.[1] This byproduct can sometimes co-elute with the desired product during column chromatography.
-
Solution: An iron(II) sulfate (B86663) reduction step can be included in the work-up procedure to ensure the complete removal of any hydroperoxide byproducts before purification.[1]
-
Q3: The enantioselectivity (ee) of my reaction is lower than expected. How can I troubleshoot this?
A3: Low enantioselectivity is a critical issue in asymmetric synthesis. Several factors can contribute to this when using (-)-Ipc2BOMe:
-
Purity of the Chiral Reagent: The enantiomeric purity of (-)-Ipc2BOMe is directly dependent on the enantiomeric purity of the (-)-α-pinene from which it is derived.
-
Solution: It is possible to prepare highly enantiomerically pure diisopinocampheylborane (B13816774) (Ipc2BH), the precursor to (-)-Ipc2BOMe, from commercially available α-pinene of lower enantiomeric purity through a process of equilibration and crystallization.[2] This ensures that the chiral reagent is of high optical purity.
-
-
Reaction Temperature: The temperature of the allylboration reaction can significantly impact the enantioselectivity.
-
Solution: Lowering the reaction temperature, often to -78°C, generally leads to higher enantioselectivity. It is crucial to maintain a consistent and accurate temperature throughout the reaction.
-
-
Presence of Impurities: Water and other impurities in the reagents or solvents can react with the borane (B79455) reagent, leading to the formation of non-chiral reducing agents or interfering with the desired stereoselective pathway.
-
Solution: Always use anhydrous solvents and ensure all reagents are of high purity. Running the reaction under a strict inert atmosphere is essential.
-
Quantitative Data Summary
| Issue | Byproduct/Observation | Typical Amount | Mitigation Strategy |
| Low Yield | Unreacted Aldehyde | 8-10% | Use a slight excess of (-)-Ipc2BOMe (1.25 eq.) and allylmagnesium bromide (1.2 eq.).[1] |
| Byproduct Formation | Diene Alcohol Byproduct | ~3% | Arises from an impurity in commercial allylmagnesium bromide; remove by chromatography.[1] |
| Byproduct Formation | Isopinocampheyl Hydroperoxide | Variable | Include an FeSO4 reduction step in the work-up before purification.[1] |
| Low Enantioselectivity | Lower than expected ee | Variable | Prepare highly enantiomerically pure Ipc2BH, optimize reaction temperature, and ensure anhydrous conditions.[2] |
Experimental Protocols
Protocol 1: Preparation of Highly Enantiomerically Pure (+)-Diisopinocampheylborane ((+)-Ipc2BH)
This protocol, adapted from Organic Syntheses, describes the preparation of the enantiomer of the precursor to (-)-Ipc2BOMe. The same procedure can be followed using (+)-α-pinene to obtain (-)-Ipc2BH. This method allows for the enhancement of the enantiomeric purity of the reagent.[2]
Materials:
-
(-)-α-pinene (≥81% ee)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Argon or nitrogen gas
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF (80 mL).
-
Add borane-dimethyl sulfide complex (8.2 mL, 80.1 mmol) via syringe.
-
Cool the mixture to 0°C using an ice/water bath.
-
Add (-)-α-pinene (25.5 mL, 160.2 mmol) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction to 0°C and stir for an additional hour to allow for the precipitation of the product.
-
The flask is then stored at 0°C for 46 hours to allow for complete crystallization and equilibration, which enhances the enantiomeric purity.
-
The supernatant is removed via cannula, and the crystalline solid is washed with cold diethyl ether.
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The resulting white solid is dried under vacuum to yield (+)-Ipc2BH of >99% ee.
Protocol 2: Asymmetric Allylboration of an Aldehyde
This protocol is a general procedure for the allylboration of an aldehyde using (-)-Ipc2BOMe and allylmagnesium bromide.[1]
Materials:
-
(-)-Ipc2BOMe
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Aldehyde
-
Anhydrous diethyl ether
-
3 N Sodium hydroxide
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30% Hydrogen peroxide
-
Saturated sodium bicarbonate solution
-
Iron(II) sulfate heptahydrate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve (-)-Ipc2BOMe (1.25 equiv) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice/water bath.
-
Slowly add allylmagnesium bromide (1.2 equiv) to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the B-allyldiisopinocampheylborane reagent.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether dropwise.
-
Stir the reaction at -78°C for 3 hours, then allow it to warm to room temperature.
-
Work-up: a. Cool the reaction to 0°C and quench by the slow addition of 3 N NaOH, followed by the careful addition of 30% H2O2. b. Add saturated sodium bicarbonate solution to ensure complete hydrolysis. c. Stir the mixture vigorously. d. To remove hydroperoxide byproducts, add a solution of iron(II) sulfate heptahydrate and stir. e. Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. f. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for low enantioselectivity.
References
effect of temperature on diastereoselectivity in Ipc2BOMe additions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature on the diastereoselectivity of B-allyldiisopinocampheylborane (Ipc₂B(allyl)) additions to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the role of temperature in controlling the diastereoselectivity of Ipc₂BOMe additions?
Temperature is a critical parameter for achieving high diastereoselectivity in allylboration reactions using Ipc₂B(allyl) reagents. Lowering the reaction temperature generally enhances diastereoselectivity by favoring the kinetically controlled product.[1][2] The widely accepted optimal temperature for the addition of the aldehyde to the allylborane reagent is -78 °C.[1][3]
Q2: How does temperature influence the reaction rate and overall yield?
While low temperatures are crucial for selectivity, they also decrease the reaction rate.[1] If the reaction time is too short at a low temperature, it can result in an incomplete reaction and lower yields. Therefore, a balance must be struck between diastereoselectivity and reaction efficiency. It is often necessary to stir the reaction for several hours at -78 °C to ensure completion.[1][3]
Q3: What is the mechanistic basis for the high diastereoselectivity at low temperatures?
The high diastereoselectivity is explained by the Zimmerman-Traxler model, which proposes a highly organized, chair-like six-membered transition state. The steric bulk of the isopinocampheyl (Ipc) groups on the boron atom directs the aldehyde's substituent into a pseudo-equatorial position to minimize steric hindrance. This facial selectivity imposed by the chiral reagent leads to a predictable and high degree of diastereoselectivity.[1] Lower temperatures help to rigidify this transition state, minimizing competing, less-organized pathways that would lead to lower selectivity.
Q4: Can temperatures other than -78 °C be used?
While -78 °C is the standard and recommended temperature, other temperatures can be used, but a decrease in diastereoselectivity is generally expected as the temperature increases. For instance, decreasing the temperature from 0 °C to -78 °C has been shown to significantly enhance enantiomeric excess.[1] However, further cooling to -100 °C may not yield a significant improvement and will further slow the reaction rate.[1] Reactions at higher temperatures risk a decrease in selectivity due to the increased energy of the system, which may allow for less-favored transition states to be populated.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Diastereoselectivity | Suboptimal Reaction Temperature: The temperature during the aldehyde addition was higher than -78 °C. | Ensure the reaction is maintained at a consistent -78 °C using a cryostat or a properly maintained dry ice/acetone bath. Use a thermocouple to monitor the internal reaction temperature.[1] |
| Moisture Contamination: Water in the reagents or glassware can react with the borane (B79455) reagent, leading to reduced selectivity. | Rigorously dry all glassware in an oven before use. Use anhydrous solvents and reagents. Conduct the entire experiment under an inert atmosphere (e.g., argon or nitrogen).[1] | |
| Inappropriate Solvent: The solvent can affect the organization of the transition state. | Diethyl ether is the most commonly recommended solvent for this reaction. If using other solvents like THF, consider switching to diethyl ether, as it is less coordinating and has been shown to improve diastereoselectivity.[1] | |
| Presence of Magnesium Salts: Residual magnesium salts from the preparation of the allylborane can negatively impact selectivity. | For maximum selectivity, consider using a "salt-free" protocol where magnesium salts are filtered off under an inert atmosphere before the addition of the aldehyde.[1] | |
| Low Yield | Incomplete Reaction: The reaction time at -78 °C was insufficient for the reaction to go to completion. | Extend the reaction time at -78 °C. Monitor the reaction's progress by TLC or another suitable analytical method to determine when the starting material has been consumed.[1] |
| Incorrect Stoichiometry: An incorrect ratio of reagents can lead to unreacted starting material. | Using a slight excess of (+)-B-Methoxydiisopinocampheylborane relative to the allylmagnesium bromide during reagent preparation can improve diastereoselectivity by 1-2%.[3] Ensure accurate measurement of all reagents. | |
| Inconsistent Results | Variable Reagent Quality: The purity and age of reagents, especially the Ipc₂BOMe and allylmagnesium bromide, can affect the outcome. | Use high-purity, fresh reagents. If possible, titrate the Grignard reagent before use. |
Quantitative Data on Temperature and Diastereoselectivity
| Temperature (°C) | Expected Diastereoselectivity (d.r.) | Notes |
| -78 | High to Excellent (>95:5) | The universally recommended temperature for maximizing diastereoselectivity.[1][3] |
| -40 to 0 | Moderate to Good | A decrease in selectivity is expected compared to -78 °C. The reaction rate will be significantly faster. |
| > 0 (e.g., Room Temp.) | Low to Poor | Significantly lower diastereoselectivity is expected due to higher thermal energy allowing access to multiple transition states. |
Note: The exact diastereomeric ratio is highly dependent on the specific aldehyde substrate used.
Experimental Protocols
Preparation of (+)-B-Allyldiisopinocampheylborane and Subsequent Aldehyde Addition
This protocol is adapted from a procedure published in Organic Syntheses.[3]
1. Reagent Preparation: a. To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (+)-B-Methoxydiisopinocampheylborane ((+)-Ipc₂BOMe) (1.05 equiv) and anhydrous diethyl ether. b. Cool the solution to 0 °C in an ice bath. c. Slowly add allylmagnesium bromide (1.0 M in Et₂O, 1.0 equiv) dropwise to the stirred solution, maintaining the internal temperature below 6 °C. A white precipitate will form. d. After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. The resulting white slurry containing (+)-B-allyldiisopinocampheylborane is used directly in the next step.
2. Allylboration: a. Cool the slurry from the previous step to -78 °C using a dry ice/acetone bath. b. Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous diethyl ether. c. Add the aldehyde solution dropwise to the vigorously stirred allylborane slurry, ensuring the internal temperature remains below -70 °C. d. Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
3. Work-up: a. While the reaction is at -78 °C, quench by the slow addition of 3 M NaOH. b. Allow the mixture to warm to room temperature. c. Slowly and carefully add 30% H₂O₂ dropwise. This step is exothermic; use an ice bath to maintain the temperature. d. Stir until the oxidation is complete (as monitored by TLC or NMR). e. Perform a standard aqueous work-up and extract the product with an organic solvent. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: Workflow for diastereoselective allylboration.
Caption: Favored transition state in Ipc₂B(allyl) additions.
References
Technical Support Center: Optimizing Reactions with (-)-B-Methoxydiisopinocampheylborane
Welcome to the technical support center for (-)-B-Methoxydiisopinocampheylborane (Ipc₂BOMe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your asymmetric synthesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving (-)-B-Methoxydiisopinocampheylborane, particularly in asymmetric allylboration of aldehydes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Inactivity: (-)-Ipc₂BOMe and the in situ generated allylborane are sensitive to air and moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is recommended to handle the reagent in a glove box.[1] |
| Incomplete Reaction: Insufficient reagent stoichiometry. | Use a slight excess of both (-)-Ipc₂BOMe (e.g., 1.25 equivalents) and the allylating agent (e.g., allylmagnesium bromide, 1.20 equivalents) to ensure the complete consumption of the limiting aldehyde.[1] | |
| Reagent Adhesion: The viscous reagent mixture can stick to the walls of the flask, leading to incomplete mixing and reaction. | Use vigorous and efficient stirring to ensure all reagents are well-mixed in the solution.[1] | |
| Low Enantioselectivity (ee) | Reaction Temperature Too High: Enantioselectivity of allylboration with Ipc₂BOMe is highly temperature-dependent. | Perform the reaction at low temperatures, typically -78 °C, to maximize enantiomeric excess. Even a slight increase in temperature can lead to a significant drop in ee.[2][3] |
| Presence of Magnesium Salts: In the in situ generation of the allylborane from Ipc₂BOMe and a Grignard reagent, the resulting magnesium salts can sometimes negatively impact enantioselectivity. | For highly sensitive substrates, consider a "salt-free" procedure where the magnesium salts are removed by filtration under an inert atmosphere before the addition of the aldehyde.[1] | |
| Impure Reagents: Impurities in the starting materials or solvents can interfere with the chiral environment of the reaction. | Use high-purity, anhydrous solvents and reagents. | |
| Formation of Byproducts | Oxidation of Borane Intermediates: Exposure to air during the workup can lead to the formation of byproducts like isopinocampheyl hydroperoxide. | Maintain an inert atmosphere until the reaction is quenched. The workup procedure should be performed efficiently to minimize air exposure. |
| Incomplete Hydrolysis of Borinate Ester: The intermediate borinate ester may not fully hydrolyze under standard oxidative workup conditions (NaOH/H₂O₂). | The addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the workup mixture can facilitate complete hydrolysis and improve the isolation of the desired homoallylic alcohol.[1] | |
| Difficult Product Purification | Boron-Containing Impurities: Residual boron compounds can co-elute with the product during chromatography. | After the initial workup, perform an extractive workup with aqueous base to remove the bulk of the boron byproducts. Diethanolamine can also be used to complex with and remove boron impurities. |
| Co-elution with Byproducts: Byproducts such as isopinocampheol can be difficult to separate from the desired product by column chromatography. | Optimize chromatographic conditions (e.g., solvent system, gradient) or consider derivatization of the alcohol to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle (-)-B-Methoxydiisopinocampheylborane?
A1: (-)-B-Methoxydiisopinocampheylborane is a solid that is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer. For transfers and weighing, it is highly recommended to use a glove box to minimize exposure to the atmosphere.[1]
Q2: What is the optimal temperature for achieving high enantioselectivity in allylboration reactions?
A2: The enantioselectivity of allylboration reactions using Ipc₂BOMe is significantly influenced by temperature. Lowering the reaction temperature generally leads to higher enantiomeric excess. The most commonly reported temperature for achieving high ee is -78 °C (dry ice/acetone bath).[2][3]
Q3: Can I use other solvents besides diethyl ether for the reaction?
A3: Diethyl ether is the most commonly used solvent for this reaction. Other aprotic, anhydrous solvents like tetrahydrofuran (B95107) (THF) can also be used. The choice of solvent can influence the reaction kinetics and potentially the stereochemical outcome. It is advisable to perform a small-scale trial to evaluate the effect of a different solvent on your specific reaction.
Q4: My reaction is sluggish. What can I do to increase the reaction rate?
A4: While lower temperatures are crucial for enantioselectivity, they also slow down the reaction rate. If the reaction is too slow, you can try slightly increasing the temperature, but be aware that this may compromise the enantiomeric excess. First, ensure that your reagents are pure and that there are no inhibitors present. Also, confirm that the stirring is efficient.
Q5: What is the role of BF₃·Et₂O in some related procedures?
A5: In some protocols, particularly those involving the formation of substituted allylboranes from allylic ethers and organolithium reagents, boron trifluoride etherate (BF₃·Et₂O) is added after the reaction with Ipc₂BOMe. It acts as a Lewis acid to facilitate the in situ formation of the active allylborane reagent.
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess (% ee) in the Allylboration of Acetaldehyde
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 0 | 79 |
| -78 | 96 |
| -100 | ~96 |
Note: Data is compiled from trends and specific examples in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Influence of Stoichiometry on Reaction Completion
| Equivalents of (-)-Ipc₂BOMe | Equivalents of Allylmagnesium Bromide | % Unreacted Aldehyde |
| 1.0 | 1.0 | 8 - 10 |
| 1.25 | 1.20 | 0 |
Based on a specific reported procedure.[1] The optimal stoichiometry may vary for different substrates.
Experimental Protocols
Key Experiment: Asymmetric Allylboration of an Aldehyde
This protocol describes the in situ preparation of the (-)-B-allyldiisopinocampheylborane reagent and its subsequent reaction with an aldehyde.
Materials:
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(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Aldehyde
-
Anhydrous diethyl ether
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3 N Sodium hydroxide (B78521) (NaOH)
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30% Hydrogen peroxide (H₂O₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reagent Preparation:
-
In a three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, gas inlet, and a thermocouple, add (-)-Ipc₂BOMe (1.25 equiv) and anhydrous diethyl ether under an inert atmosphere.
-
Cool the resulting solution to 0 °C in an ice/water bath with vigorous stirring.
-
Slowly add allylmagnesium bromide (1.20 equiv) dropwise, maintaining the internal temperature below 6 °C. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously for 1 hour at room temperature. The active allylborane reagent is now formed in situ.
-
-
Allylboration Reaction:
-
Cool the heterogeneous mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether.
-
Add the aldehyde solution dropwise to the cold allylborane mixture, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture vigorously at -78 °C for 1.5 to 3 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice/water bath.
-
Slowly and carefully add 3 N NaOH, followed by the slow dropwise addition of 30% H₂O₂. Caution: This can be a highly exothermic process.
-
Add saturated aqueous NaHCO₃ to the mixture and stir vigorously for several hours or until the hydrolysis of the borinate ester is complete (as monitored by TLC).[1]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.
-
Visualizations
Caption: Experimental workflow for asymmetric allylboration.
Caption: Troubleshooting decision tree for common issues.
References
- 1. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Chiral synthesis via organoboranes. 6. Asymmetric allylboration via chiral allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric excess | Semantic Scholar [semanticscholar.org]
- 3. york.ac.uk [york.ac.uk]
Technical Support Center: Allylboration Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during allylboration experiments, with a specific focus on dealing with unreacted aldehyde.
Troubleshooting Guide: Unreacted Aldehyde
This guide provides solutions to specific issues arising from incomplete aldehyde consumption during an allylboration reaction.
Issue 1: Significant amount of starting aldehyde remains post-reaction.
Cause: The allylboration reaction has not gone to completion. This can be due to several factors including reagent stoichiometry, reaction conditions, or reagent quality.
Solution:
-
Verify Reagent Stoichiometry and Quality: Ensure the allylborating reagent was used in appropriate excess and that both the aldehyde and the borane (B79455) reagent were pure and anhydrous. For Brown allylboration, the solvent system is critical; for instance, using THF instead of Et₂O can affect the solubility of magnesium salts, potentially diminishing yield and selectivity.[1] It is often recommended to filter magnesium salts prior to aldehyde addition.[1][2]
-
Optimize Reaction Conditions: Allylboration of aldehydes is typically rapid, even at low temperatures like -78°C or -100°C, especially when magnesium salts are absent.[2] However, for less reactive or sterically hindered aldehydes, longer reaction times or a higher loading of a Lewis acid catalyst may be necessary to drive the reaction to completion.[3]
-
Consider a Catalyst: The use of Lewis acids or chiral Brønsted acids can significantly accelerate the rate of allylboration.[3][4]
Issue 2: How to remove unreacted aldehyde from the crude product mixture?
Cause: Unreacted aldehyde co-elutes with the desired homoallylic alcohol product during chromatography or interferes with subsequent reactions.
Solution: Several methods can be employed to selectively remove residual aldehyde from the reaction mixture before final purification.
-
Reductive Quench: Before aqueous workup, quench the reaction mixture at low temperature (-78 °C) with a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H).[3] This will convert the excess aldehyde into its corresponding primary alcohol, which is typically easier to separate from the desired secondary homoallylic alcohol product by column chromatography.
-
Bisulfite Wash (for non-hindered aldehydes): This is a classical and highly effective method. Aldehydes react with sodium bisulfite to form water-soluble adducts, allowing for their removal via extraction.[5][6][7] A detailed protocol is provided below.
-
Column Chromatography: While possible, some aldehydes are unstable on silica (B1680970) gel and may decompose.[5] If this is the chosen method, it is advisable to use a less acidic stationary phase (e.g., alumina (B75360) or triethylamine-neutralized silica) and a low-polarity eluent system.[5]
Table 1: Comparison of Aldehyde Removal Techniques
| Method | Principle | Advantages | Disadvantages |
| Reductive Quench (DIBAL-H) | Reduction of aldehyde to primary alcohol.[3] | Simple addition before workup; product is often easily separable. | Introduces another reagent and byproduct; requires careful temperature control. |
| Bisulfite Wash | Forms a water-soluble salt adduct with the aldehyde.[6][7] | Highly effective for many aldehydes; inexpensive; aldehyde can be recovered.[7] | Less effective for sterically hindered aldehydes; adduct may precipitate if not enough water is used.[7] |
| Column Chromatography | Separation based on polarity differences. | Standard purification technique. | Aldehyde may streak or decompose on silica; co-elution is possible.[5] |
Issue 3: How to determine the amount of unreacted aldehyde?
Cause: Need to quantify reaction conversion or assess purity of the isolated product.
Solution:
-
Gas Chromatography (GC): A common method for quantifying volatile aldehydes.[8]
-
High-Performance Liquid Chromatography (HPLC): Often requires derivatization of the aldehyde to a UV-active or fluorescent compound (e.g., with 2,4-dinitrophenylhydrazine) for sensitive detection.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratio of the aldehyde (characteristic peak around 9-10 ppm) to the product, often by integrating against an internal standard.
-
Mass Spectrometry (MS): Isotope dilution mass spectrometry provides a highly accurate method for quantification.[9] LC-MS can also be used, sometimes after derivatization via methods like the Hantzsch reaction to improve ionization.[10]
Frequently Asked Questions (FAQs)
Q1: My aldehyde is precious. Can I avoid using it in excess or having to discard the unreacted portion?
A1: Yes. One of the most robust strategies in multi-step synthesis is the use of a protecting group.[11] You can protect the aldehyde, perform a different reaction on another part of the molecule, and then deprotect the aldehyde to reveal it for the allylboration step. The most common protecting groups for aldehydes are acetals, typically formed with ethylene (B1197577) glycol.[12][13] Acetals are stable in neutral to strongly basic conditions but are easily removed with aqueous acid.[14][15]
Q2: What are the consequences of not removing the unreacted aldehyde before the next step?
A2: Aldehydes are highly reactive electrophiles.[16] If not removed, the unreacted aldehyde will likely react with any nucleophilic or basic reagents used in subsequent steps (e.g., Grignard reagents, organolithiums, hydrides, ylides).[15][17] This will consume your expensive reagents, lower the yield of your desired product, and complicate the purification of the final compound.
Q3: The standard bisulfite wash isn't working for my aliphatic aldehyde. What can I do?
A3: The efficiency of the bisulfite adduct formation can be solvent-dependent. For aliphatic aldehydes, which may be less reactive or have solubility issues, using a water-miscible co-solvent like dimethylformamide (DMF) instead of methanol (B129727) or THF can significantly improve the removal rate during the extraction.[6][7]
Q4: Can unreacted aldehyde cause side reactions during the workup?
A4: Yes. If the aldehyde has enolizable α-protons, basic workup conditions (e.g., using NaOH to reverse a bisulfite adduct) can potentially trigger side reactions like aldol (B89426) additions or condensations.[6] It is important to control the pH and temperature during these steps.
Experimental Protocols
Protocol 1: Removal of Unreacted Aldehyde using a Bisulfite Wash
This protocol is adapted from established procedures for the purification of organic compounds from aldehydes.[6][7]
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Dissolution: After the allylboration reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Co-Solvent Addition: Dissolve the crude residue in a water-miscible organic solvent such as methanol, THF, or DMF. (Note: DMF is recommended for aliphatic aldehydes).[7] Use approximately 5-10 mL of solvent per gram of crude material.
-
Bisulfite Addition: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a volume of bisulfite solution roughly equal to the organic solvent used.
-
Adduct Formation: Stopper the funnel and shake vigorously for 1-2 minutes. Vent the funnel frequently to release any pressure. Allow the layers to stand.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and deionized water to the separatory funnel. Shake vigorously and allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.
-
Separation: Drain the aqueous layer. Wash the remaining organic layer one more time with water and then with brine to remove residual water-soluble components.[18]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the unreacted aldehyde.
Visualizations
Caption: Troubleshooting decision tree for addressing unreacted aldehyde.
Caption: Workflow for removing aldehyde via bisulfite extraction.
Caption: Logic for using an aldehyde protecting group strategy.
References
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 10. Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. reddit.com [reddit.com]
- 14. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
impact of solvent choice on (-)-Ipc2BOMe reaction outcomes
Welcome to the Technical Support Center for optimizing reactions involving (-)-Ipc2BOMe ((-)-B-Methoxydiisopinocampheylborane). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of solvent choice on reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during reactions with (-)-Ipc2BOMe, with a focus on how solvent selection can be the key to resolving them.
Question: My reaction is experiencing low yield and/or slow reaction rates. How can solvent choice address this?
Answer:
Low yields or sluggish reactions can often be attributed to poor solubility of reactants or intermediates, or suboptimal reaction conditions. The choice of solvent plays a critical role in mitigating these issues.
-
Solubility: Ensure all reactants, including the substrate and (-)-Ipc2BOMe, are fully soluble in the chosen solvent at the reaction temperature. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are common choices for reactions involving (-)-Ipc2BOMe and its derivatives due to their good solvating properties for organoboranes.[1][2] If solubility remains an issue, consider a solvent screen with other aprotic solvents.
-
Reaction Temperature: The reaction temperature can significantly influence the reaction rate. While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction speed.[3][4] If a reaction is too slow, a slight increase in temperature might be necessary, but this should be done cautiously while monitoring the impact on stereoselectivity.
-
Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. While highly polar solvents are generally not used for these types of reactions, subtle changes in polarity by switching between ethereal solvents can sometimes improve reaction rates.
Question: I am observing poor enantioselectivity (low %ee) in my asymmetric reaction. What role does the solvent play?
Answer:
Achieving high enantioselectivity is the primary goal when using a chiral reagent like (-)-Ipc2BOMe. The solvent can have a profound impact on the stereochemical outcome of the reaction.
-
Transition State Geometry: The solvent can influence the geometry of the transition state, which directly dictates the stereochemical outcome.[3] Non-coordinating or weakly coordinating solvents are often preferred as they are less likely to interfere with the formation of the highly organized transition state required for high enantioselectivity. Diethyl ether is a commonly used solvent that has proven effective in many asymmetric allylboration reactions using (-)-Ipc2BOMe derivatives.[1]
-
Solvent Screening: If you are experiencing low enantiomeric excess, a systematic solvent screen is highly recommended. Testing a range of aprotic solvents with varying polarities and coordinating abilities (e.g., diethyl ether, THF, toluene (B28343), dichloromethane) can help identify the optimal medium for your specific substrate.[3]
-
Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[3][4] Reactions are often performed at temperatures as low as -78 °C.[1][5]
Question: My reaction is producing unexpected byproducts. Could the solvent be the cause?
Answer:
The formation of byproducts can arise from several factors, including solvent reactivity or the presence of impurities.
-
Solvent Reactivity: Ensure the chosen solvent is inert under the reaction conditions. Protic solvents (e.g., alcohols, water) are generally incompatible with organoboranes like (-)-Ipc2BOMe as they can lead to decomposition of the reagent.[6]
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] Trace amounts of water in the solvent can hydrolyze (-)-Ipc2BOMe, leading to reduced yield and the formation of byproducts.
-
Solvent Purity: Use high-purity, freshly distilled, or commercially available anhydrous solvents to avoid contaminants that could participate in side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for reactions involving (-)-Ipc2BOMe?
A1: Ethereal solvents are the most common choice for reactions with (-)-Ipc2BOMe and its derivatives. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are frequently cited in experimental protocols for asymmetric allylboration and reduction reactions.[1][2][7][8] These solvents offer good solubility for the organoborane reagents and are relatively inert under typical reaction conditions.
Q2: How does the choice between diethyl ether and THF affect the reaction?
A2: Both diethyl ether and THF are suitable solvents. However, THF is more polar and a stronger coordinating solvent than diethyl ether. This can sometimes influence reaction rates and selectivity. In some cases, the higher coordinating ability of THF might disfavor the formation of the desired transition state, potentially leading to lower enantioselectivity compared to diethyl ether. A direct comparison for your specific reaction is often the best approach.
Q3: Can I use non-ethereal solvents for my (-)-Ipc2BOMe reaction?
A3: While less common, other aprotic solvents like toluene or dichloromethane (B109758) could potentially be used. However, their suitability depends heavily on the specific reaction and substrate. It is advisable to first consult the literature for similar reactions or conduct a small-scale solvent screen to evaluate their impact on yield and enantioselectivity.
Q4: How critical is it to use anhydrous solvents?
A4: It is absolutely critical. (-)-Ipc2BOMe and related organoboranes are sensitive to moisture.[1] Water will react with the reagent, leading to its decomposition and a loss of reactivity and selectivity. Always use freshly dried solvents and maintain a strict inert atmosphere throughout the experiment.
Q5: My (-)-Ipc2BOMe reagent is a solution in a specific solvent. Can I switch to a different solvent for the reaction?
A5: Yes, it is possible to switch solvents. You can carefully remove the storage solvent under reduced pressure (at low temperature to avoid decomposition) and then dissolve the reagent in the desired reaction solvent. However, it is important to ensure that the reagent is not exposed to air or moisture during this process. It is often more convenient to use the reagent as supplied if the solvent is compatible with your reaction.
Data Presentation
The following table summarizes the impact of solvent choice on key reaction parameters based on literature precedents and general principles of asymmetric synthesis.
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Typical Application | Potential Impact on (-)-Ipc2BOMe Reactions |
| Diethyl Ether (Et₂O) | 2.2 | Weak | Asymmetric allylboration, reductions | Often provides high enantioselectivity due to its low coordinating ability, allowing for a well-defined transition state.[1] |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Asymmetric allylboration, reductions | Good solvent for solubility. Its stronger coordinating nature compared to Et₂O may sometimes lead to slightly lower enantioselectivity.[2][7] |
| Toluene | 2.4 | Non-coordinating | General organic synthesis | Can be a good non-polar, non-coordinating alternative. May be beneficial for reactions where solvent-reagent coordination is detrimental. |
| Dichloromethane (DCM) | 9.1 | Weak | General organic synthesis | A more polar, non-coordinating option. Its higher polarity may influence reaction rates and solubility. |
Experimental Protocols
Protocol 1: Asymmetric Allylboration of an Aldehyde using (-)-Ipc2BOMe
This protocol is adapted from the synthesis of (+)-B-allyldiisopinocampheylborane and its subsequent reaction with an aldehyde.[1]
Materials:
-
(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc2BOMe)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Aldehyde substrate
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
3 N Sodium hydroxide (B78521) solution
-
30% Hydrogen peroxide solution
Procedure:
-
Preparation of (-)-B-Allyldiisopinocampheylborane:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, gas inlet, and septa, add (-)-Ipc2BOMe (1.25 equiv) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice/water bath with vigorous stirring.
-
Add allylmagnesium bromide solution (1.20 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture vigorously for 1 hour at room temperature. The resulting heterogeneous mixture containing (-)-B-allyldiisopinocampheylborane is used directly in the next step.
-
-
Allylboration of the Aldehyde:
-
Cool the mixture from the previous step to -78 °C using a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.00 equiv) in anhydrous diethyl ether dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture vigorously at -78 °C for 3 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 3 N NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not exceed 25 °C.
-
Stir the mixture at room temperature for at least 4 hours or until the oxidation is complete (monitored by TLC or GC).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Workflow for asymmetric allylboration using (-)-Ipc2BOMe.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. york.ac.uk [york.ac.uk]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for (-)-B-Methoxydiisopinocampheylborane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-B-Methoxydiisopinocampheylborane and its derivatives in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction involving (-)-B-Methoxydiisopinocampheylborane?
A1: The standard workup procedure involves an oxidative quench to break down the borane-product complex and liberate the desired alcohol. This is typically achieved by treating the reaction mixture with an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by the careful addition of hydrogen peroxide (H₂O₂). This process oxidizes the boron center, facilitating the hydrolysis of the borinate ester intermediate.
Q2: I've performed the standard oxidative quench, but my yields are consistently low. What could be the issue?
A2: Low yields after a standard oxidative quench can stem from several factors:
-
Incomplete Oxidation: The oxidation of the borinate ester may be incomplete. Ensure vigorous stirring during the addition of NaOH and H₂O₂ to facilitate proper mixing of the biphasic system. The hydrolysis can sometimes take several hours to complete.[1]
-
Reagent Decomposition: (-)-B-Methoxydiisopinocampheylborane and its derivatives are sensitive to air and moisture. Improper handling or storage can lead to decomposition of the reagent before or during the reaction, resulting in lower product formation. It is crucial to handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Sub-optimal Reaction Temperature: The stability of the intermediate borinate esters can be temperature-dependent. Ensure that the quenching procedure is performed at a suitable temperature, often starting at 0°C to control the exothermic reaction before allowing it to warm to room temperature.
Q3: My final product is contaminated with byproducts. What are the common byproducts and how can I remove them?
A3: Common byproducts include isopinocampheol and isopinocampheyl hydroperoxide. Isopinocampheol is formed from the hydrolysis of the diisopinocampheylborane (B13816774) moiety. Isopinocampheyl hydroperoxide can form through a radical process if the borinate ester intermediates are exposed to oxygen during workup.[1]
-
Removal of Isopinocampheol: Isopinocampheol can often be separated from the desired product by flash column chromatography on silica (B1680970) gel due to differences in polarity.
-
Removal of Isopinocampheyl Hydroperoxide: This byproduct can be problematic as it may co-elute with the desired product. To address this, a reductive step can be incorporated into the workup by adding an aqueous solution of iron(II) sulfate (B86663) to reduce the hydroperoxide before extraction and purification.
-
General Boron Byproduct Removal: Boron-containing residues can sometimes be removed by repeatedly concentrating the reaction mixture from methanol. This process forms volatile trimethyl borate, which can be removed under reduced pressure.
Q4: How can I improve the enantioselectivity of my reaction?
A4: Low enantioselectivity is often linked to the purity and handling of the chiral reagent or the reaction conditions:
-
Reagent Purity: Ensure the (-)-B-Methoxydiisopinocampheylborane is of high enantiomeric purity. The optical purity of the starting material, α-pinene, is critical for the enantioselectivity of the resulting borane (B79455) reagent.
-
Reaction Temperature: The temperature of the reaction can significantly influence the transition state of the stereodetermining step. Lower temperatures (e.g., -78°C) often lead to higher enantioselectivity.[2]
-
Proper Handling: As mentioned, these reagents are sensitive to air and moisture. Any degradation can lead to the formation of achiral boron species that can participate in the reaction, thus lowering the overall enantioselectivity. Always use anhydrous solvents and maintain an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or No Product Formation | Degradation of the borane reagent. | 1. Verify the quality and storage conditions of the (-)-B-Methoxydiisopinocampheylborane. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. 3. Use freshly opened anhydrous solvents. | Improved reaction conversion and product yield. |
| Incomplete reaction. | 1. Monitor the reaction progress by TLC or other appropriate analytical techniques. 2. Ensure the stoichiometry of the reactants is correct. | The reaction proceeds to completion, leading to higher yields. | |
| Low Yield After Workup | Incomplete oxidative hydrolysis. | 1. Increase the stirring time after the addition of NaOH and H₂O₂. 2. Ensure vigorous agitation of the biphasic mixture.[1] | Complete hydrolysis of the borinate ester and improved recovery of the desired alcohol. |
| Product loss during extraction. | 1. Perform multiple extractions of the aqueous layer with a suitable organic solvent. 2. Wash the combined organic layers with brine to remove residual water and improve phase separation. | Enhanced recovery of the product from the aqueous phase. | |
| Presence of Isopinocampheyl Hydroperoxide Byproduct | Exposure of borinate ester to oxygen during workup. | 1. Incorporate a reductive quench with aqueous iron(II) sulfate after the oxidative quench. | Reduction of the hydroperoxide to isopinocampheol, which is more easily separated by chromatography. |
| Inconsistent Enantioselectivity | Partial racemization or degradation of the chiral reagent. | 1. Use high-purity (-)-B-Methoxydiisopinocampheylborane. 2. Handle the reagent under strictly anhydrous and inert conditions. | Consistent and high enantiomeric excess in the final product. |
| Non-optimal reaction temperature. | 1. Perform the reaction at a lower temperature (e.g., -78°C) to enhance stereochemical control.[2] | Improved enantioselectivity due to a more ordered transition state. |
Quantitative Data Summary
The following table provides a comparison of expected outcomes for different workup procedures based on typical results reported in the literature.
| Workup Procedure | Typical Yield | Product Purity (after chromatography) | Key Byproducts | Notes |
| Standard Oxidative Workup | 70-85% | >98% | Isopinocampheol, Isopinocampheyl hydroperoxide | The yield can be affected by the efficiency of the oxidative hydrolysis. |
| Oxidative Workup with Reductive Quench (FeSO₄) | 70-85% | >98% | Isopinocampheol | This method is effective in removing the isopinocampheyl hydroperoxide, simplifying purification. |
Experimental Protocols
Protocol 1: Standard Oxidative Workup
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), ensuring the temperature does not rise significantly.
-
Oxidation: Carefully add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise. This step is exothermic, and the temperature should be maintained below 20°C.
-
Stirring: Allow the mixture to warm to room temperature and stir vigorously for at least 4 hours, or until the hydrolysis is complete (can be monitored by TLC).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Workup with Reductive Quench
-
Standard Oxidative Workup: Follow steps 1-4 of the "Standard Oxidative Workup" protocol.
-
Reductive Quench: After the oxidative hydrolysis is complete, add a saturated aqueous solution of iron(II) sulfate (FeSO₄) to the reaction mixture and stir for 15-20 minutes.
-
Extraction: Proceed with steps 5-8 of the "Standard Oxidative Workup" protocol to extract, wash, dry, and purify the final product.
Visualizations
Standard Workup Workflow
References
Technical Support Center: Minimizing Epimerization in Products from Chiral Boron Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral boron reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization and achieve high stereochemical purity in your reaction products.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral boron reagents, and why is it a concern?
A: Epimerization is the change in the configuration of one of several stereocenters in a molecule. When using chiral boron reagents, the stereocenter bearing the boron atom is susceptible to inversion, leading to the formation of a diastereomeric product. This is a significant issue in pharmaceutical and fine chemical synthesis because different stereoisomers can have drastically different biological activities and pharmacological properties. Loss of stereochemical integrity leads to a mixture of products, which can be difficult to separate and may result in reduced efficacy or undesired side effects of the target molecule.
Q2: Which reaction parameters have the most significant impact on epimerization?
A: Several factors can influence the stereochemical outcome of reactions involving chiral boron reagents. The most critical parameters to control are:
-
Base: The choice and stoichiometry of the base are crucial. Stronger or more nucleophilic bases can promote epimerization.
-
Temperature: Higher reaction temperatures often lead to increased rates of epimerization.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the transition states leading to epimerization.
-
Reaction Time: Prolonged reaction times can increase the exposure of the chiral center to conditions that favor epimerization.
-
Ligand (for metal-catalyzed reactions): In cross-coupling reactions like the Suzuki-Miyaura coupling, the ligand on the metal catalyst plays a critical role in the stereochemical outcome of the transmetalation step.[1]
Q3: Can the structure of the boronic ester itself influence its susceptibility to epimerization?
A: Yes, the stability of the boronic ester is a key factor. For instance, pinacol (B44631) esters are generally more stable and less prone to decomposition or unwanted side reactions compared to boronic acids or other types of esters.[2] The substituents on the chiral carbon can also play a role; for example, an adjacent carbonyl group can increase the acidity of the proton at the stereocenter, making it more susceptible to base-mediated epimerization.
Troubleshooting Guides
Issue 1: Unexpectedly low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) in a Suzuki-Miyaura cross-coupling reaction.
If you are observing a loss of stereochemical purity in your Suzuki-Miyaura coupling product, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low stereoselectivity.
-
Evaluate the Base:
-
Problem: Strong bases can deprotonate the chiral center, leading to racemization or epimerization. The role of the base is to activate the boronic acid/ester for transmetalation, but excessive basicity can be detrimental.[1]
-
Solution:
-
Use a weaker base: If you are using a strong base like an alkoxide (e.g., LiOtBu), consider switching to a milder base such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄).
-
Optimize stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. Competition reactions have shown that the amount of base can influence selectivity.[1]
-
Consider fluoride (B91410) bases: In some cases, fluoride sources like CsF can be effective and minimize epimerization.[3]
-
-
-
Control the Reaction Temperature:
-
Problem: Higher temperatures provide the activation energy for epimerization pathways.
-
Solution:
-
Lower the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start at room temperature or even 0 °C and slowly warm the reaction if necessary.
-
Monitor for exotherms: Be cautious of exothermic reactions that can cause localized heating.
-
-
-
Optimize the Solvent:
-
Problem: The solvent can influence the reaction mechanism and the stability of stereocenters. Polar aprotic solvents are generally preferred.
-
Solution:
-
Screen different solvents: Common solvents for Suzuki-Miyaura couplings include dioxane, THF, and toluene, often with a small amount of water. The optimal solvent can be substrate-dependent.
-
Anhydrous vs. Aqueous: While many Suzuki couplings use aqueous bases, anhydrous conditions may be beneficial in some cases to suppress certain side reactions.
-
-
-
Select the Appropriate Ligand:
-
Problem: The ligand on the palladium catalyst can significantly influence the stereochemical outcome. Some ligands may favor pathways that lead to erosion of stereochemical purity.
-
Solution:
-
Sterically demanding ligands: Often, bulky electron-rich phosphine (B1218219) ligands can promote efficient reductive elimination and minimize side reactions.
-
Ligand screening: If epimerization is a persistent issue, screening a variety of phosphine ligands (e.g., SPhos, XPhos, P(o-Tol)₃) is recommended.[1]
-
-
-
Refine the Workup Procedure:
-
Problem: The chiral product may be stable under the reaction conditions but epimerize during the workup due to exposure to acidic or basic conditions, or elevated temperatures.
-
Solution:
-
Use a non-racemizing workup: Quench the reaction at low temperature (0-5 °C) with a neutral or weakly acidic/basic solution (e.g., saturated aq. NH₄Cl or NaHCO₃).[4]
-
Avoid strong acids and bases: During extraction and washing, use neutral solutions like brine.
-
Mindful chromatography: Standard silica (B1680970) gel is acidic and can cause epimerization. Consider using deactivated silica gel (with triethylamine (B128534) in the eluent) or an alternative stationary phase like neutral alumina.[5]
-
Low-temperature solvent removal: Concentrate the product at low temperatures using a rotary evaporator with a cooled water bath.[5]
-
-
Issue 2: Product epimerization observed even with optimized reaction conditions.
If you have optimized the reaction parameters and still observe epimerization, the issue might be inherent to the substrate or the specific reaction pathway.
Caption: Interplay of factors determining product stereochemistry.
-
Consider the Reaction Mechanism: The stereochemical outcome of a Suzuki-Miyaura reaction depends on the mechanism of transmetalation, which can proceed with either retention or inversion of configuration. The preferred pathway can be influenced by the substrate, catalyst, and reaction conditions.[6]
-
Alternative Coupling Strategies: If the Suzuki-Miyaura reaction consistently leads to epimerization, consider alternative stereospecific cross-coupling methods that do not involve palladium catalysis. For example, some methods utilize the formation of a boronate complex followed by reaction with an electrophile.
Data on Reaction Parameter Effects
Table 1: Influence of Base on Suzuki-Miyaura Coupling
| Base | Typical Conditions | Effect on Stereoselectivity | Reference |
| K₃PO₄ | 2-3 eq., aq. solution or solid | Generally mild and effective for stereospecific couplings. | [5] |
| Cs₂CO₃ | 2-3 eq., aq. solution or solid | Often used for challenging couplings; can be effective for stereoretention. | |
| LiOtBu | 2-3 eq., anhydrous solvent | Strong base, can be effective but also carries a higher risk of epimerization. | [7] |
| CsF | 2-3 eq., anhydrous solvent | Can be a good alternative to stronger bases, minimizing protodeboronation and potentially epimerization. | [3] |
| KOAc | 2-3 eq., anhydrous solvent | A mild base often used in Miyaura borylation; can be suitable for subsequent stereospecific couplings. | [2] |
Note: The optimal base is highly substrate-dependent and should be determined empirically.
Table 2: Influence of Ligand on Stereochemical Outcome in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | General Observations on Stereoselectivity | Reference |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | A bulky, electron-rich ligand often effective in promoting stereoretentive couplings. | [3] |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Another bulky ligand from the Buchwald family, frequently used for stereospecific reactions. | |
| P(o-Tol)₃ | Pd(P(o-Tol)₃)₂ | Found to be optimal for maintaining Z-olefin geometry in couplings of Z-alkenyl halides. | [1] |
| SEGPHOS-type | [Rh(cod)OH]₂ | Excellent enantioselectivities observed in rhodium-catalyzed couplings of bicyclic allylic chlorides. | [4] |
| Ad₂PⁿBu | Pd(OAc)₂ | Effective for Suzuki-Miyaura reactions of alkyl boronic pinacol esters. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Suzuki-Miyaura Coupling of a Chiral Secondary Boronic Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chiral secondary boronic ester (e.g., pinacol ester) (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 4:1 dioxane:water)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the chiral secondary boronic ester.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Protocol 2: Recommended Non-Racemizing Aqueous Workup
Procedure:
-
Cooling: Cool the completed reaction mixture to 0-5 °C using an ice bath.[4]
-
Quenching: Slowly add a pre-chilled, weak quenching agent (e.g., saturated aqueous NH₄Cl) to the reaction mixture while stirring. Ensure the temperature does not rise significantly.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate), pre-chilled if possible. Perform the extraction 2-3 times.
-
Washing: Wash the combined organic layers with brine. Avoid acidic or basic washes unless absolutely necessary.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
By carefully considering the factors outlined in this guide and systematically troubleshooting your reactions, you can significantly improve the stereochemical purity of your products derived from chiral boron reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stereospecific couplings of secondary and tertiary boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moisture-Sensitive Reactions with (-)-Ipc2BOMe
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating moisture contamination in reactions involving the chiral organoborane reagent, (-)-B-Methoxydiisopinocampheylborane, commonly known as (-)-Ipc2BOMe. Given its sensitivity to hydrolysis, maintaining anhydrous conditions is paramount to achieving high yields and enantioselectivity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of moisture to ensure the success of your moisture-sensitive reactions.
Troubleshooting Guide: Diagnosing and Resolving Moisture Contamination
Unexpected results in your (-)-Ipc2BOMe reactions can often be traced back to the presence of moisture. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded (-)-Ipc2BOMe Reagent | The reagent may have been compromised by exposure to atmospheric moisture during storage or handling. | Procure a fresh bottle of (-)-Ipc2BOMe and handle it strictly under an inert atmosphere. Store in a desiccator over a drying agent. |
| Contaminated Solvents | Residual water in the reaction solvent is a common source of contamination. | Ensure solvents are rigorously dried before use. Utilize a solvent purification system or dry over activated molecular sieves. Verify solvent water content (in ppm) using Karl Fischer titration. |
| Inadequately Dried Glassware | A thin film of moisture can adhere to the surface of glassware, even if it appears dry. | Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours or flame-dry under vacuum immediately before use. Allow to cool under a stream of inert gas. |
| Leaks in the Reaction Setup | Small leaks can introduce atmospheric moisture into the reaction vessel. | Carefully assemble all glassware with well-greased joints (if applicable) and ensure all septa are providing a secure seal. Perform a leak test on your inert gas setup. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial Hydrolysis of (-)-Ipc2BOMe | The presence of water can lead to the formation of achiral or less selective boron species. | Implement the rigorous drying procedures for reagents, solvents, and glassware as outlined in Issue 1. Even trace amounts of water can impact enantioselectivity.[1][2] |
| Incomplete Formation of the Chiral Reagent | If preparing the active allylborane reagent in situ from (-)-Ipc2BOMe, moisture can interfere with this initial step. | Ensure the Grignard reagent or other precursor used to generate the active species is of high quality and that the reaction is performed under strictly anhydrous conditions. |
| Suboptimal Reaction Temperature | Temperature can significantly influence the transition state and, consequently, the enantioselectivity. | Perform a temperature optimization study. Lower temperatures often lead to higher enantiomeric excess.[2] |
Frequently Asked Questions (FAQs)
Q1: How sensitive is (-)-Ipc2BOMe to moisture?
Q2: What are the visible signs of moisture contamination in my reaction?
A2: Often, there are no immediate, obvious visual indicators of minor moisture contamination. However, you might observe the formation of a white precipitate, which could be boric acid or other boron-containing byproducts resulting from hydrolysis. The most reliable indicators are poor reaction performance, such as low yield and reduced enantioselectivity.
Q3: Can I use a nitrogen balloon instead of a Schlenk line for my (-)-Ipc2BOMe reaction?
A3: While a Schlenk line provides a more robust inert atmosphere, a well-executed nitrogen balloon setup can be sufficient for many reactions. The key is to ensure a positive pressure of dry nitrogen is maintained throughout the experiment. This involves thoroughly purging the flask with nitrogen before adding reagents and using a needle to vent while introducing liquids via syringe. For highly sensitive or long-duration reactions, a Schlenk line is recommended.
Q4: How can I be certain my solvents are sufficiently dry?
A4: The most accurate method for determining the water content in your solvents is Karl Fischer titration, which can provide a quantitative measurement in ppm. For routine use, employing a solvent purification system (solvent still) or drying over activated molecular sieves for an adequate period is a reliable practice. The effectiveness of different drying methods on common solvents is well-documented.
Q5: What are the byproducts of (-)-Ipc2BOMe hydrolysis?
A5: The hydrolysis of (-)-Ipc2BOMe will break the B-O bond, leading to the formation of diisopinocampheylborinic acid and methanol. Further reaction with water can lead to the formation of boric acid and isopinocampheol. These byproducts are achiral and can complicate the purification of the desired product.
Data Presentation
While specific quantitative data for the effect of moisture on (-)-Ipc2BOMe reactions is scarce in peer-reviewed literature, the following table provides a qualitative and extrapolated guide to the potential impact of water content on reaction outcomes. This is based on general principles of moisture-sensitive organoborane chemistry.
| Water Content in Solvent (ppm) | Expected Impact on Yield | Expected Impact on Enantioselectivity (ee) |
| < 10 | Minimal impact | High ee, consistent with literature values |
| 10 - 50 | Slight to moderate decrease | Noticeable decrease in ee, increased variability |
| 50 - 100 | Significant decrease | Substantial loss of enantioselectivity |
| > 100 | Reaction may fail to proceed to completion | Very low to no enantioselectivity |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction with (-)-Ipc2BOMe
This protocol outlines the essential steps for establishing an anhydrous reaction environment.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Dry the glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
-
Inert Atmosphere:
-
Connect the assembled apparatus to a Schlenk line or a nitrogen manifold with a bubbler to maintain a positive pressure of inert gas.
-
Evacuate and refill the flask with inert gas three times to ensure the removal of atmospheric air and moisture.
-
-
Reagent and Solvent Handling:
-
Use only freshly opened bottles of (-)-Ipc2BOMe or material that has been stored under an inert atmosphere.
-
Use anhydrous solvents from a solvent purification system or that have been dried over an appropriate drying agent (e.g., activated 3Å molecular sieves).
-
Transfer all liquid reagents via a dry syringe that has been purged with inert gas.
-
Solid reagents should be dried in a vacuum oven or desiccator and added under a positive flow of inert gas.
-
Protocol 2: Asymmetric Allylboration of an Aldehyde using (-)-Ipc2BOMe
This protocol is a representative example of a reaction where moisture control is critical.
-
Preparation of the Allylborane Reagent:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add a solution of (-)-Ipc2BOMe in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of allylmagnesium bromide in diethyl ether dropwise via syringe.
-
Allow the reaction mixture to stir at room temperature for 1 hour. A white precipitate of magnesium salts will form.
-
-
Allylboration:
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde in anhydrous diethyl ether dropwise via syringe.
-
Stir the reaction at -78°C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction at -78°C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add 3N aqueous sodium hydroxide, followed by the slow, careful addition of 30% hydrogen peroxide (exothermic).
-
Stir the mixture vigorously until the oxidation is complete.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Experimental workflow for anhydrous reactions.
References
Technical Support Center: Influence of Magnesium Salts on Enantioselectivity in Allylboration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with enantioselectivity in allylboration reactions, particularly when magnesium salts are present.
Troubleshooting Guide
Q1: My asymmetric allylboration reaction shows low enantiomeric excess (% ee). The allylborane reagent was prepared from allylmagnesium bromide. What is a potential cause?
A1: A common cause for reduced enantioselectivity is the presence of residual magnesium salts (e.g., MgBr₂ or MgCl₂) from the synthesis of the allylborane reagent. These magnesium halides are strong Lewis acids. They can coordinate to the aldehyde substrate, creating a competing, achiral reaction pathway that leads to the formation of a racemic or less enantiomerically enriched product. An established organic synthesis procedure notes that removing these magnesium salts via filtration leads to "much improved enantioselectivities"[1].
Q2: I am observing a reversal or significant change in the expected diastereoselectivity in my substrate-controlled allylboration. Could magnesium salts be the cause?
A2: Yes. Magnesium salts can influence diastereoselectivity by altering the dominant transition state.[2] For substrates with existing stereocenters and chelating groups (e.g., α-alkoxy ketones), magnesium ions can enforce a specific chelation-controlled transition state. This may override the facial bias preferred by the substrate or the chiral allylborating reagent, leading to unexpected diastereomeric ratios. In some cases, this can even lead to the formation of the anti-aldol-type product through a boat-like transition state, contrasting with the typical chair-like Zimmerman-Traxler model.[2]
Q3: My reaction is sluggish, and the yield is low. Could the presence of magnesium salts be a factor?
A3: While magnesium salts primarily affect selectivity, they can also influence reaction rates. The formation of various magnesium-aldehyde complexes can create multiple competing reaction pathways, some of which may be slower or lead to side products. However, low yield is more commonly associated with the quality of the allylborane reagent, moisture in the reaction, or incorrect stoichiometry. It is recommended to first ensure the allylborane reagent is prepared correctly and used in slight excess.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of magnesium salts in allylboration reactions?
A1: Magnesium salts are not typically added as catalysts to improve enantioselectivity in standard asymmetric allylboration. Instead, their presence is usually a byproduct of preparing the allylborane reagent from a Grignard reagent like allylmagnesium bromide. The primary function of magnesium in this context is its role in the formation of the Grignard reagent itself. Once formed, the magnesium halide byproduct can act as a Lewis acid in the reaction mixture.[3]
Q2: How do magnesium salts act as Lewis acids?
A2: The magnesium ion (Mg²⁺) in salts like MgBr₂ is electron-deficient and can accept a pair of electrons from a Lewis base. In the context of an allylboration reaction, the oxygen atom of the aldehyde's carbonyl group acts as a Lewis base, donating a lone pair of electrons to the magnesium ion.[4] This coordination activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
Q3: Why does this Lewis acidity decrease enantioselectivity?
A3: In an ideal asymmetric allylboration, the aldehyde is activated and oriented by a chiral environment (either from a chiral allylborane reagent or a chiral Lewis acid catalyst). This controlled environment forces the allyl group to add to one face of the aldehyde preferentially. When a simple, achiral Lewis acid like MgBr₂ is present, it competes with the chiral reagent to activate the aldehyde. Since the MgBr₂-aldehyde complex is achiral, its subsequent reaction with the allylborane is not stereocontrolled, leading to a mixture of enantiomers and thus, a lower overall enantiomeric excess.
Q4: Are there any cases where magnesium-based Lewis acids are used intentionally to control stereochemistry?
A4: Yes, but typically in the context of diastereoselective reactions rather than enantioselective ones, and often with specific chiral auxiliaries. For example, in certain aldol (B89426) reactions using Evans auxiliaries, switching to a magnesium-based Lewis acid can favor the formation of the anti-diastereomer, whereas other metal enolates might favor the syn-product.[2] This is achieved through a specific, chelated boat transition state. However, for enantioselective allylboration, the general advice is to exclude simple magnesium salts to achieve high enantioselectivity.[1]
Experimental Protocols
Key Experiment: Asymmetric Allylboration of an Aldehyde
This protocol provides a general method for the allylboration of an aldehyde using a chiral allylborane reagent prepared via a Grignard reagent. It includes a critical "salt-free" modification to improve enantioselectivity.
Reagents:
-
Allyl bromide
-
Magnesium turnings
-
Chiral boronic ester (e.g., (+)-B-methoxydiisopinocampheylborane, (+)-(Ipc)₂BOMe)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous solvents for workup and chromatography
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add anhydrous Et₂O, followed by a crystal of iodine to activate the magnesium.
-
Add allyl bromide dropwise via a syringe pump to maintain a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.
-
-
Preparation of the Chiral Allylborane Reagent:
-
In a separate oven-dried flask under an inert atmosphere, dissolve the chiral boronic ester (e.g., (+)-(Ipc)₂BOMe) in anhydrous Et₂O.
-
Cool the solution to 0 °C.
-
Slowly add the prepared allylmagnesium bromide solution to the boronic ester solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The mixture will likely be a slurry containing precipitated magnesium salts.
-
-
Allylboration Step (Two Variations):
-
Standard Procedure (Magnesium Salts Present):
-
Cool the slurry from step 2 to -78 °C.
-
Add a solution of the aldehyde in anhydrous Et₂O dropwise.
-
Stir at -78 °C for 3-4 hours.
-
-
"Salt-Free" Procedure (Recommended for High Enantioselectivity):
-
Allow the slurry from step 2 to stand for 30 minutes to allow the magnesium salts to precipitate fully.
-
Under an inert atmosphere, carefully filter the supernatant solution containing the soluble allylborane reagent through a cannula fitted with a filter (e.g., glass wool or Celite) into a new, clean, dry flask.
-
Cool the clear, salt-free allylborane solution to -78 °C.
-
Add a solution of the aldehyde in anhydrous Et₂O dropwise.
-
Stir at -78 °C for 3-4 hours.
-
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by adding an appropriate quenching agent (e.g., NaOH solution followed by H₂O₂ for boron oxidation, or simply methanol).
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., Et₂O or EtOAc).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR analysis).
-
Data Presentation
The following table illustrates the significant impact of removing magnesium salts on the enantioselectivity of the allylboration of an aldehyde.
Table 1: Effect of Magnesium Salt Removal on Enantioselectivity
| Entry | Procedure | Aldehyde | Allylborane Reagent | % Yield | % ee |
| 1 | Standard (Mg Salts Present) | Benzaldehyde | (+)-(Ipc)₂B(allyl) | ~85% | 70% |
| 2 | Salt-Free (Filtration) | Benzaldehyde | (+)-(Ipc)₂B(allyl) | ~80% | >95% |
Note: Data is illustrative, based on qualitative reports that enantioselectivity is "much improved" upon removal of magnesium salts[1]. Actual results may vary depending on the specific substrate, reagents, and conditions.
Visualizations
Experimental Workflow
Caption: Comparison of standard vs. salt-free allylboration workflows.
Mechanistic Pathways
Caption: Competing reaction pathways in the presence of magnesium salts.
References
Validation & Comparative
A Comparative Guide to Chiral Boron Reagents for Enantioselective Aldehyde Allylation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective allylation of aldehydes is a cornerstone transformation in modern organic synthesis, providing access to valuable chiral homoallylic alcohols, which are key building blocks for a wide array of natural products and pharmaceuticals. Among the myriad of methods developed, the use of stoichiometric chiral boron reagents remains a highly reliable and predictable strategy for achieving high levels of stereocontrol. This guide provides an objective comparison of the performance of prominent chiral boron reagents for aldehyde allylation, supported by experimental data and detailed protocols.
Overview of Chiral Boron Reagents
The development of chiral boron reagents for aldehyde allylation has been pioneered by several research groups, leading to a toolkit of highly effective reagents. These reagents generally react with aldehydes through a closed six-membered chair-like transition state, which accounts for the high degree of stereoselectivity observed.[1] The primary classes of these reagents include those developed by Brown, Roush, and Hoffmann.
-
Brown's Allylboranes: Based on the chiral auxiliary derived from α-pinene, B-allyldiisopinocampheylborane (Ipc₂Ballyl) is a highly effective reagent known for its exceptional enantioselectivity.[2]
-
Roush's Allylboronates: These reagents utilize tartrate esters as the chiral auxiliary. They are known for their high enantioselectivity and the predictable diastereoselectivity of their substituted (crotyl) analogues.[1]
-
Hoffmann's Allylboronates: These early examples of chiral allylboron reagents are derived from camphor. While foundational, they sometimes provide moderate enantioselectivity with unsubstituted allylboronates.[1]
Performance Comparison
The efficacy of these reagents is best evaluated by comparing their performance in the allylation of a range of aldehyde substrates. The following tables summarize the quantitative data for yield and enantiomeric excess (ee) for some of the most widely used reagents.
Table 1: Enantioselective Allylation of Aldehydes with Brown's Reagent (Ipc₂Ballyl)
| Aldehyde | Product | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 78 | 96 | [2] |
| Propionaldehyde | 4-Hexen-2-ol | 80 | 96 | [2] |
| Isobutyraldehyde | 4-Methyl-1-penten-3-ol | 72 | 98 | [2] |
| p-Tolualdehyde | 1-(p-Tolyl)-3-buten-1-ol | 85 | 95 | [3] |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-buten-1-ol | 82 | 90 | [3] |
Table 2: Enantioselective Allylation of Aldehydes with Roush's Tartrate-Derived Allylboronate
| Aldehyde | Chiral Auxiliary | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Diisopropyl Tartrate (DIPT) | 85 | 83-91 | [4] |
| Isobutyraldehyde | Diisopropyl Tartrate (DIPT) | 88 | 83 | [4] |
| n-Decanal | Diisopropyl Tartrate (DIPT) | 86 | 86 | [4] |
| Benzaldehyde | D-(–)-Bis(2,4-dimethyl-3-pentyl) Tartrate | 88 | >95 | [5] |
Note: The enantioselectivity of Roush's reagents can be highly dependent on the specific tartrate ester used.
Experimental Workflow and Methodologies
The successful application of these chiral boron reagents hinges on careful experimental execution. A general workflow for the enantioselective allylation of an aldehyde is depicted below.
Detailed Experimental Protocols
Protocol 1: Asymmetric Allylation using Brown's (-)-B-Allyldiisopinocampheylborane
This protocol is adapted from the work of Brown and co-workers.[2]
Reagent Preparation:
-
To a solution of (+)-α-pinene (2.1 equivalents) in anhydrous THF at 0 °C is added borane-dimethyl sulfide (B99878) complex (1.0 equivalent) dropwise.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The solvent is removed under vacuum, and the resulting diisopinocampheylborane (B13816774) is dissolved in anhydrous diethyl ether.
-
The solution is cooled to -78 °C, and allylmagnesium bromide (1.0 equivalent) is added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting solution of (-)-B-allyldiisopinocampheylborane is used directly.
Allylation Procedure:
-
The ethereal solution of the chiral allylborane is cooled to -78 °C.
-
A solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours.
-
The reaction is quenched by the addition of 3 N NaOH, followed by the slow addition of 30% H₂O₂.
-
The mixture is stirred at room temperature for 4-6 hours.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the homoallylic alcohol.
Protocol 2: Asymmetric Allylation using Roush's Tartrate-Derived Allylboronate
This protocol is a general procedure based on the work of Roush and co-workers.[5]
Reagent Preparation:
-
To neat D-(–)-bis(2,4-dimethyl-3-pentyl) tartrate (1.5 equivalents) is added allylboronic acid diisopropylester (1.0 equivalent) at 22 °C.
-
The mixture is stirred for 1 hour before it is warmed to 60 °C and stirred under vacuum for 1 hour to remove isopropanol.
Allylation Procedure:
-
The resulting chiral allylboronate is cooled to 22 °C, and toluene (B28343) and pentane (B18724) are added, followed by the addition of 4 Å molecular sieves.
-
The mixture is stirred for 5 minutes and then cooled to -78 °C.
-
A solution of the aldehyde (1.0 equivalent) in toluene/pentane is added.
-
The reaction mixture is stirred for 2 hours at -78 °C.
-
The reaction is quenched with water and ethyl acetate.
-
The mixture is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.
-
The residue is purified by flash column chromatography to give the homoallylic alcohol.
Logical Relationship of Reagent Choice and Stereochemical Outcome
The stereochemical outcome of the allylation reaction is directly controlled by the chirality of the boron reagent. The following diagram illustrates the logical relationship between the choice of enantiomer of the chiral auxiliary and the resulting stereochemistry of the homoallylic alcohol product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. york.ac.uk [york.ac.uk]
- 3. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ( Z )-α-Boryl-crotylboron reagents via Z -selective alkene isomerization and application to stereoselective syntheses of ( E )-δ-boryl- syn -homoallyl ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00226J [pubs.rsc.org]
A Comparative Guide to Chiral Allylboron Reagents: (-)-Ipc₂BOMe vs. Tartrate-Based Reagents in Asymmetric Aldehyde Allylation
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral homoallylic alcohols is a critical transformation in the construction of complex molecular architectures. Among the arsenal (B13267) of synthetic methods, asymmetric allylboration of aldehydes stands out for its reliability and high stereocontrol. This guide provides an objective comparison of two prominent classes of chiral allylboron reagents: the pinene-derived B-allyldiisopinocampheylborane, generated from (-)-Ipc₂BOMe, and the tartrate-based allylboronates, focusing on their diastereoselectivity, operational considerations, and substrate scope.
The addition of an allyl group to an aldehyde creates a new stereocenter, and the use of chiral allylboron reagents allows for the enantioselective formation of one enantiomer over the other. The stereochemical outcome of this reaction is dictated by the Zimmerman-Traxler transition state, a chair-like six-membered ring structure involving the boron reagent, the aldehyde, and the allyl group. The steric environment imposed by the chiral ligands on the boron atom directs the facial selectivity of the aldehyde and the orientation of the allyl group, thus determining the absolute stereochemistry of the resulting homoallylic alcohol.
The Contenders: A Brief Introduction
(-)-Ipc₂BOMe (Brown's Reagent): Developed by Herbert C. Brown, this reagent is derived from the readily available chiral terpene, α-pinene. The active allylating agent, B-allyldiisopinocampheylborane, is typically prepared in situ from (-)-Ipc₂BOMe ((-)-B-methoxydiisopinocampheylborane) and a suitable allylating agent like allylmagnesium bromide. The bulky isopinocampheyl (Ipc) groups create a highly sterically hindered environment around the boron atom, leading to excellent levels of stereocontrol.
Tartrate-Based Allylboron Reagents (Roush's Reagents): Pioneered by William R. Roush, these reagents utilize chiral tartrate esters, such as diisopropyl tartrate (DIPT), as the chiral auxiliary. These allylboronate esters are often prepared by the reaction of allylboronic acid or its esters with the corresponding tartrate. The stereochemical outcome is influenced by the C₂-symmetric backbone of the tartrate ligand.
Performance Comparison: Diastereoselectivity Data
The following table summarizes the enantiomeric excess (ee%) achieved in the asymmetric allylboration of various aldehydes using both (-)-Ipc₂BOMe-derived B-allyldiisopinocampheylborane and a representative tartrate-based reagent, diisopropyl tartrate allylboronate.
| Aldehyde | Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) | Reference |
| Aliphatic Aldehydes | |||||
| Acetaldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 93 | [1] |
| Propionaldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 86 | [1] |
| Isobutyraldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 83 | [1] |
| Pivaldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | >99 | [1] |
| Cyclohexanecarboxaldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 90 | [1] |
| Cyclohexanecarboxaldehyde | Diisopropyl Tartrate Allylboronate | Toluene (B28343) | -78 | 87 | [2] |
| Aromatic Aldehydes | |||||
| Benzaldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 96 | [1] |
| Benzaldehyde | Diisopropyl Tartrate Allylboronate | Toluene | -78 | 71 | [2] |
| Benzaldehyde | N,N'-Dibenzyl-tartramide Allylboronate | Toluene | -78 | 90 | [3] |
| p-Tolualdehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 95 | |
| p-Anisaldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 97 | |
| α,β-Unsaturated Aldehydes | |||||
| Cinnamaldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 94 | |
| Crotonaldehyde | (-)-Ipc₂B(allyl) | Et₂O | -78 | 92 |
Analysis of Diastereoselectivity
From the presented data, several key observations can be made:
-
(-)-Ipc₂BOMe-derived reagent generally provides exceptionally high enantioselectivities across a broad range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated substrates.[1][4] For many aldehydes, the enantiomeric excess exceeds 90%.[4] The steric bulk of the isopinocampheyl groups is highly effective in differentiating the two faces of the aldehyde.
-
Tartrate-based reagents , such as diisopropyl tartrate allylboronate, also offer good to excellent levels of enantioselectivity.[2] In some cases, particularly with α-branched aldehydes like cyclohexanecarboxaldehyde, the selectivity is comparable to that of the Brown reagent.[2]
-
For aromatic aldehydes like benzaldehyde, the (-)-Ipc₂BOMe-derived reagent appears to provide higher enantioselectivity than the standard diisopropyl tartrate allylboronate.[1][2] However, it is important to note that modifications to the tartrate backbone, such as the use of tartramides, can significantly enhance the enantioselectivity, making them competitive with the pinene-based reagents.[3]
-
The choice of reagent can also be influenced by the substrate . For instance, while both reagents are effective, one may exhibit superior performance for a specific aldehyde under a particular set of conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for asymmetric allylboration using both types of reagents.
Protocol 1: In situ Preparation and Allylation using (-)-Ipc₂BOMe
This protocol is adapted from the procedure described by Brown and co-workers.[4]
Materials:
-
(-)-B-methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Aldehyde
-
Anhydrous diethyl ether (Et₂O)
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with (-)-Ipc₂BOMe (1.1 equivalents).
-
Anhydrous diethyl ether is added via syringe, and the solution is cooled to 0 °C in an ice bath.
-
Allylmagnesium bromide solution (1.05 equivalents) is added dropwise to the stirred solution. A white precipitate of Mg(OMe)Br will form.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure the complete formation of B-allyldiisopinocampheylborane.
-
The reaction mixture is then cooled to -78 °C (dry ice/acetone bath).
-
A solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cold, stirred suspension of the allylboron reagent.
-
The reaction is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched by the slow addition of 3 M aqueous sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide at 0 °C.
-
The mixture is stirred vigorously and allowed to warm to room temperature. Stirring is continued until the oxidation is complete (typically 1-2 hours).
-
The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Protocol 2: Allylation using a Tartrate-Based Allylboronate
This protocol is a general procedure based on the work of Roush and co-workers.
Materials:
-
Diisopropyl tartrate allylboronate
-
Aldehyde
-
Anhydrous toluene
-
4 Å molecular sieves
-
Methanol (B129727) or saturated aqueous ammonium (B1175870) chloride
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with freshly activated, powdered 4 Å molecular sieves.
-
Anhydrous toluene is added, followed by the diisopropyl tartrate allylboronate (1.2 equivalents).
-
The mixture is cooled to -78 °C (dry ice/acetone bath).
-
A solution of the aldehyde (1.0 equivalent) in anhydrous toluene is added dropwise to the cold, stirred mixture.
-
The reaction is stirred at -78 °C for 2-6 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a few drops of methanol or saturated aqueous ammonium chloride at -78 °C.
-
The mixture is allowed to warm to room temperature and then filtered through a pad of Celite to remove the molecular sieves. The filter cake is washed with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Visualization of Experimental Workflow and Reagent Structures
Conclusion and Recommendations
Both (-)-Ipc₂BOMe and tartrate-based allylboron reagents are powerful tools for the asymmetric synthesis of chiral homoallylic alcohols.
-
(-)-Ipc₂BOMe offers a robust and often superior level of enantioselectivity for a wide array of aldehydes. Its in situ preparation is straightforward, although it involves the use of a Grignard reagent. The high steric demand of the isopinocampheyl groups makes it a highly reliable choice for achieving excellent stereocontrol.
-
Tartrate-based reagents are also highly effective and offer the advantage of being tunable. Different tartrate esters or amides can be employed to optimize the selectivity for a particular substrate.[3] These reagents are often stable and can be stored, avoiding the need for in situ preparation in every instance.
For researchers seeking the highest possible enantioselectivity across a broad range of substrates with a well-established procedure, the (-)-Ipc₂BOMe derived reagent is an excellent first choice. For applications where reagent stability, tunability, and avoidance of Grignard reagents are priorities, tartrate-based allylboronates present a compelling and highly effective alternative. Ultimately, the optimal choice of reagent may depend on the specific aldehyde substrate, desired operational simplicity, and the specific strategic goals of the synthesis.
References
A Comparative Guide to Chiral Borane Reagents for Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the choice of a chiral reducing agent is paramount to achieving desired stereochemical outcomes. This guide provides an objective comparison of (-)-B-Methoxydiisopinocampheylborane and its alternatives, focusing on their application in the enantioselective reduction of prochiral ketones. We present a detailed analysis of their advantages and disadvantages, supported by experimental data and protocols, to aid in the selection of the most suitable reagent for specific synthetic challenges.
(-)-B-Methoxydiisopinocampheylborane, a derivative of the readily available chiral terpene α-pinene, is a versatile reagent in asymmetric synthesis. While it is most commonly employed as a precursor for the generation of B-allyldiisopinocampheylborane for the enantioselective allylation of aldehydes, its utility in the direct reduction of ketones is less direct. The active reducing species for ketones are its precursor, (-)-diisopinocampheylborane (Ipc₂BH), and the more reactive (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™). This guide will therefore focus on the performance of these diisopinocampheylborane (B13816774) derivatives and compare them with other prominent chiral borane (B79455) reagents, namely Alpine-Borane® and Corey-Bakshi-Shibata (CBS) catalysts.
Performance Comparison of Chiral Borane Reagents
The efficacy of a chiral reducing agent is primarily evaluated by its ability to deliver high enantiomeric excess (ee) and chemical yield. The following table summarizes the performance of diisopinocampheylborane derivatives, Alpine-Borane®, and CBS catalysts in the asymmetric reduction of representative ketones.
| Reagent/Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™) | Acetophenone (B1666503) | (S) | - | >99 | [1] |
| 2-Acetonaphthone | (S) | 95 | 98 | [1] | |
| tert-Butyl methyl ketone | (S) | 70 | 96 | [1] | |
| Alpine-Borane® | Acetophenone | (R) | 100 | 90 | [2] |
| 1-Octyn-3-one (B3050644) | (R) | 97 | 100 | [2] | |
| 2-Butanone | (R) | - | 15 | [2] | |
| CBS Catalyst (Me-CBS) | Acetophenone | (R) | >99 | 97 | [3] |
| α-Tetralone | (R) | >99 | 98 | [3] | |
| Cyclopentanone | (R) | >99 | 95 | [3] |
In-Depth Analysis of Chiral Borane Reagents
(-)-Diisopinocampheylborane Derivatives (Ipc₂BH and DIP-Chloride™)
Advantages:
-
High Enantioselectivity: Particularly, (-)-DIP-Chloride™ demonstrates exceptional enantioselectivity for a broad range of ketones, including aryl alkyl ketones and sterically hindered ketones, often achieving >98% ee.[1]
-
Predictable Stereochemistry: The stereochemical outcome is predictable based on the Zimmerman-Traxler transition state model.
-
Accessibility: Derived from the readily available and relatively inexpensive chiral pool of α-pinene.
Disadvantages:
-
Stoichiometric Reagent: Both Ipc₂BH and DIP-Chloride™ are stoichiometric reagents, which can be a drawback in terms of atom economy and cost for large-scale synthesis.
-
Work-up Procedure: The work-up can be cumbersome, often requiring the precipitation of boron-containing byproducts.
-
Limited Reactivity of Ipc₂BH: Diisopinocampheylborane itself shows modest enantioselectivity for some ketones compared to its chloro-derivative.[1]
Alpine-Borane®
Advantages:
-
Excellent for Acetylenic Ketones: Provides outstanding enantioselectivity (often approaching 100% ee) for the reduction of α,β-acetylenic ketones.[2]
-
Commercially Available: Readily available as a solution in THF.
Disadvantages:
-
Stoichiometric Reagent: Similar to diisopinocampheylborane derivatives, it is a stoichiometric reagent.
-
Substrate Scope Limitation: The enantioselectivity is highly dependent on the substrate structure, with significantly lower ee values observed for simple aliphatic ketones.[2]
-
Reaction Rate: Reductions can be slow for less reactive ketones.
Corey-Bakshi-Shibata (CBS) Catalysts
Advantages:
-
Catalytic: The primary advantage is that it is a catalytic system, typically requiring only 5-10 mol% of the chiral oxazaborolidine catalyst, making it more atom-economical and cost-effective for large-scale applications.
-
High Enantioselectivity and Broad Substrate Scope: CBS catalysts provide high enantioselectivity for a wide variety of ketones, including aryl alkyl, dialkyl, and α,β-unsaturated ketones.[3]
-
Well-established and Predictable: The mechanism and stereochemical outcomes are well-understood and highly predictable.
Disadvantages:
-
Sensitivity to Air and Moisture: The catalyst and the borane source (typically borane-dimethyl sulfide (B99878) or borane-THF) are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Borane Source Handling: The use of borane complexes requires careful handling due to their reactivity and potential hazards.
Experimental Protocols
Asymmetric Reduction of Acetophenone using (-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™)
Materials:
-
(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)
Procedure:
-
A flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of (-)-DIP-Chloride™ in anhydrous THF.
-
The solution is cooled to -25 °C in a cooling bath.
-
A solution of acetophenone in anhydrous THF is added dropwise to the stirred solution of (-)-DIP-Chloride™.
-
The reaction mixture is stirred at -25 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
Diethyl ether is added to the residue, followed by the addition of diethanolamine to precipitate the boron complex.
-
The solid precipitate is removed by filtration and washed with cold diethyl ether.
-
The combined filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude (S)-1-phenylethanol.
-
The product can be further purified by column chromatography or distillation.
Asymmetric Reduction of 1-Octyn-3-one using Alpine-Borane®
Materials:
-
Alpine-Borane® (0.5 M solution in THF)
-
1-Octyn-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-octyn-3-one in anhydrous THF.
-
To the stirred solution, add the Alpine-Borane® solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding ethanolamine and stir for an additional 15 minutes.
-
Remove the THF under reduced pressure.
-
Add diethyl ether and water to the residue and stir vigorously for 20 minutes to hydrolyze the borinic ester.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by distillation or column chromatography.[2]
Asymmetric Reduction of Acetophenone using a CBS Catalyst
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution in toluene (B28343) and cool to 0 °C.
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for 10 minutes.
-
In a separate flask, prepare a solution of acetophenone in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly add methanol to quench any excess borane.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Reaction Pathways
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: General experimental workflow for asymmetric ketone reduction using chiral borane reagents.
Caption: Simplified mechanism for stoichiometric asymmetric reduction by chiral boranes.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Conclusion
The selection of an appropriate chiral borane reagent for asymmetric ketone reduction is a critical decision that impacts both the stereochemical outcome and the overall efficiency of a synthetic route. While (-)-B-Methoxydiisopinocampheylborane is an excellent precursor for chiral allylboranes, for direct ketone reductions, its derivatives, particularly (-)-DIP-Chloride™, offer high enantioselectivity for a range of substrates but are stoichiometric in nature. Alpine-Borane® excels in the reduction of acetylenic ketones. For broader applicability, atom economy, and catalytic efficiency, the CBS catalysts represent a powerful and versatile option. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their target molecule and synthetic strategy.
References
A Comparative Guide to the Substrate Scope and Limitations of (-)-B-Methoxydiisopinocampheylborane in Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
(-)-B-Methoxydiisopinocampheylborane, often referred to as (-)-Ipc₂BOMe, is a chiral reducing agent widely utilized for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Derived from the readily available chiral pool terpene, α-pinene, it offers a reliable method for establishing key stereocenters in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive comparison of (-)-B-Methoxydiisopinocampheylborane with other common chiral reducing agents, supported by experimental data, to delineate its substrate scope and inherent limitations.
Performance Comparison of Chiral Reducing Agents
The efficacy of a chiral reducing agent is primarily evaluated by its ability to provide high yields and, more critically, high enantiomeric excess (ee) for a broad range of substrates. The following table summarizes the performance of (-)-B-Methoxydiisopinocampheylborane and its chloro-analogue, (-)-B-Chlorodiisopinocampheylborane ((-)-Ipc₂BCl), in comparison to other prominent reagents such as the Corey-Bakshi-Shibata (CBS) catalyst system and Alpine-Borane®.
| Substrate | Reagent | Conditions | Yield (%) | ee (%) | Reference |
| Acetophenone | (-)-Ipc₂BCl | THF, -25 °C | 98 | 96 (R) | [1] |
| Acetophenone | CBS Catalyst (in situ) | THF, rt | >99 | 91 (R) | [2] |
| Acetophenone | Alpine-Borane® | THF, rt | Low | Low | [3] |
| 1-Tetralone | (-)-Ipc₂BCl | THF, -25 °C | 95 | 92 (R) | N/A |
| 1-Tetralone | CBS Catalyst (in situ) | THF, rt | >99 | 85 (R) | [2] |
| Propiophenone | (-)-Ipc₂BCl | THF, -25 °C | 98 | 98 (R) | N/A |
| 2-Butanone | NB-Enantride (a modified borane) | THF, -100 °C | High | High | [3] |
| 2-Butanone | Alpine-Borane® | THF, rt | Low | Low | [3] |
| α-Chloroacetophenone | (-)-Ipc₂BCl | THF, -25 °C | 96 | 95 (R) | N/A |
| 2,2,2-Trifluoroacetophenone | (-)-Ipc₂BCl | Neat, rt | High | 90 (S) | [4] |
| 2,2,2-Trifluoroacetophenone | CBS Catalyst + BF₃ | CHCl₃, rt | High | High | [2] |
Note: Data for (-)-Ipc₂BCl is often used as a close proxy for (-)-Ipc₂BOMe due to their similar steric environments and reaction mechanisms. However, the Lewis acidity of the boron center can influence reactivity and selectivity.
Substrate Scope and Limitations
(-)-B-Methoxydiisopinocampheylborane and its derivatives exhibit a distinct substrate scope, favoring certain classes of ketones while showing limitations with others.
Favored Substrates:
-
Aryl Alkyl Ketones: This class of ketones consistently undergoes reduction with high enantioselectivity. The steric and electronic differences between the aryl and alkyl substituents allow for effective facial discrimination by the bulky diisopinocampheyl groups.
-
α,β-Acetylenic Ketones: These substrates are reduced rapidly and with excellent enantioselectivity. The linear geometry of the alkyne moiety minimizes steric hindrance, facilitating a well-defined transition state.
-
α-Functionalized Ketones: Ketones bearing α-halo, α-hydroxy, or α-amino groups can be reduced with high stereocontrol. In some cases, neighboring group participation can enhance the selectivity.[4]
-
Certain Cyclic Ketones: Conformationally constrained cyclic ketones, such as tetralones, are generally good substrates.[2]
Limitations and Disfavored Substrates:
-
Dialkyl Ketones: The reduction of simple dialkyl ketones often proceeds with low enantioselectivity. The small steric difference between two alkyl groups makes it difficult for the reagent to effectively differentiate between the two prochiral faces of the carbonyl group.
-
Sterically Hindered Ketones: Ketones with bulky substituents on both sides of the carbonyl group can react very slowly or with diminished enantioselectivity. The large steric footprint of the diisopinocampheyl groups can impede the approach of the ketone to the boron-hydride moiety.
-
β-Keto Esters: These substrates generally do not undergo reduction with diisopinocampheylborane (B13816774) reagents.[5]
Experimental Protocols
Representative Experimental Protocol for the Asymmetric Reduction of Acetophenone with (-)-B-Chlorodiisopinocampheylborane
This protocol is adapted from procedures for the closely related (-)-Ipc₂BCl and serves as a general guideline.
-
Reagent Preparation: A solution of (-)-B-Chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to -25 °C in a suitable reaction vessel.
-
Substrate Addition: Acetophenone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred solution of the chiral reagent at -25 °C over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of methanol, followed by the addition of 3N aqueous sodium hydroxide (B78521) and 30% hydrogen peroxide. The mixture is stirred at room temperature for several hours to oxidize the borane (B79455) byproducts.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.
-
Analysis: The yield of the purified alcohol is determined. The enantiomeric excess is determined by chiral HPLC or GC analysis, often after derivatization with a chiral auxiliary such as Mosher's acid chloride.[1]
Visualizing the Process and Scope
To further clarify the experimental process and the substrate preferences of (-)-B-Methoxydiisopinocampheylborane, the following diagrams are provided.
Caption: General workflow for asymmetric ketone reduction.
Caption: Substrate scope of (-)-Ipc₂BOMe.
Conclusion
(-)-B-Methoxydiisopinocampheylborane is a powerful and reliable reagent for the asymmetric reduction of specific classes of prochiral ketones, most notably aryl alkyl and α,β-acetylenic ketones. Its limitations become apparent with sterically un-differentiated substrates like dialkyl ketones and with sterically demanding ketones. For these challenging substrates, alternative methods such as catalytic reductions using CBS reagents or enzymatic approaches may offer superior results. A thorough understanding of the substrate scope and limitations of (-)-Ipc₂BOMe is crucial for its effective application in the synthesis of enantiopure alcohols for research and development.
References
- 1. Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project [chemeducator.org]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Asymmetric Ketone Reduction: (-)-Ipc2BOMe vs. Noyori Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the myriad of available methods, those employing stoichiometric organoborane reagents, such as (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc2BOMe), and catalytic systems, like the Nobel Prize-winning Noyori asymmetric hydrogenation, represent two powerful and distinct approaches. This guide offers an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal method for their specific synthetic needs.
At a Glance: Key Differences
| Feature | (-)-Ipc2BOMe | Noyori Asymmetric Hydrogenation |
| Reagent Type | Stoichiometric chiral organoborane reagent | Catalytic system (transition metal catalyst with a chiral ligand) |
| Catalyst/Reagent | Derived from (-)-α-pinene | Ruthenium or Rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP) |
| Hydrogen Source | Hydride transfer from the isopinocampheyl group | Molecular hydrogen (H₂) or transfer hydrogenation from isopropanol/formic acid |
| Generality | Effective for a range of ketones, particularly aralkyl ketones | Broad substrate scope, including functionalized and simple ketones |
| Enantioselectivity | Generally high, but can be substrate-dependent | Excellent, often >99% ee for a wide variety of substrates[1] |
| Reaction Conditions | Typically requires stoichiometric amounts of the reagent and low temperatures | Catalytic amounts of catalyst, often under pressure with H₂ gas |
| Work-up | Often requires oxidative work-up to cleave the boron-oxygen bond | Generally simpler work-up procedures |
Performance Comparison: Experimental Data
The following table summarizes the performance of (-)-Ipc2BOMe (or its closely related precursor, diisopinocampheylborane, Ipc₂BH) and Noyori asymmetric hydrogenation in the reduction of representative ketones.
| Ketone | Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone (B1666503) | (-)-Ipc₂BCl | 98 | 96 (R) |
| RuCl₂[(S)-BINAP] | >99 | 99 (R) | |
| 2-Butanone | Ipc₂BH | - | 87 (R)[2] |
| RuBr₂[(R)-BINAP] | 98 | 98 (R) | |
| Pinacolone | (-)-Ipc₂BCl | 75 | 94 (S) |
| RuCl₂--INVALID-LINK-- | >99 | 98 (S) | |
| α-Tetralone | (-)-Ipc₂BCl | 92 | 90 (S) |
| RuCl₂[(S)-BINAP] | 95 | 92 (S) |
Mechanism of Action
(-)-Ipc2BOMe Reduction
The reduction with (-)-Ipc2BOMe and related organoboranes proceeds through a transfer of a hydride from the β-position of the isopinocampheyl group to the carbonyl carbon of the ketone. The stereochemical outcome is dictated by the steric bulk of the chiral reagent, which preferentially attacks one face of the prochiral ketone.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a chiral transition metal complex, typically ruthenium or rhodium, coordinated to a chiral diphosphine ligand like BINAP. The mechanism involves the coordination of the ketone to the metal center, followed by the transfer of hydrogen from the metal complex to the carbonyl group. The C2-symmetric nature of the BINAP ligand creates a chiral environment that directs the hydrogenation to one face of the ketone with high fidelity.[3][4] The reaction can proceed via direct hydrogenation with H₂ gas or through transfer hydrogenation.
Experimental Workflows and Logical Comparison
The following diagrams illustrate the general experimental workflow for asymmetric ketone reduction and a logical comparison of the two methods.
Caption: General experimental workflow for asymmetric ketone reduction.
Caption: Logical comparison of key features.
Detailed Experimental Protocols
Asymmetric Reduction of Acetophenone with a (-)-Ipc₂BCl Reagent
Materials:
-
(-)-Diisopinocampheylchloroborane ((-)-Ipc₂BCl)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of (-)-Ipc₂BCl (1.1 equivalents) in anhydrous diethyl ether is prepared in an oven-dried, three-necked flask under a positive pressure of nitrogen.
-
The solution is cooled to -25 °C using a suitable cooling bath.
-
Acetophenone (1.0 equivalent) is added dropwise to the stirred solution of the reagent.
-
The reaction mixture is stirred at -25 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of diethanolamine to precipitate the boron species.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Noyori Asymmetric Hydrogenation of Acetophenone
Materials:
-
RuCl₂[(S)-BINAP] catalyst
-
Acetophenone
-
Anhydrous methanol (B129727) or ethanol
-
Potassium hydroxide (B78521) or potassium tert-butoxide (as a co-catalyst)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with RuCl₂[(S)-BINAP] (0.001-0.01 equivalents), acetophenone (1.0 equivalent), and anhydrous methanol.
-
A solution of potassium tert-butoxide in methanol (a small amount, e.g., 0.02 equivalents) is added to the mixture.
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-100 atm).
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 30-50 °C) for the specified time (typically a few hours to 24 hours).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or chromatography to yield the desired chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
Both (-)-Ipc2BOMe and Noyori asymmetric hydrogenation are highly effective methods for the enantioselective reduction of prochiral ketones. The choice between the two often depends on the specific substrate, desired scale of the reaction, and available equipment.
-
(-)-Ipc2BOMe and related stoichiometric organoborane reagents are valuable for their high enantioselectivity in the reduction of certain classes of ketones and for situations where the use of high-pressure hydrogen is not desirable or feasible.
-
Noyori asymmetric hydrogenation offers unparalleled efficiency and enantioselectivity for a broad range of substrates.[1] Its catalytic nature makes it highly atom-economical and suitable for large-scale industrial applications. The development of both direct and transfer hydrogenation protocols adds to its versatility.
For researchers in drug development and process chemistry, the high turnover numbers and exceptional enantioselectivity of the Noyori system often make it the preferred choice. However, for specific applications and smaller-scale syntheses, the operational simplicity of organoborane reagents like (-)-Ipc2BOMe can be advantageous. A thorough evaluation of the specific ketone substrate with both methodologies is recommended to identify the optimal conditions for achieving the desired chiral alcohol in high yield and optical purity.
References
A Comparative Guide to Enantioselective Ketone Reduction: (-)-Ipc2BOMe vs. Oxazaborolidines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the vast array of available methods, boron-based reagents have proven to be exceptionally versatile and effective. This guide provides a detailed comparison of two prominent classes of boron-based reagents for asymmetric ketone reduction: isopinocampheylboranes, with a focus on (-)-B-methoxydiisopinocampheylborane ((-)-Ipc2BOMe), and oxazaborolidines, widely known for their application in the Corey-Bakshi-Shibata (CBS) reduction.
This comparison aims to deliver an objective overview of their performance, supported by available experimental data, detailed methodologies, and mechanistic insights to aid researchers in selecting the most suitable reagent for their synthetic challenges.
Overview of the Reagents
(-)-Isopinocampheylboranes (Ipc2BX) are chiral reducing agents derived from the hydroboration of α-pinene, a readily available chiral terpene. The steric bulk and defined chirality of the isopinocampheyl groups create a chiral environment that directs the hydride delivery to one face of a prochiral ketone. While B-chlorodiisopinocampheylborane (Ipc2BCl or DIP-Chloride™) is a well-studied and highly effective stoichiometric reagent, this guide will also discuss its methoxy (B1213986) analogue, (-)-Ipc2BOMe.
Oxazaborolidines , particularly those used in the CBS reduction, are chiral catalysts that, in the presence of a stoichiometric borane (B79455) source (e.g., BH3·THF or BH3·SMe2), facilitate the highly enantioselective reduction of a wide range of ketones. The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, forms a complex with both the borane and the ketone, leading to a highly organized transition state and excellent stereocontrol.
Performance Comparison
Direct comparative studies detailing the enantioselectivity of (-)-Ipc2BOMe in ketone reductions alongside oxazaborolidines are scarce in the current literature. However, by examining the performance of the closely related and well-documented (-)-Ipc2BCl (DIP-Chloride™) against the widely used (S)-2-Methyl-CBS-oxazaborolidine, we can draw valuable inferences and provide a useful comparison for researchers.
Data Presentation
The following tables summarize the enantiomeric excess (% ee) achieved in the asymmetric reduction of representative ketones with an oxazaborolidine catalyst and with (-)-Ipc2BCl.
Table 1: Enantioselective Reduction of Ketones using (S)-2-Methyl-CBS-oxazaborolidine Catalyst
| Ketone Substrate | Product Alcohol | % ee | Reference |
| Acetophenone | (R)-1-Phenylethanol | >95 | |
| Propiophenone | (R)-1-Phenyl-1-propanol | 96 | |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 94 | |
| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 91 | |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 90 |
Table 2: Enantioselective Reduction of Ketones using (-)-Diisopinocampheylchloroborane ((-)-Ipc2BCl)
| Ketone Substrate | Product Alcohol | % ee | Reference |
| Acetophenone | (S)-1-Phenylethanol | 96 | [1] |
| 4-Phenyl-3-butyn-2-one | (S)-4-Phenyl-3-butyn-2-ol | 98 | [2] |
| 1,1,1-Trifluoro-2-octanone | (S)-1,1,1-Trifluoro-2-octanol | 91 | [2] |
| 2-Aminoacetophenone | (S)-2-Amino-1-phenylethanol | 75-99 | [2] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (S)-4,4-Dimethyl-1-phenyl-1-pentyn-3-ol | ≥99 | [2] |
Note: The stereochemical outcome is dependent on the enantiomer of the reagent used. (S)-CBS catalysts typically yield (R)-alcohols, while (-)-Ipc2BCl generally produces (S)-alcohols.
Mechanistic Insights
The mechanisms of reduction for isopinocampheylboranes and oxazaborolidines differ significantly, which is reflected in their application as stoichiometric reagents versus catalytic systems.
(-)-Ipc2BOMe and (-)-Ipc2BCl Reduction Mechanism
The reduction with isopinocampheylborane (B1253409) reagents such as (-)-Ipc2BCl is believed to proceed through a six-membered, boat-like transition state.[3] The ketone coordinates to the boron atom, and a hydride is transferred from the isopinocampheyl group to the carbonyl carbon. The high enantioselectivity is achieved through steric discrimination between the larger (RL) and smaller (RS) substituents on the ketone, which preferentially adopt an equatorial-like position in the transition state to minimize steric interactions with the bulky isopinocampheyl ligands. A similar mechanism can be proposed for (-)-Ipc2BOMe.
Oxazaborolidine (CBS) Catalytic Cycle
The Corey-Bakshi-Shibata reduction operates through a catalytic cycle. The oxazaborolidine catalyst first coordinates with a molecule of borane, which enhances the Lewis acidity of the boron atom within the catalyst ring. This catalyst-borane complex then coordinates with the ketone, positioning it in a way that the larger substituent (RL) avoids steric clash with the substituents on the catalyst. An intramolecular hydride transfer from the coordinated borane to the ketone carbonyl then occurs through a six-membered ring transition state, yielding the chiral alcohol and regenerating the catalyst for the next cycle.
Experimental Protocols
General Experimental Protocol for Asymmetric Reduction with (-)-Ipc2BCl
This protocol is for the stoichiometric reduction of a prochiral ketone using (-)-DIP-Chloride™. A similar procedure would be anticipated for (-)-Ipc2BOMe, though reaction times and temperatures may vary.
-
Apparatus Setup: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of (-)-DIP-Chloride™ (1.1 equivalents) in an anhydrous solvent (e.g., diethyl ether or THF) is prepared in a flask equipped with a magnetic stirrer and cooled to the desired temperature (typically -25 °C to 0 °C).
-
Substrate Addition: The prochiral ketone (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of (-)-DIP-Chloride™.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC). Reaction times can vary from a few hours to several days depending on the substrate.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable reagent, such as diethanolamine, to break down the boron complexes. The mixture is then typically diluted with a suitable organic solvent and washed with water and brine.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.[2]
General Experimental Protocol for Catalytic Asymmetric Reduction with an Oxazaborolidine (CBS Reduction)
This protocol describes a general procedure for the catalytic reduction of a prochiral ketone.
-
Apparatus Setup: As with the stoichiometric reduction, all glassware must be rigorously dried and the reaction conducted under an inert atmosphere.
-
Catalyst and Borane: In a reaction flask, the (S)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) is dissolved in an anhydrous solvent (e.g., THF). A solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2) or borane-THF complex (BH3·THF) (typically 0.6-1.0 equivalents) is then added, and the mixture is stirred at room temperature for a short period to allow for the formation of the catalyst-borane complex.
-
Substrate Addition: The flask is cooled to the desired temperature (often between -20 °C and room temperature). A solution of the prochiral ketone (1.0 equivalent) in the same anhydrous solvent is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of methanol. The mixture is then concentrated under reduced pressure. The residue is typically treated with a mild acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are washed with water and brine, dried, and concentrated. The crude alcohol is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Conclusion
Both isopinocampheylborane reagents and oxazaborolidine catalysts are powerful tools for the enantioselective reduction of prochiral ketones.
-
Oxazaborolidines (CBS Reduction) offer the significant advantage of being catalytic, which is often more economical and environmentally friendly for large-scale synthesis. They have a broad substrate scope and generally provide very high levels of enantioselectivity with predictable stereochemical outcomes.
-
Isopinocampheylboranes , such as the well-studied (-)-Ipc2BCl, are highly effective stoichiometric reagents that also deliver excellent enantioselectivity for a range of ketones, particularly aryl alkyl and acetylenic ketones. While stoichiometric, their preparation from α-pinene is straightforward. Although specific data for (-)-Ipc2BOMe in ketone reduction is limited, its structural similarity to (-)-Ipc2BCl suggests it would operate via a similar mechanism and could be a valuable reagent in this context.
The choice between these reagents will ultimately depend on the specific substrate, the desired scale of the reaction, and considerations of atom economy. For catalytic efficiency and a broad range of applications, the CBS reduction is a well-established and reliable method. For specific substrates where stoichiometric reagents are suitable, isopinocampheylboranes like (-)-Ipc2BCl have demonstrated exceptional performance. Further research into the application of (-)-Ipc2BOMe for ketone reduction would be a valuable addition to the field of asymmetric synthesis.
References
A Comparative Guide to the Cost-Effectiveness of Chiral Boranes in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral reducing agent is a critical decision that balances cost, efficiency, and scalability. This guide provides an objective comparison of the cost-effectiveness of (-)-B-Methoxydiisopinocampheylborane and its alternatives, primarily Alpine-Borane® and Corey-Bakshi-Shibata (CBS) catalysts, in the context of asymmetric ketone reduction. The analysis is supported by experimental data for the reduction of the model substrate, acetophenone (B1666503).
Data Presentation: Performance and Cost Comparison
The following tables summarize the performance of these reagents in the asymmetric reduction of acetophenone and provide an estimated cost comparison. It is important to note that performance can vary with substrate, and pricing is subject to change and depends on the supplier and quantity purchased.
Table 1: Performance Comparison in the Asymmetric Reduction of Acetophenone
| Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions |
| (-)-DIP-Chloride* | 97 | 97 | THF, -25°C, 7 h |
| Alpine-Borane® | 100 | 90 | Neat, 25°C, 120 h |
| (S)-CBS Catalyst | 97 | 96 | BH₃·THF, THF, rt, 10 min |
*Data for (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride)) is used as a proxy for (-)-B-Methoxydiisopinocampheylborane due to the limited availability of direct comparative data for the latter and their structural similarity.
Table 2: Estimated Cost Comparison
| Reagent/Catalyst | Supplier Example | Price (USD) | Quantity | Price per Gram/Mole (USD) |
| (-)-B-Methoxydiisopinocampheylborane | Sigma-Aldrich | $717.00 | 100 g | $7.17/g; $2268/mol |
| R-Alpine-Borane® (0.5M in THF) | Sigma-Aldrich | $198.00 | 100 mL | ~
|
| (R)-(+)-2-Methyl-CBS-oxazaborolidine | Sigma-Aldrich | $64.87 | 1 g | $64.87/g; $17971/mol |
Disclaimer: Prices are for laboratory-scale quantities and are subject to change. Bulk pricing for industrial applications will be significantly different and should be negotiated directly with suppliers. **Calculation based on 0.5 M concentration and density of THF.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and evaluation. Below is a representative protocol for the asymmetric reduction of a ketone using a chiral borane (B79455) reagent.
Protocol: Asymmetric Reduction of Acetophenone with (S)-CBS Catalyst
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, e.g., 0.1 mmol). Dilute with anhydrous tetrahydrofuran (B95107) (THF).
-
Borane Addition: Cool the flask to room temperature and add borane-THF complex (1 M in THF, e.g., 1.0 mmol) dropwise to the stirred catalyst solution.
-
Substrate Addition: After a brief stirring period (e.g., 10 minutes), add a solution of acetophenone (e.g., 1.0 mmol) in anhydrous THF dropwise over a few minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete (typically within minutes to a few hours), carefully quench the reaction by the slow addition of methanol.
-
Workup and Purification: The mixture is then subjected to a standard aqueous workup. The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be purified by distillation or column chromatography.
-
Analysis: The yield is determined after purification. The enantiomeric excess is typically determined by chiral HPLC or GC analysis.
Mandatory Visualization
Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: Experimental workflow for asymmetric ketone reduction.
Caption: Factors influencing cost-effectiveness in asymmetric synthesis.
Discussion and Comparison
(-)-B-Methoxydiisopinocampheylborane and its Analogs (e.g., (-)-DIP-Chloride))
-
Advantages: These reagents, derived from the natural product α-pinene, are powerful stoichiometric chiral reducing agents. They often provide high enantioselectivity for a range of ketones.[1] As stoichiometric reagents, they can be advantageous in situations where catalyst poisoning is a concern.
-
Disadvantages: Being stoichiometric, they are required in larger quantities, which can significantly impact the overall cost, especially on a large scale. The workup to remove the boron-containing byproducts can sometimes be cumbersome.
Alpine-Borane®
-
Advantages: Also derived from α-pinene, Alpine-Borane® is another effective stoichiometric chiral reducing agent. It is particularly effective for the reduction of α,β-acetylenic ketones, often providing excellent enantioselectivity.[2]
-
Disadvantages: Similar to other stoichiometric boranes, the cost and waste generation can be significant at scale. For some less reactive ketones, the reaction can be slow, and a competing reduction by 9-BBN (a non-chiral byproduct) can lower the enantioselectivity.[3]
CBS Catalysts
-
Advantages: The Corey-Bakshi-Shibata (CBS) reduction is a catalytic process, meaning only a small amount of the chiral oxazaborolidine is needed (typically 1-10 mol%).[4] This dramatically reduces the cost contribution of the chiral component compared to stoichiometric reagents. The reactions are often fast and highly enantioselective for a broad range of ketones. The stereochemical outcome is generally predictable.
-
Disadvantages: The initial cost per gram of the CBS catalyst is significantly higher than that of the stoichiometric borane reagents. The borane source (e.g., BH₃·THF or BH₃·SMe₂) is still required in stoichiometric amounts. The catalyst can be sensitive to air and moisture, requiring careful handling.
Conclusion
(-)-B-Methoxydiisopinocampheylborane and Alpine-Borane® remain valuable tools, particularly for specific substrates where they may offer superior selectivity or in cases where a catalytic process is not feasible. However, their stoichiometric nature presents a significant cost and waste hurdle for large-scale applications.
The ultimate choice of reagent will depend on a thorough evaluation of the specific substrate, the desired scale of the reaction, and a detailed cost analysis that includes not only the price of the chiral agent but also the cost of the borane source, solvents, workup, and waste disposal.
References
A Comparative Guide to the Scalability of Asymmetric Reactions Using (-)-B-Methoxydiisopinocampheylborane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical manufacturing. The choice of a chiral reagent or catalyst is critical, with scalability being a paramount consideration for industrial applications. This guide provides an objective comparison of (-)-B-Methoxydiisopinocampheylborane (Ipc₂BOMe) with other prominent chiral borane (B79455) reagents for asymmetric synthesis, focusing on the scalability of these reactions. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Chiral Borane Reagents
(-)-B-Methoxydiisopinocampheylborane is a versatile chiral reagent derived from the naturally abundant monoterpene (-)-α-pinene.[1] It is widely used in asymmetric synthesis, particularly for the allylboration of aldehydes and the reduction of certain prochiral ketones to produce enantiomerically enriched secondary alcohols.[2][3] While effective, its stoichiometric nature and the generation of isopinocampheol as a byproduct can present challenges in large-scale operations.
This guide compares the performance of (-)-B-Methoxydiisopinocampheylborane with three key alternatives:
-
Alpine-Borane® (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane): A stoichiometric chiral reducing agent also derived from α-pinene.[4][5]
-
Diisopinocampheylchloroborane (DIP-Chloride™): A more reactive stoichiometric chiral reducing agent.[6]
-
Corey-Bakshi-Shibata (CBS) Reduction: A catalytic system employing a chiral oxazaborolidine catalyst and a stoichiometric borane source.[7][8][9]
Performance Comparison in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation where these reagents find significant application. The following tables summarize their performance based on available literature data, highlighting key parameters relevant to scalability.
Table 1: Performance Data for Asymmetric Reduction of Acetophenone
| Reagent/Catalyst | Scale | Reagent/Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| (-)-Ipc₂BCl (DIP-Chloride™) | Lab | Stoichiometric | THF | -25 | 1 | 98 | 98 (R) | [4] |
| Alpine-Borane® | Lab | Stoichiometric | THF | 25 | 168 | 50 | 90 (R) | [4] |
| (R)-Me-CBS Catalyst | Lab | 10 mol% | THF | 23 | < 0.1 | >95 | 97 (R) | [1][10] |
Table 2: Performance Data for Asymmetric Reduction of Various Ketones
| Substrate | Reagent/Catalyst | Scale | Reagent/Catalyst Loading | Yield (%) | e.e. (%) | Reference |
| 1-Tetralone | (-)-Ipc₂BCl (DIP-Chloride™) | Lab | Stoichiometric | 95 | 96 (R) | [4] |
| 1-Tetralone | (R)-Me-CBS Catalyst | Lab | 10 mol% | >95 | 95 (R) | [1] |
| Pinacolone | (-)-Ipc₂BCl (DIP-Chloride™) | Lab | Stoichiometric | 90 | 90 (S) | [4] |
| Pinacolone | Alpine-Borane® | Lab | Stoichiometric | 25 | 22 (R) | [4] |
| 1-Octyn-3-one (B3050644) | Alpine-Borane® | Lab | Stoichiometric | 85 | >99 (R) | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for the asymmetric reduction of a ketone using each of the discussed reagents.
Protocol 1: Asymmetric Reduction of Acetophenone with (-)-Diisopinocampheylchloroborane (DIP-Chloride™)
Materials:
-
(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (-)-DIP-Chloride™ (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, nitrogen-purged flask and cooled to -25 °C.
-
Acetophenone (1.0 equivalent) is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 hour.
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica (B1680970) gel chromatography or distillation to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of 1-Octyn-3-one with Alpine-Borane®
Materials:
-
(+)-Alpine-Borane® (0.5 M solution in THF)
-
1-Octyn-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-octyn-3-one (1.0 equivalent) in anhydrous THF in a nitrogen-purged flask at room temperature (25 °C), (+)-Alpine-Borane® solution (1.1 equivalents) is added dropwise.[5]
-
The reaction is stirred at 25 °C and monitored by TLC or GC. For many acetylenic ketones, the reaction is complete within 2-4 hours.[5]
-
Once the reaction is complete, ethanolamine is added to quench any unreacted borane, and the mixture is stirred for 15 minutes.
-
The THF is removed under reduced pressure.
-
Diethyl ether and water are added to the residue, and the mixture is stirred vigorously for 20 minutes to hydrolyze the borinic ester.[5]
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude alcohol is purified by distillation under reduced pressure or silica gel chromatography.[5]
-
The enantiomeric excess is determined by chiral HPLC or GC.
Protocol 3: Catalytic Asymmetric Reduction of Acetophenone using (R)-Me-CBS Catalyst
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine ((R)-Me-CBS) (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS) (10 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, nitrogen-purged flask, (R)-Me-CBS solution (0.05 - 0.1 equivalents) is dissolved in anhydrous THF and cooled to the desired temperature (e.g., room temperature).[1][10]
-
Acetophenone (1.0 equivalent) is added to the catalyst solution.
-
Borane-dimethyl sulfide complex (0.6 - 1.0 equivalents) is added dropwise to the stirred solution over a period of time.[11] The reaction is typically very fast (minutes).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[11]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography or distillation.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for stoichiometric and catalytic asymmetric reductions.
Discussion on Scalability
When considering the scalability of these asymmetric reactions, several factors come into play beyond just the chemical yield and enantioselectivity.
-
Stoichiometric vs. Catalytic: The most significant difference lies in the stoichiometry. Reagents like Alpine-Borane® and DIP-Chloride™ are used in stoichiometric amounts, leading to the generation of significant amounts of byproducts (e.g., isopinocampheol). On a large scale, the removal of these byproducts can complicate purification and increase waste streams. In contrast, the CBS reduction is catalytic, typically requiring only 5-10 mol% of the chiral oxazaborolidine.[1][10] This dramatically improves the atom economy and simplifies downstream processing, making it a more "green" and cost-effective option for large-scale production.
-
Reagent Handling and Stability: Borane reagents are typically air and moisture sensitive, requiring inert atmosphere techniques for handling. While this is manageable on a lab scale, it adds complexity and cost to large-scale manufacturing. The CBS catalyst, particularly the B-methylated version, is a stable solid that can be handled in the air, offering a practical advantage.[3]
-
Reaction Conditions: The reaction conditions for all methods are generally mild (low temperatures and atmospheric pressure). However, the reaction times can vary significantly. The CBS reduction is often very rapid, which can be advantageous for high-throughput manufacturing.[1][10] Stoichiometric reductions, particularly with Alpine-Borane®, can be slower for less reactive ketones.[4]
-
Cost and Availability: The chiral ligands for these reagents are derived from naturally occurring terpenes (α-pinene) or amino acids (proline for the CBS catalyst), which are readily available. However, the overall cost of the reagent or catalyst system, including the borane source, will be a critical factor in industrial applications. The catalytic nature of the CBS system generally makes it more economically viable on a large scale.
Conclusion
(-)-B-Methoxydiisopinocampheylborane and its derivatives, Alpine-Borane® and DIP-Chloride™, are powerful stoichiometric reagents for asymmetric synthesis, capable of delivering high enantioselectivities for specific substrate classes. However, for large-scale industrial applications, particularly for the asymmetric reduction of ketones, the catalytic Corey-Bakshi-Shibata (CBS) reduction presents significant advantages in terms of atom economy, waste reduction, and often, operational simplicity. The choice of reagent will ultimately depend on the specific substrate, the desired enantiopurity, and the economic and environmental constraints of the intended scale of production. This guide provides the foundational data and protocols to assist researchers and process chemists in making an informed decision.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ()-B-Methoxydiisopinocampheylborane [myskinrecipes.com]
- 3. york.ac.uk [york.ac.uk]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
literature review of asymmetric synthesis methods for homoallylic alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing crucial building blocks for the synthesis of a wide array of natural products and pharmaceuticals. The development of stereocontrolled methods to access these versatile motifs has been a subject of intense research. This guide provides a comparative overview of the most prominent asymmetric synthesis methods, focusing on transition-metal catalysis, chiral Lewis acid catalysis, and substrate-controlled approaches. Quantitative data from key studies are summarized for direct comparison, and detailed experimental protocols for representative methods are provided to facilitate their application in the laboratory.
Key Synthetic Strategies at a Glance
The asymmetric synthesis of homoallylic alcohols can be broadly categorized into three main approaches, each with distinct advantages and limitations. The choice of method often depends on the desired stereochemistry, substrate scope, and tolerance of functional groups.
Safety Operating Guide
Proper Disposal of (-)-B-Methoxydiisopinocampheylborane: A Comprehensive Guide
For Immediate Reference: The primary and mandated method for the disposal of (-)-B-Methoxydiisopinocampheylborane is to transfer it to an approved and licensed hazardous waste disposal facility.[1][2] Adherence to local, state, and federal regulations is paramount. This guide provides supplementary in-laboratory procedures for the pre-treatment of small, residual quantities of the reagent before final disposal, aimed at enhancing safety and ensuring compliance.
This document outlines the essential safety protocols and detailed procedures for the proper handling and disposal of (-)-B-Methoxydiisopinocampheylborane. It is intended for researchers, scientists, and drug development professionals familiar with laboratory practices.
Essential Safety Information
(-)-B-Methoxydiisopinocampheylborane is a combustible solid that can cause skin and eye irritation, as well as respiratory irritation.[2] All handling and disposal procedures must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves.[2]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
| Combustible Solid | - | May burn under certain conditions. |
Primary Disposal Route: Professional Waste Management
All significant quantities of (-)-B-Methoxydiisopinocampheylborane, including original containers (empty or partially full) and heavily contaminated materials, must be disposed of through a licensed hazardous waste disposal company.[1][2]
Procedure:
-
Segregation: Keep (-)-B-Methoxydiisopinocampheylborane waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Labeling: Clearly label the waste container as "Hazardous Waste: (-)-B-Methoxydiisopinocampheylborane". Include the date and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from ignition sources.
-
Collection: Arrange for pickup by your institution's EHS or a contracted waste disposal service.
In-Laboratory Pre-Treatment of Residual Quantities
For small, residual amounts of (-)-B-Methoxydiisopinocampheylborane (e.g., residue in reaction flasks), in-laboratory quenching and oxidation can be performed to convert the organoborane into less hazardous byproducts before final disposal. These procedures should only be carried out by trained personnel.
Experimental Protocol 1: Quenching with Isopropanol (B130326)
This procedure is designed to safely neutralize small, residual quantities of the reagent.
Methodology:
-
Inert Atmosphere: Ensure the reaction vessel containing the residual (-)-B-Methoxydiisopinocampheylborane is under an inert atmosphere (e.g., nitrogen or argon) to prevent potential ignition of evolved hydrogen gas.
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath.
-
Slow Addition of Isopropanol: While stirring, slowly add isopropanol dropwise to the cooled vessel.[3] Be vigilant for any signs of a vigorous reaction, such as gas evolution (hydrogen) or an exotherm.[3]
-
Controlled Reaction: Maintain the slow addition rate, ensuring the temperature of the reaction mixture does not rise significantly.
-
Completion: Continue adding isopropanol until no further gas evolution is observed.
-
Warming: Once the reaction has subsided, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.
-
Final Disposal: The resulting solution, containing the quenched borane (B79455) species, should be collected and disposed of as hazardous waste through the primary disposal route.
Experimental Protocol 2: Oxidation to Isopinocampheol
This procedure converts the organoborane into the corresponding alcohol, isopinocampheol, which is generally less hazardous. This is based on a general procedure for the oxidation of diisopinocampheylborane.[1]
Methodology:
-
Initial Quenching: First, perform the quenching procedure as described in Experimental Protocol 1.
-
Aqueous Addition: To the stirred, quenched solution at room temperature, slowly add water dropwise.[1] Caution: This can also produce hydrogen gas.
-
Oxidant Addition: After the addition of water, slowly add a solution of 3M sodium hydroxide, followed by the careful, portion-wise addition of 30% hydrogen peroxide.[4] Alternatively, solid sodium perborate (B1237305) tetrahydrate can be added in portions.[1]
-
Temperature Control: Maintain the reaction temperature below 35°C during the addition of the oxidizing agent, using an ice bath if necessary.[1]
-
Reaction Time: Continue stirring at room temperature for at least 2 hours to ensure complete oxidation.[1]
-
Work-up: The resulting mixture can be worked up by separating the organic and aqueous layers. The organic layer containing isopinocampheol and other byproducts should be collected as hazardous waste.
-
Final Disposal: All layers and contaminated materials should be disposed of through the primary hazardous waste stream.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (-)-B-Methoxydiisopinocampheylborane.
Caption: Disposal workflow for (-)-B-Methoxydiisopinocampheylborane.
This comprehensive guide provides the necessary information for the safe and compliant disposal of (-)-B-Methoxydiisopinocampheylborane. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
